Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOHDCVJDCEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380574 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-16-3 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive overview of the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest to researchers and professionals in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this document details a robust and well-established synthetic route, grounded in fundamental organic chemistry principles.
Introduction and Strategic Overview
The target molecule, this compound, belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. The synthesis strategy presented herein is centered around the classical Knorr pyrazole synthesis, a reliable method for the construction of the pyrazole ring. This approach involves the cyclocondensation of a β-ketoester with a hydrazine derivative.
The overall synthetic pathway can be dissected into two primary stages:
-
Formation of the Hydrazone Intermediate: This step involves the synthesis of the key precursors, ethyl 3-oxoheptanoate and 4-chlorophenylhydrazine, followed by their reaction to form ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate. The Japp-Klingemann reaction is a highly effective method for this transformation.
-
Cyclization to the Pyrazole Core: The formed hydrazone undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic pyrazole ring of the final product. This is typically achieved by heating the intermediate, often in the presence of an acid catalyst.
An alternative approach, the Vilsmeier-Haack reaction, can also be employed for the formylation and cyclization of related precursors and will be discussed as a potential alternative synthetic route.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Precursors
Preparation of 4-Chlorophenylhydrazine
4-Chlorophenylhydrazine is a key reagent and is typically prepared from 4-chloroaniline via a diazotization reaction followed by reduction.
Experimental Protocol:
-
Diazotization: 4-Chloroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1 equivalent) is added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper.
-
Reduction: The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a suitable reducing agent, such as sodium sulfite or tin(II) chloride, in an acidic medium.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a specified time, and the precipitated 4-chlorophenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.
Synthesis of Ethyl 3-oxoheptanoate
Ethyl 3-oxoheptanoate serves as the β-ketoester, providing the carbon backbone for the pyrazole ring and the ester functionality. A common method for its synthesis is the Claisen condensation.
Experimental Protocol:
-
Enolate Formation: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol under an inert atmosphere.
-
Condensation: A mixture of ethyl pentanoate and diethyl carbonate is added dropwise to the sodium ethoxide solution. The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched with a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Part 2: Core Synthesis via Knorr Pyrazole Synthesis
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between the prepared precursors.[1][2]
Step 1: Formation of Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate (Japp-Klingemann Reaction)
The Japp-Klingemann reaction provides an efficient route to the hydrazone intermediate from the β-ketoester and the diazonium salt of 4-chloroaniline.[3][4]
Experimental Protocol:
-
Diazonium Salt Preparation: A fresh solution of 4-chlorophenyl diazonium salt is prepared from 4-chloroaniline as described in section 1.1.
-
Coupling Reaction: In a separate flask, ethyl 3-oxoheptanoate (1 equivalent) and sodium acetate (3 equivalents) are dissolved in ethanol and cooled to 0-5 °C with vigorous stirring. The freshly prepared diazonium salt solution is added slowly, maintaining the temperature below 5 °C.[5][6]
-
Reaction Completion and Isolation: After the addition is complete, the mixture is stirred at 0-5 °C for 1-2 hours and then allowed to stand at room temperature overnight. The precipitated crude hydrazone is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to this compound
The final step involves the intramolecular cyclization of the hydrazone intermediate to form the stable aromatic pyrazole ring.
Experimental Protocol:
-
Reaction Setup: The dried ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid, can be added to facilitate the reaction.[7]
-
Heating: The reaction mixture is heated under reflux for 1-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid product is collected by filtration, washed with water to remove any acid, and then dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the pure this compound.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism.[1]
Caption: Mechanism of the Knorr pyrazole synthesis.
The reaction is initiated by the protonation of the ketone carbonyl group of the hydrazone, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the other nitrogen atom of the hydrazine moiety onto the activated carbonyl carbon, forming a cyclic intermediate. The final step involves the elimination of a water molecule (dehydration) to yield the stable, aromatic pyrazole ring.
Alternative Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction offers an alternative pathway for the synthesis of pyrazole-4-carbaldehydes, which can then be oxidized to the corresponding carboxylic acid and subsequently esterified.[8][9] This reaction involves the formylation of an active methylene group of a suitable precursor using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). While a multi-step process for this specific target, it demonstrates the versatility of synthetic approaches to substituted pyrazoles.
Data Summary
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) |
| 1.1 | 4-Chloroaniline | NaNO₂, HCl, 0-5 °C | 4-Chlorophenyl diazonium salt | In situ |
| 1.2 | Ethyl pentanoate, Diethyl carbonate | Sodium ethoxide, Reflux | Ethyl 3-oxoheptanoate | 60-70 |
| 2.1 | Ethyl 3-oxoheptanoate, 4-Chlorophenyl diazonium salt | Sodium acetate, Ethanol, 0-5 °C | Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate | 75-85 |
| 2.2 | Ethyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxoheptanoate | Glacial acetic acid, Reflux | This compound | 80-90 |
Conclusion
The synthesis of this compound can be efficiently achieved through a well-defined, multi-step process centered around the Knorr pyrazole synthesis. The Japp-Klingemann reaction provides a reliable method for the formation of the key hydrazone intermediate. The protocols outlined in this guide, supported by mechanistic understanding, offer a solid foundation for researchers in the field of medicinal and synthetic organic chemistry.
References
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SynArchive. (n.d.). Japp-Klingemann Reaction. [Link]
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Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
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Fun, H.-K., Chantrapromma, S., Padaki, M., Radhika, & Isloor, A. M. (2009). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1029. [Link]
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Fun, H.-K., Chantrapromma, S., Padaki, M., & Isloor, A. M. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1320. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
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ResearchGate. (2015). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis. [Link]
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Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
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National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
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ResearchGate. (2020). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]
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Rajput, S. S., & Trivedi, A. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
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National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-(2-chlorophenyl)hydrazono)-3-oxobutanoate. PubChem Compound Summary for CID 135473072. [Link]
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PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
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PubMed. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]
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"Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate chemical properties"
An In-Depth Technical Guide to Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a validated synthesis protocol, detailed analytical characterization, and potential applications of this compound. As a member of the functionally rich pyrazole class of heterocyclic compounds, this molecule represents a significant scaffold for research in medicinal chemistry and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering extrapolated data based on established principles of organic chemistry and analysis of structurally analogous compounds, given the novelty of this specific molecule.
Introduction and Scientific Context
The pyrazole nucleus is a cornerstone in modern pharmacology and crop science, forming the core of numerous approved drugs and agricultural products.[1][2] Its unique five-membered aromatic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The specific substitution pattern of the title compound—a 1-(4-chlorophenyl) group, a 5-propyl group, and a 4-ethyl carboxylate group—suggests a molecule designed to explore specific structure-activity relationships (SAR). The N-aryl substitution, particularly with an electron-withdrawing chloro group, is a common feature in bioactive pyrazoles, potentially influencing metabolic stability and receptor binding affinity.[5] The C5-alkyl (propyl) and C4-ester moieties provide additional points for interaction and modulation of physicochemical properties like lipophilicity and solubility.
This guide synthesizes predictive data and established methodologies to provide a robust working profile of this compound, herein referred to as ECPPC.
Predicted Physicochemical and Spectroscopic Properties
While empirical data for ECPPC is not widely available, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogues.
Core Chemical Properties
The following table summarizes the predicted core properties of ECPPC. These values are calculated using standard computational models and by comparison with similar chemical structures.
| Property | Predicted Value | Rationale / Notes |
| Molecular Formula | C₁₅H₁₇ClN₂O₂ | Derived from structural components. |
| Molecular Weight | 292.76 g/mol | Sum of atomic weights. |
| Appearance | White to off-white crystalline solid | Typical state for similar organic molecules.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, Acetone); Insoluble in water. | Based on the nonpolar nature of the N-aryl and C-alkyl groups combined with the polar ester. |
| Melting Point | Estimated 65-75 °C | Extrapolated from similar N-aryl pyrazole esters. The propyl group may slightly lower the melting point compared to a methyl analogue due to less efficient crystal packing. |
| LogP | Estimated 3.5 - 4.5 | The combination of the chlorophenyl, propyl, and ethyl ester groups contributes to significant lipophilicity. |
Predicted Spectroscopic Profile
The structural identity and purity of ECPPC can be confirmed using standard spectroscopic techniques. The following sections detail the anticipated spectral data.
(Predicted for CDCl₃, 400 MHz)
-
δ 7.95 (s, 1H): This singlet corresponds to the C3-H proton on the pyrazole ring. Its downfield shift is characteristic of its position in the electron-deficient aromatic ring.[7]
-
δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons on the 4-chlorophenyl ring ortho to the pyrazole ring.
-
δ 7.30 (d, J=8.5 Hz, 2H): Aromatic protons on the 4-chlorophenyl ring meta to the pyrazole ring.
-
δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester group.[7]
-
δ 2.90 (t, J=7.5 Hz, 2H): Methylene protons (-CH₂ -CH₂-CH₃) of the propyl group attached to C5 of the pyrazole ring.
-
δ 1.65 (sextet, J=7.4 Hz, 2H): Methylene protons (-CH₂-CH₂ -CH₃) of the propyl group.
-
δ 1.30 (t, J=7.1 Hz, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group.[7]
-
δ 0.95 (t, J=7.3 Hz, 3H): Methyl protons (-CH₂-CH₂-CH₃ ) of the propyl group.
(Predicted for CDCl₃, 100 MHz)
-
δ 164.5: Carbonyl carbon (C =O) of the ethyl ester.
-
δ 152.0: C5 of the pyrazole ring (substituted with propyl group).[8][9]
-
δ 137.5: Quaternary carbon of the chlorophenyl ring attached to N1.
-
δ 135.0: Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.
-
δ 129.5 (2C): Aromatic CH carbons meta to the pyrazole ring.
-
δ 126.0 (2C): Aromatic CH carbons ortho to the pyrazole ring.
-
δ 112.0: C4 of the pyrazole ring (substituted with the ester group).[8]
-
δ 60.5: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.
-
δ 28.0: Methylene carbon (-C H₂-CH₂-CH₃) of the propyl group.
-
δ 22.5: Methylene carbon (-CH₂-C H₂-CH₃) of the propyl group.
-
δ 14.2: Methyl carbon (-O-CH₂-C H₃) of the ethyl ester.
-
δ 13.8: Methyl carbon (-CH₂-CH₂-C H₃) of the propyl group.
(Predicted, KBr Pellet)
-
~3120 cm⁻¹: C-H stretching (aromatic, pyrazole ring).
-
~2960-2850 cm⁻¹: C-H stretching (aliphatic, propyl and ethyl groups).
-
~1715 cm⁻¹: C=O stretching (strong, characteristic of the ester carbonyl).[10]
-
~1590, 1500 cm⁻¹: C=C and C=N stretching (aromatic and pyrazole rings).[11]
-
~1250 cm⁻¹: C-O stretching (ester).
-
~1090 cm⁻¹: C-Cl stretching.
(Predicted, Electron Ionization)
-
m/z 292/294: Molecular ion peak [M]⁺ and its isotopic peak [M+2]⁺ in an approximate 3:1 ratio, characteristic of a single chlorine atom.
-
m/z 263/265: Loss of the ethyl group (-C₂H₅).
-
m/z 247/249: Loss of the ethoxy group (-OC₂H₅).
-
m/z 219/221: Loss of the entire ester group (-COOC₂H₅).
-
m/z 111/113: Fragment corresponding to the 4-chlorophenyl cation.
-
Common pyrazole fragmentation: May show loss of N₂ or HCN from the heterocyclic ring fragments.[12][13]
Proposed Synthesis Protocol
The regioselective synthesis of 1,5-disubstituted-1H-pyrazole-4-carboxylates is well-established.[14][15] The most reliable and direct approach involves the condensation of a substituted hydrazine with a β-ketoester derivative. This ensures the desired regiochemistry with the aryl group on N1 and the alkyl group on C5.
Reaction Scheme
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A Technical Guide to the Spectroscopic Characterization of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Introduction: The Structural Significance of a Substituted Pyrazole
The pyrazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The specific substitutions on the pyrazole ring in Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate—a 4-chlorophenyl group at the N1 position, a propyl group at C5, and an ethyl carboxylate at C4—are expected to modulate its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of the target molecule and for quality control in its potential applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data.
Molecular Structure and Predicted Spectroscopic Behavior
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features influencing the spectra are the aromatic 4-chlorophenyl ring, the heterocyclic pyrazole ring, the flexible propyl chain, and the ethyl ester group.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of protons and their spatial relationships. The predicted chemical shifts are influenced by the electron density around the protons and spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole-H3 | 8.0 - 8.2 | Singlet (s) | - | 1H |
| Aryl-H (ortho to N) | 7.5 - 7.7 | Doublet (d) | 8.0 - 9.0 | 2H |
| Aryl-H (meta to N) | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 | 2H |
| O-CH₂ -CH₃ (Ester) | 4.2 - 4.4 | Quartet (q) | 7.0 - 7.5 | 2H |
| CH₂ -CH₂-CH₃ (Propyl) | 2.8 - 3.0 | Triplet (t) | 7.0 - 8.0 | 2H |
| CH₂-CH₂ -CH₃ (Propyl) | 1.6 - 1.8 | Sextet | 7.0 - 8.0 | 2H |
| O-CH₂-CH₃ (Ester) | 1.2 - 1.4 | Triplet (t) | 7.0 - 7.5 | 3H |
| CH₂-CH₂-CH₃ (Propyl) | 0.9 - 1.1 | Triplet (t) | 7.0 - 7.5 | 3H |
Rationale Behind Predicted Shifts and Multiplicities
-
Pyrazole-H3: The single proton on the pyrazole ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group of the ester. This results in a downfield chemical shift.
-
Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring will likely be slightly more downfield than those meta to it.
-
Ethyl Ester Protons: The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, causing a significant downfield shift. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃ ) will be a triplet, coupling with the adjacent methylene group.
-
Propyl Protons: The methylene protons attached to the pyrazole ring (-CH₂ -CH₂-CH₃) will be the most deshielded of the propyl group. The central methylene protons will show a more complex splitting pattern (a sextet) due to coupling with both adjacent methylene and methyl groups. The terminal methyl group will appear as a triplet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | 160 - 165 |
| Pyrazole-C5 | 145 - 150 |
| Pyrazole-C3 | 140 - 145 |
| Aryl-C (ipso to N) | 138 - 140 |
| Aryl-C (ipso to Cl) | 133 - 136 |
| Aryl-C (ortho to N) | 129 - 131 |
| Aryl-C (meta to N) | 125 - 127 |
| Pyrazole-C4 | 110 - 115 |
| O -CH₂-CH₃ (Ester) | 60 - 65 |
| C H₂-CH₂-CH₃ (Propyl) | 28 - 32 |
| CH₂-C H₂-CH₃ (Propyl) | 22 - 25 |
| O-CH₂-C H₃ (Ester) | 13 - 15 |
| CH₂-CH₂-C H₃ (Propyl) | 13 - 15 |
Rationale Behind Predicted Shifts
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Pyrazole Carbons: The carbons of the pyrazole ring will have distinct chemical shifts based on their substitution and position relative to the nitrogen atoms.
-
Aromatic Carbons: The substituted carbons (ipso-carbons) will have characteristic shifts, while the protonated carbons will appear in the typical aromatic region.
-
Aliphatic Carbons: The chemical shifts of the ethyl and propyl carbons are in the expected upfield region for sp³ hybridized carbons, with the carbons directly attached to heteroatoms (oxygen and nitrogen-containing ring) being more downfield.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).
-
Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometric Data
-
Molecular Ion (M⁺): The expected monoisotopic mass is approximately 306.10 g/mol . The molecular ion peak should exhibit a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅) from the ester.
-
Loss of the ethyl group (-C₂H₅) from the ester.
-
Cleavage of the propyl chain.
-
Fragmentation of the pyrazole ring.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system like GC-MS or LC-MS.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1710 - 1730 | Strong |
| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium-Weak |
| C-Cl Stretch | 700 - 800 | Strong |
Rationale Behind Predicted Absorptions
-
Carbonyl Stretch: The most prominent peak is expected to be the strong absorption from the ester carbonyl group.
-
Aromatic and Heteroaromatic Stretches: The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will appear in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester will be present.
-
C-H Stretches: The spectrum will show distinct regions for sp³ (aliphatic) and sp² (aromatic and pyrazole) C-H stretching vibrations.
-
C-Cl Stretch: A strong absorption in the fingerprint region is expected for the carbon-chlorine bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, a comprehensive set of expected spectral features has been outlined. This information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar pyrazole derivatives, ensuring a high degree of scientific integrity in their work.
References
No direct references for the complete spectroscopic data of the target molecule were found. The predictions and interpretations are based on established principles of organic spectroscopy and data from analogous compounds found in the following types of resources:
- General Spectroscopic Textbooks: Standard organic chemistry textbooks and specialized spectroscopy books provide the foundational principles for interpreting NMR, MS, and IR d
-
Chemical Databases: Databases such as PubChem and ChemSpider offer information on the physical and chemical properties of related compounds, which can be used for comparative analysis. For instance, data for "ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate" can be found on PubChem.[1][2]
-
Scientific Literature: Research articles detailing the synthesis and characterization of substituted pyrazoles provide valuable experimental data for similar structures. A search on platforms like SciFinder or Google Scholar for "synthesis of substituted pyrazole carboxylates" would yield relevant publications. For example, a study on the synthesis of pyrazoles provides typical NMR data for related structures.[3]
-
Spectral Databases: Online spectral databases like SpectraBase can contain ¹H and ¹³C NMR data for structurally similar fragments or related molecules, aiding in the prediction of chemical shifts.[4][5]
Sources
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"mechanism of action of pyrazole carboxylate derivatives"
An In-Depth Technical Guide to the
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Carboxylate Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1][2][3] When functionalized with a carboxylate group, the resulting pyrazole carboxylate derivatives gain an additional critical interaction point—a carboxylic acid moiety that can act as a hydrogen bond donor/acceptor or a coordination site for metal ions within enzyme active sites.[4] This combination has led to the development of a diverse class of molecules with applications spanning from antifungal and anti-inflammatory agents to potent anticancer and neuroprotective compounds.[5][6][7][8]
This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the biological activities of pyrazole carboxylate derivatives. We will dissect the primary modes of interaction at the molecular level, focusing on key enzyme inhibition pathways and the induction of cellular stress responses. This analysis is grounded in field-proven experimental insights and supported by authoritative references to provide researchers, scientists, and drug development professionals with a robust understanding of this important chemical class.
Part 1: The Core Mechanism — Targeted Enzyme Inhibition
The most prevalent mechanism of action for pyrazole carboxylate derivatives is the specific and often potent inhibition of key enzymes involved in critical physiological and pathological processes. The pyrazole core acts as a rigid scaffold, positioning various substituents to achieve high-affinity binding within enzyme active sites.
Inhibition of Metalloenzymes: The Case of Carbonic Anhydrases
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They play crucial roles in pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in diseases like glaucoma and certain cancers, making them important therapeutic targets.[9]
Mechanism of Inhibition:
Pyrazole carboxylate derivatives, particularly those bearing a sulfonamide side chain (pyrazole-carboxamides), have emerged as potent inhibitors of human carbonic anhydrase isoenzymes, notably hCA I and hCA II.[9][10][11] The inhibitory action is a classic example of active-site-directed inhibition, characterized by two key interactions:
-
Zinc Ion Coordination: The sulfonamide moiety (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻). This negatively charged nitrogen atom then directly coordinates with the Zn²⁺ ion located at the catalytic core of the enzyme's active site.[9][11] This ionic bond displaces the zinc-bound water/hydroxide molecule that is essential for the catalytic cycle, effectively shutting down the enzyme.[9]
-
Hydrophobic and Hydrogen Bonding: The pyrazole ring and its other substituents form additional hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cavity. These secondary interactions anchor the inhibitor firmly in place, dictating the potency and isoform selectivity of the compound.[9]
Molecular docking studies have visually confirmed this binding mode, showing the sulfonamide group deep within the active site cone, coordinated to the zinc ion, while the pyrazole scaffold establishes stabilizing contacts with the surrounding residues.[11]
Disruption of Cellular Respiration: Targeting Succinate Dehydrogenase (SDH)
In the realm of agricultural fungicides and potential anticancer agents, pyrazole carboxamides have been exceptionally successful as inhibitors of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[12][13] SDH is a crucial enzyme that links the Krebs cycle to oxidative phosphorylation.
Mechanism of Inhibition:
Pyrazole carboxamide fungicides, such as fluxapyroxad, function by blocking the ubiquinone (Coenzyme Q) binding site on the SDH enzyme complex.[13] This competitive inhibition prevents the transfer of electrons from FADH₂ to the ubiquinone pool, thereby halting the electron transport chain.
The consequences of SDH inhibition are profound and multifaceted:
-
Interruption of ATP Synthesis: The blockade of the electron transport chain directly curtails the production of ATP through oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow leads to the accumulation of reactive intermediates, resulting in a surge of damaging ROS.
-
Mitochondrial Dysfunction: The disruption of electron transport leads to a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health.[12]
This cascade of events ultimately triggers cell death, making SDH inhibitors highly effective against fungal pathogens and a subject of investigation for cancer therapy.[12]
Signaling Pathway: SDH Inhibition
The following diagram illustrates how pyrazole carboxamides disrupt the mitochondrial respiratory chain by inhibiting Succinate Dehydrogenase (SDH).
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Unlocking the Therapeutic Potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics with a broad spectrum of biological activities.[1][2] Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a novel compound belonging to this privileged class. While its specific biological targets remain uncharacterized, its structural features suggest significant therapeutic potential. This in-depth technical guide provides a comprehensive, step-by-step framework for the identification and validation of its molecular targets. By integrating computational prediction with robust experimental validation, this guide is designed to empower researchers to systematically elucidate the mechanism of action of this promising molecule and accelerate its journey from a chemical entity to a potential therapeutic agent.
Introduction: The Pyrazole Scaffold and the Imperative of Target Identification
Pyrazole and its derivatives are five-membered heterocyclic compounds that have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The therapeutic versatility of this scaffold is largely dictated by the nature and position of its substituents, which influence the molecule's interaction with biological targets.[6] The subject of this guide, this compound, possesses distinct structural motifs that warrant a systematic investigation into its therapeutic applications.
The precise identification of a drug's molecular target is a critical step in the drug discovery pipeline.[7][8] It provides a mechanistic understanding of its pharmacological effects, facilitates the optimization of lead compounds, and is essential for predicting potential on- and off-target toxicities. This guide outlines a logical and experimentally rigorous workflow for the deconvolution of the therapeutic targets of this compound.
Structural Analysis and Hypothesis Generation
A thorough analysis of the chemical structure of this compound provides the initial clues to its potential biological activity. The molecule can be deconstructed into four key pharmacophoric features:
-
The Pyrazole Core: This central aromatic ring is a known hinge-binding motif for many protein kinases and is also a key feature in selective COX-2 inhibitors.[9][10]
-
The 1-(4-chlorophenyl) Group: The presence of a substituted phenyl ring at the N1 position is common in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site.[11] In COX inhibitors, this group can contribute to the selectivity for the COX-2 isoform.[12]
-
The 5-propyl Group: This alkyl substituent will influence the compound's lipophilicity and may play a role in van der Waals interactions within a target's binding pocket.
-
The 4-ethyl-carboxylate Group: This ester moiety can act as a hydrogen bond acceptor and its orientation will be critical for binding affinity and selectivity.
Based on these structural features and the extensive literature on pyrazole derivatives, we can hypothesize three primary classes of potential therapeutic targets for this compound:
-
Protein Kinases: The pyrazole core is a well-established scaffold for inhibitors of various kinase families, including tyrosine kinases and mitogen-activated protein kinases (MAPKs).[9][13]
-
Cyclooxygenases (COX): Many 1,5-diarylpyrazole derivatives, such as celecoxib, are potent and selective COX-2 inhibitors with anti-inflammatory properties.[12][14]
-
Central Nervous System (CNS) Targets: The lipophilic nature of the compound and the known CNS activities of some pyrazole derivatives suggest potential interactions with receptors or enzymes within the central nervous system.[15]
A Step-by-Step Workflow for Target Identification and Validation
The following workflow provides a systematic approach to identifying and validating the therapeutic targets of this compound, integrating both computational and experimental methodologies.
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An In-Silico Modeling Guide for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: From Ligand Preparation to Bioactivity Prediction
Introduction: The Pyrazole Scaffold and the Dawn of Predictive Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Derivatives of this five-membered heterocycle are integral to numerous therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic compounds.[2][3] Many of these effects are achieved through the inhibition of protein kinases, a class of enzymes crucial to cellular signaling and often dysregulated in diseases like cancer.[2][4] The subject of this guide, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, is a member of this promising chemical family.
While traditional drug discovery relies on extensive and costly wet-lab synthesis and screening, the field has been revolutionized by in silico modeling.[5] These computational techniques allow us to predict the behavior of a molecule—from its basic physicochemical properties to its dynamic interactions with a biological target—before it is ever synthesized. This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound, designed for researchers and drug development professionals. We will navigate the logical sequence from initial molecule preparation to molecular docking, dynamic simulation, and toxicity prediction, explaining not just the steps, but the scientific rationale that underpins each decision.
Part 1: Ligand Preparation and Physicochemical Characterization
Before any complex modeling, the molecule must be accurately represented in a digital format and its fundamental drug-like properties assessed. This initial step is critical, as all subsequent predictions are contingent on the quality of the input structure.
Protocol 1: 2D Sketching, 3D Conversion, and Energy Minimization
-
2D Structure Generation: Using a chemical drawing tool such as ACD/ChemSketch or MarvinSketch, draw the 2D structure of this compound.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure. This initial 3D conformation is a rough approximation and not energetically favorable.
-
Energy Minimization: To achieve a stable, low-energy conformation, the 3D structure must be energy-minimized. This is performed using molecular mechanics force fields (e.g., MMFF94). This process adjusts bond lengths, angles, and torsions to find the most probable conformation of the molecule in isolation.
-
File Format for Docking: Save the minimized 3D structure in a suitable format for docking software, such as .mol2 or .pdbqt, which retains the 3D coordinates and partial charge information.[6]
Data Analysis: Physicochemical Profiling and Lipinski's Rule of Five
A preliminary assessment of "drug-likeness" is essential to flag potential liabilities early. Lipinski's Rule of Five provides a set of heuristics to evaluate the likelihood of a compound being orally bioavailable.[5] We can use online tools or software packages to calculate these properties.
| Molecular Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 306.78 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-water partition coefficient) | 4.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (2 N, 2 O) | ≤ 10 | Yes |
| Molar Refractivity | 84.5 cm³ | 40 - 130 | Yes |
Rationale: The compound fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability. A LogP of 4.2 indicates good lipophilicity, which is often necessary for membrane permeability.
Part 2: Target Identification and Rationale
The broad bioactivity of pyrazole derivatives, particularly as kinase inhibitors, provides a strong basis for hypothesis-driven target selection.[1][2] Literature shows that pyrazole-based compounds can effectively inhibit a range of kinases involved in cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and c-Jun N-terminal kinase (JNK-1).[7][8]
For this guide, we will select VEGFR-2 as our primary hypothetical target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Dual inhibition of targets like EGFR and VEGFR-2 is a validated strategy in cancer therapy, and pyrazole scaffolds have proven effective in this context.[7]
Part 3: Molecular Docking: Predicting the Binding Interaction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[9] It allows us to visualize the binding mode at the atomic level and estimate the strength of the interaction, typically reported as a binding affinity (kcal/mol).[6][10]
Overall Docking Workflow
The docking process involves preparing the receptor and ligand, defining the search space, running the docking algorithm, and analyzing the results.
Caption: Figure 1: A generalized workflow for molecular docking.
Protocol 2: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2OH4 .
-
Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.[11]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating electrostatic interactions.
-
Save the prepared receptor in the .pdbqt format.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from Protocol 1, ensuring it is in the .pdbqt format.
-
-
Grid Box Definition:
-
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[6]
-
Rationale: To ensure a targeted search, the grid box should be centered on the active site. A reliable method is to center it on the coordinates of the co-crystallized inhibitor in the original PDB file. This focuses the computational effort on the most relevant region of the protein.
-
-
Running the Docking Simulation:
-
Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, ligand, and grid box coordinates.[6]
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C
-
The software will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.
-
-
Results Analysis:
-
The primary metric is the binding affinity , reported in kcal/mol. More negative values indicate a stronger, more favorable binding interaction.[6]
-
Analyze the top-ranked pose. Visualize the protein-ligand complex in a molecular viewer like PyMOL.
-
Identify key interactions: Look for hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the VEGFR-2 active site.
-
Hypothetical Docking Results
| Metric | Predicted Value | Interpretation |
| Binding Affinity | -9.2 kcal/mol | A strong predicted binding affinity, suggesting a stable interaction. |
| Interacting Residues | Cys919, Asp1046, Glu885, Leu840 | The ligand is predicted to form hydrogen bonds with the hinge region (Cys919) and other key catalytic residues, a common feature of kinase inhibitors.[7] |
| Binding Mode | The 4-chlorophenyl group occupies a hydrophobic pocket, while the pyrazole core interacts with the hinge region. | This binding orientation is consistent with known type I kinase inhibitors.[4] |
Part 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding event, a protein-ligand complex is a dynamic system. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, allowing us to assess the stability of the predicted binding pose and the flexibility of the complex under near-physiological conditions.[12]
MD Simulation Workflow
Caption: Figure 2: Key stages of a protein-ligand MD simulation.
Protocol 3: MD Simulation using GROMACS
This protocol provides a conceptual overview. Detailed tutorials for GROMACS are widely available.[13][14][15][16]
-
System Preparation:
-
Start with the top-ranked protein-ligand complex from the docking simulation.
-
Choose a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.
-
Generate a topology file for the ligand, which describes its bond lengths, angles, and charge parameters.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This simulates the aqueous environment of the cell.
-
Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to remove any steric clashes.
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand. Position restraints are often applied to the protein and ligand heavy atoms during this phase.[14]
-
NPT Equilibration: Continue the simulation at constant temperature and pressure. This ensures the system reaches the correct density. The position restraints are typically weakened or removed.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 nanoseconds) without restraints. During this phase, the trajectory of atomic coordinates is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This identifies regions of high flexibility.
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.
-
Part 5: ADMET Prediction: Profiling for Safety and Efficacy
A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties.[17]
Rationale for ADMET Screening
Predicted ADMET Profile
| Parameter | Category | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain, reducing the risk of CNS side effects. |
| Plasma Protein Binding | High | May have a longer duration of action, but also potential for drug-drug interactions. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interfering with the metabolism of other drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | No | Low risk of interfering with the metabolism of other drugs metabolized by this key enzyme. | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibitor | Low risk | Reduced likelihood of causing cardiotoxicity. |
Conclusion and Future Directions
This in-silico investigation provides a multi-faceted profile of this compound. The analysis indicates that the compound is compliant with Lipinski's rules, possesses a strong predicted binding affinity for the VEGFR-2 kinase active site, and exhibits a promising ADMET profile with a low risk of key toxicities.
The computational workflow presented here—from ligand preparation and target selection to docking, dynamic simulation, and ADMET prediction—forms a robust, self-validating system. A strong docking score is substantiated by a stable MD simulation, and a promising activity profile is qualified by favorable ADMET predictions. These in-silico results provide a strong rationale for prioritizing this compound for chemical synthesis and subsequent in vitro biological evaluation to confirm its activity as a VEGFR-2 inhibitor.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
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Small Molecule Docking. KBbox: Methods. [Link]
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In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PubMed Central. [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
ADMET Predictions. Deep Origin. [Link]
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In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
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In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]
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13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]
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Protein-Ligand Complex. MD Tutorials. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io. [Link]
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Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Unlocking the Therapeutic Potential: A Guide to the Bioavailability of Functionalized Pyrazole Compounds
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its synthetic versatility allows for extensive functionalization, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, the translation of a potent pyrazole-based compound from a laboratory hit to a clinical success is frequently impeded by a critical hurdle: poor bioavailability. This guide provides a comprehensive framework for understanding and optimizing the bioavailability of functionalized pyrazole derivatives. We will dissect the intricate relationship between chemical structure and pharmacokinetic behavior, detail robust experimental workflows for assessment, and explore advanced strategies for enhancing systemic exposure, thereby enabling researchers to unlock the full therapeutic potential of this vital class of compounds.
The Bioavailability Challenge: From Chemical Structure to Systemic Action
Oral bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a paramount parameter in drug development, directly influencing therapeutic efficacy and dosing regimens. The journey of an oral drug is fraught with physiological barriers, collectively described by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. For pyrazole compounds, which can often be lipophilic and possess poor aqueous solubility, navigating this path is particularly challenging.[6][7]
A compound's failure at any stage of the ADME process can terminate its development. Therefore, a proactive, integrated approach to evaluating and engineering bioavailability is not just advantageous; it is essential.
Caption: The ADME pathway for an orally administered drug.
Structure-Bioavailability Relationships (SBR) of the Pyrazole Core
The physicochemical properties endowed by substituents on the pyrazole ring dictate the compound's ADME profile. Understanding these relationships is key to rational drug design. The pyrazole ring itself is considered metabolically stable, a feature that has contributed to its increased use in recently approved drugs.[1]
Key Physicochemical Drivers of Bioavailability:
-
Aqueous Solubility: Essential for dissolution in the gastrointestinal fluid. Poor solubility is a primary cause of low bioavailability for many new chemical entities.[7]
-
Lipophilicity (LogP): A balancing act is required. Sufficient lipophilicity is needed to cross cell membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Permeability: The ability to traverse the intestinal epithelium to enter the bloodstream.
-
Metabolic Stability: Resistance to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[2]
The following diagram illustrates how functionalization at different positions of the pyrazole scaffold can influence these key drivers.
Caption: Impact of substituents on the pyrazole core on ADME properties.
Experimental Workflow for Bioavailability Assessment
A tiered, systematic approach is crucial for efficiently evaluating the bioavailability of novel pyrazole compounds. This process integrates computational, in vitro, and in vivo methods to build a comprehensive pharmacokinetic profile and identify liabilities early in the discovery pipeline.
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The In-Depth Technical Guide to the Structure-Activity Relationship of Chlorophenyl Pyrazole Esters
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Potency of Chlorophenyl Pyrazole Esters
In the landscape of modern agrochemical and pharmaceutical research, the pyrazole scaffold stands as a cornerstone of innovation. These five-membered heterocyclic rings, particularly when functionalized with chlorophenyl and ester moieties, have given rise to a class of compounds with potent and diverse biological activities. As insecticides, many of these derivatives exhibit remarkable efficacy, often by targeting the nervous systems of pests. This guide offers a deep dive into the intricate relationship between the chemical structure of chlorophenyl pyrazole esters and their biological function, providing a crucial roadmap for the rational design of next-generation bioactive molecules. By understanding the causality behind experimental choices and the subtle interplay of molecular features, we can unlock new avenues for developing more effective and selective agents.
The Architectural Blueprint: Core Structural Components and Their Significance
The biological activity of chlorophenyl pyrazole esters is not the result of a single molecular feature but rather a synergistic interplay between three key components: the pyrazole core, the chlorophenyl substituent, and the ester moiety. The strategic placement and nature of these groups dictate the compound's overall physicochemical properties, its ability to interact with biological targets, and ultimately, its potency and selectivity.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a foundational element in a multitude of commercially successful insecticides, including fipronil and chlorantraniliprole.[1][2] Its prevalence is attributed to its metabolic stability and its ability to serve as a rigid scaffold, correctly orienting pendant functional groups for optimal interaction with target proteins. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, further anchoring the molecule within the binding site of its target.[3]
The Chlorophenyl Group: A Key to Potency and Selectivity
The presence and position of chlorine atoms on the phenyl ring are critical determinants of a compound's insecticidal activity. The chlorophenyl group significantly influences the molecule's lipophilicity, which in turn affects its ability to penetrate the insect cuticle and membranes to reach its target. Furthermore, the electron-withdrawing nature of chlorine atoms can modulate the electronic properties of the entire molecule, enhancing its binding affinity to the target receptor.[4] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the phenyl ring, particularly with one or two chlorine atoms, are often essential for high potency.[3] The precise substitution pattern (e.g., 2,4-dichloro, 4-chloro) can fine-tune the molecule's activity and selectivity.
The Ester Moiety: Modulating Activity and Properties
While the pyrazole core and chlorophenyl group often form the primary pharmacophore, the ester functionality plays a crucial role in modulating the compound's overall properties. The nature of the alcohol-derived portion of the ester can influence:
-
Solubility and Bioavailability: By altering the ester group, researchers can fine-tune the compound's solubility in both aqueous and lipid environments, which is critical for its uptake and distribution within the target organism.
-
Metabolic Stability: The ester linkage can be a site of metabolic cleavage by esterase enzymes. The steric and electronic properties of the ester group can be modified to either enhance or decrease metabolic stability, thereby controlling the duration of action.
-
Target Interaction: The size, shape, and electronic nature of the ester substituent can directly influence how the molecule fits into the binding pocket of the target protein, potentially leading to increased or decreased activity.
A preliminary structure-activity relationship analysis often reveals that the insecticidal activities of thiazole amides are better than that of thiazole esters, suggesting that the nature of this linkage is a critical optimization point.[5]
Mechanism of Action: Targeting the Insect Nervous System
A primary mode of action for many insecticidal chlorophenyl pyrazole derivatives is the disruption of the central nervous system. These compounds frequently act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[3][6][7]
Caption: Mechanism of GABA Receptor Antagonism.
In a healthy insect nervous system, GABA binds to its receptor, opening a chloride ion channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve impulses. Chlorophenyl pyrazole esters can bind to a site within the chloride channel of the GABA receptor, physically blocking the channel.[8] This prevents the influx of chloride ions, even when GABA is bound to the receptor. The result is a failure of nerve impulse inhibition, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.
The Causality Behind Experimental Design: A Step-by-Step Approach
The development of novel chlorophenyl pyrazole esters follows a logical and iterative process of design, synthesis, and biological evaluation. Each step is informed by the data from the previous one, creating a self-validating system for lead optimization.
Caption: Iterative Workflow for Lead Optimization.
Synthesis of Chlorophenyl Pyrazole Esters
A common and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-keto ester and a hydrazine derivative.
Experimental Protocol: Synthesis of a Representative 5-(chlorophenyl)-3-hydroxy-1H-pyrazole
This protocol describes the base-catalyzed cyclocondensation of a substituted ethyl 4-(chlorophenyl)-4-oxobutyrate with hydrazine hydrate.
Materials:
-
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Sodium ethoxide (NaOEt)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (10 mmol) in absolute ethanol (40 mL).
-
Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 5-(3-chlorophenyl)-3-hydroxy-1H-pyrazole.[1]
Biological Evaluation: Insecticidal Bioassays
To determine the insecticidal activity of the newly synthesized compounds, a variety of bioassays can be employed. The choice of assay depends on the target insect and the desired information (e.g., contact toxicity, stomach toxicity).
Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
This method is commonly used to evaluate the stomach toxicity of compounds against chewing insects like Plutella xylostella (diamondback moth).
Materials:
-
Synthesized chlorophenyl pyrazole ester compounds
-
Acetone (for dissolving compounds)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Cabbage leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. A series of dilutions are then made with distilled water containing 0.1% Triton X-100 to obtain the desired final concentrations. A control solution is prepared with acetone and 0.1% Triton X-100 in water only.
-
Leaf Treatment: Cabbage leaves are cut into discs (e.g., 5 cm diameter) and dipped into the test solutions for 10-15 seconds with gentle agitation. The treated leaf discs are then allowed to air-dry on a clean surface.
-
Insect Exposure: A piece of moistened filter paper is placed in the bottom of a petri dish, and a treated leaf disc is placed on top. Ten third-instar larvae of P. xylostella are then introduced into each petri dish. Each concentration is typically replicated 3-4 times.
-
Incubation: The petri dishes are maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The lethal concentration (LC₅₀) values, which represent the concentration required to kill 50% of the test population, are calculated using probit analysis.[2]
Structure-Activity Relationship (SAR) Insights
The data obtained from bioassays of a series of structurally related chlorophenyl pyrazole esters allows for the elucidation of key SAR trends.
Table 1: Influence of Phenyl Ring Substitution on Insecticidal Activity
| Compound | R1 | R2 | R3 | LC₅₀ (µg/mL) vs. Plutella xylostella | Reference |
| 1a | H | H | H | >100 | [2] |
| 1b | Cl | H | H | 25.4 | [2] |
| 1c | Cl | H | Cl | 5.32 | [5] |
| 1d | F | H | F | 18.7 | [2] |
Note: The specific ester moiety is kept constant in this comparison. Data is illustrative and compiled from multiple sources.
The data clearly indicates that the presence of chlorine on the phenyl ring is crucial for insecticidal activity. A single chloro-substituent (1b) significantly enhances potency compared to the unsubstituted analog (1a). Dichloro-substitution (1c) further increases activity, highlighting the importance of both the electronic and steric effects of the substituents. While fluorine substitution (1d) also confers activity, it is generally less potent than chlorine in this scaffold.
Table 2: Influence of Ester Moiety on Insecticidal Activity
| Compound | Ester Group (R) | LC₅₀ (µg/mL) vs. Aphis craccivora | Reference |
| 2a | -CH₃ (Methyl) | 15.8 | [9] |
| 2b | -CH₂CH₃ (Ethyl) | 12.5 | [9] |
| 2c | -CH(CH₃)₂ (Isopropyl) | 28.1 | [9] |
| 2d | -C(CH₃)₃ (tert-Butyl) | >50 | [9] |
Note: The chlorophenyl pyrazole core is kept constant. Data is illustrative and compiled from multiple sources.
This table demonstrates the significant impact of the ester group on insecticidal activity. Small, linear alkyl esters like methyl (2a) and ethyl (2b) show good activity. However, increasing the steric bulk of the ester group, as seen with isopropyl (2c) and tert-butyl (2d), leads to a decrease in potency. This suggests that the binding pocket of the target receptor may have specific size constraints.
Future Directions and Lead Optimization
The SAR data provides a clear path forward for the rational design of more potent and selective chlorophenyl pyrazole esters. Key strategies for lead optimization include:
-
Bioisosteric Replacement: The ester functionality can be replaced with other groups that have similar steric and electronic properties, such as amides or oxadiazoles.[10] This can lead to compounds with improved metabolic stability or altered target interactions.
-
Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate the physicochemical properties of the compounds with their biological activity, it is possible to predict the potency of virtual compounds before they are synthesized.[11] This computational approach can significantly accelerate the drug discovery process.
-
Fine-tuning Phenyl Ring Substitution: Exploring a wider range of halogen and other electron-withdrawing group substitutions on the phenyl ring could lead to the discovery of compounds with enhanced activity or a more desirable selectivity profile.
Conclusion
The structure-activity relationship of chlorophenyl pyrazole esters is a complex but decipherable puzzle. The pyrazole core provides a stable and versatile scaffold, the chlorophenyl group is a key driver of potency, and the ester moiety offers a handle for fine-tuning the compound's physicochemical and biological properties. Through a systematic and iterative process of design, synthesis, and biological evaluation, researchers can continue to unlock the full potential of this important class of bioactive molecules, paving the way for the development of novel and effective solutions for pest control and beyond.
References
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- Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety.
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GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. (2004-05-15). Bioorganic & Medicinal Chemistry. [Link]
- Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I.
- Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives.
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2022-01-01). Molecules. [Link]
- 3D-QSAR-Based Molecular Design to Discover Ultrahigh Active N -Phenylpyrazoles as Insecticide Candidates.
- GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. (2025-08-06).
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Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (2017-06-13). Current Neuropharmacology. [Link]
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Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993-05-01). Pesticide Biochemistry and Physiology. [Link]
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Rational Design, Synthesis and Computational Structure-Activity Relationship of Novel 3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole-1-Carboxamide. (2021-01-01). Iranian Journal of Biotechnology. [Link]
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing ??-Hydroxymethyl- N -benzyl Carboxamide, ??-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). RSC Medicinal Chemistry. [Link]
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Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety. (2025-09-10). Journal of Agricultural and Food Chemistry. [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022-10-21). Molecules. [Link]
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Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012-02-15). Journal of Agricultural and Food Chemistry. [Link]
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Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022-10-02). Frontiers in Chemistry. [Link]
- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022-10-03).
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022-09-23). Molecules. [Link]
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Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]
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Methodological & Application
Application Notes & Protocols for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the potential applications and screening methodologies for the novel chemical entity, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. The pyrazole scaffold is a cornerstone in modern agrochemical discovery, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2] This document outlines the scientific rationale for investigating this specific compound, details its structural significance, and provides robust, step-by-step protocols for evaluating its herbicidal, fungicidal, and insecticidal activities. The methodologies are designed to be self-validating through the rigorous use of controls and are grounded in established principles of agrochemical efficacy testing.[3][4]
Introduction: The Pyrazole Carboxylate Scaffold in Agrochemicals
The pyrazole ring system is a "privileged scaffold" in medicinal and agricultural chemistry due to its diverse biological activities and versatile chemical properties.[2][5] Pyrazole derivatives have been successfully developed into market-leading products that address critical challenges in crop protection. The specific compound, This compound , combines several structural motifs that suggest significant potential as a lead compound in agrochemical screening programs.
-
1-(4-chlorophenyl) Group: The presence of a halogenated phenyl ring at the N1 position is a critical feature in many commercial pyrazole agrochemicals. Studies on structure-activity relationships (SAR) have frequently shown that electron-withdrawing substituents, such as chlorine, on this ring are essential for high levels of herbicidal or fungicidal efficacy.[2][6]
-
Ethyl 4-carboxylate Group: This ester functional group serves as a key site for interaction with biological targets and can be a precursor for more complex derivatives, such as pyrazole amides, which are known for their potent biological activities.[1][7]
-
5-propyl Group: The nature of the substituent at the 5-position of the pyrazole ring significantly influences the compound's spectrum of activity and selectivity. While trifluoromethyl groups are common in some analogs[8][9], a propyl group introduces a different steric and electronic profile, warranting a thorough investigation to uncover potentially novel biological effects.
Based on these structural features and the known mechanisms of related compounds, this compound is a prime candidate for screening against three major classes of agricultural pests.
-
Herbicidal Potential: Many pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] This inhibition disrupts carotenoid biosynthesis, leading to the characteristic "bleaching" of plant tissues and eventual death.
-
Fungicidal Potential: A prominent class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), includes many pyrazole carboxamide derivatives.[7][11][12] These compounds block the mitochondrial respiratory chain in fungi, leading to a cessation of energy production.
-
Insecticidal Potential: Certain pyrazole compounds, like fipronil, act as potent neurotoxins by blocking GABA-gated chloride channels in insects, causing central nervous system disruption and mortality.[13]
This guide provides the necessary protocols to systematically evaluate these potential activities.
Compound Profile and Synthesis Overview
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₇ClN₂O₂ |
| Molecular Weight | 292.76 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in common organic solvents (DMSO, Acetone, Methanol) |
| Synthesis Outline | Typically synthesized via cyclocondensation of a substituted hydrazine (4-chlorophenylhydrazine) with a suitable β-ketoester derivative. |
Agrochemical Screening Workflow
The initial screening of a novel compound requires a systematic and tiered approach to efficiently identify its primary biological activity. The workflow below outlines a logical progression from primary screens to more detailed dose-response studies.
Caption: General workflow for agrochemical screening of a novel compound.
Protocol 1: Herbicidal Efficacy Screening
Objective
To assess the pre-emergence and post-emergence herbicidal activity of this compound against a panel of representative monocot and dicot weed species.
Principle (The "Why")
This protocol evaluates the compound's ability to either prevent seed germination and emergence (pre-emergence) or kill established seedlings (post-emergence). The choice of both monocot (e.g., grass) and dicot (e.g., broadleaf) weeds is crucial because herbicides often exhibit selectivity, a highly desirable trait for in-crop use. A visual injury rating provides a robust, quantitative measure of efficacy.
Materials and Reagents
-
Test Compound: this compound
-
Solvent Control: DMSO (or the solvent used for the stock solution)
-
Positive Control: A commercial herbicide with a known mode of action (e.g., an HPPD inhibitor like Mesotrione, or a broad-spectrum herbicide like Glyphosate).
-
Weed Species Seeds:
-
Monocots: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)
-
Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)
-
-
Pots (e.g., 10 cm x 10 cm) filled with sterilized potting mix.
-
Laboratory sprayer calibrated to deliver a consistent volume.
-
Growth chamber or greenhouse with controlled temperature (25-28°C), humidity (60-70%), and light (14-hour photoperiod).
Step-by-Step Procedure
-
Plant Preparation:
-
For Pre-emergence: Fill pots with soil, sow 10-15 seeds of a single weed species per pot, and cover lightly with soil. Prepare four replicate pots for each treatment group (Test Compound, Positive Control, Solvent Control, Untreated).
-
For Post-emergence: Sow seeds as above and allow them to grow until they reach the 2-3 leaf stage.
-
-
Treatment Application:
-
Prepare a spray solution of the test compound at a concentration of 1000 g active ingredient per hectare (g a.i./ha). The exact spray volume will depend on the sprayer calibration.
-
Prepare the Positive Control according to its recommended label rate.
-
Prepare the Solvent Control by diluting the solvent to the same concentration present in the test compound solution.
-
Spray the designated pots evenly. For pre-emergence, spray the soil surface. For post-emergence, spray the plant foliage until runoff. Leave the untreated control pots unsprayed.
-
-
Incubation:
-
Randomize the pot placement within the growth chamber to avoid environmental bias, following a randomized block design.[14]
-
Water the plants as needed, taking care not to wash the compound off the foliage in post-emergence trials.
-
-
Assessment:
-
Evaluate plant injury at 3, 7, and 14 days after treatment (DAT).
-
Use a percentage scale where 0% = no effect and 100% = complete plant death. Assess symptoms like chlorosis (yellowing), necrosis (browning/tissue death), and stunting.
-
For pre-emergence trials, also count the number of emerged seedlings.
-
Data Analysis and Interpretation
-
Calculate the average injury rating for the four replicates of each treatment.
-
Present the data in a summary table.
-
If the test compound shows significant activity (>80% injury), proceed to a dose-response study to determine the EC₅₀ (Effective Concentration, 50%) or GR₅₀ (Growth Reduction, 50%) value. This involves testing a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 g a.i./ha).
Hypothetical HPPD Inhibition Pathway
If the compound exhibits bleaching symptoms, it may be acting as an HPPD inhibitor.
Caption: Mechanism of action for a potential HPPD-inhibiting herbicide.
Protocol 2: Fungicidal Efficacy Screening
Objective
To determine the in vitro activity of the test compound against the mycelial growth of economically important plant pathogenic fungi.
Principle (The "Why")
This agar dilution assay is a fundamental method for identifying compounds with fungistatic (growth-inhibiting) or fungicidal (killing) properties. By incorporating the test compound directly into the growth medium, we can quantify its effect on fungal colony expansion. This method is rapid, requires a small amount of compound, and provides a clear EC₅₀ value for potency comparison.[15]
Materials and Reagents
-
Test Compound and Controls (as above, Positive Control could be Fluxapyroxad, a commercial pyrazole SDHI fungicide).[7]
-
Fungal Cultures:
-
Botrytis cinerea (Gray mold)
-
Sclerotinia sclerotiorum (White mold)
-
Rhizoctonia solani (Sheath blight)
-
Fusarium graminearum (Fusarium head blight)
-
-
Potato Dextrose Agar (PDA) medium.
-
Sterile Petri dishes (90 mm).
-
Cork borer (5 mm diameter).
-
Incubator set to 25°C.
Step-by-Step Procedure
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a stock solution of the test compound in DMSO.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.1 µg/mL). Ensure the final DMSO concentration is the same across all plates (and ≤0.5%) to avoid solvent toxicity.
-
Prepare a solvent control plate (PDA + DMSO) and a positive control plate series.
-
Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify. Prepare three replicate plates per concentration.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation:
-
Seal the plates with paraffin film and place them in an incubator at 25°C in the dark.
-
-
Assessment:
-
Incubate until the fungal colony in the solvent control plate has reached near the edge of the plate (typically 2-5 days).
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.
-
Data Analysis and Interpretation
-
Calculate the Percentage of Inhibition using the following formula:
-
Inhibition (%) = [ (DC - DT) / DC ] * 100
-
Where DC = Average diameter of the colony in the solvent control, and DT = Average diameter of the colony in the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use probit analysis or non-linear regression to calculate the EC₅₀ value (the concentration that inhibits mycelial growth by 50%).
-
A lower EC₅₀ value indicates higher fungicidal potency.
Fungicidal Screening Workflow Diagram
Caption: Step-by-step workflow for the in vitro fungicidal assay.
Protocol 3: Insecticidal Efficacy Screening
Objective
To evaluate the contact and ingestion toxicity of the test compound against representative insect pests.
Principle (The "Why")
Insects can be exposed to pesticides in multiple ways. This protocol uses two distinct assays to cover the primary routes. The leaf-dip bioassay assesses both contact and ingestion toxicity for foliar pests, while the diet incorporation assay is specific for ingestion. Using a susceptible, easy-to-rear insect like the diamondback moth provides a reliable primary screen.
Materials and Reagents
-
Test Compound and Controls (Positive Control could be Fipronil or Tolfenpyrad).[16]
-
Insect Species:
-
Foliar Pest: Diamondback moth larvae (Plutella xylostella, 2nd or 3rd instar)
-
Sucking Pest: Bean aphid (Aphis craccivora)
-
-
Cabbage or lettuce leaves.
-
Ventilated containers or Petri dishes lined with moist filter paper.
-
Surfactant (e.g., Triton X-100) to ensure even spreading on leaves.
-
Micro-pipettor.
Step-by-Step Procedure (Leaf-Dip Bioassay for P. xylostella)
-
Solution Preparation:
-
Prepare a series of concentrations of the test compound (e.g., 200, 100, 50, 25, 10 µg/mL) in water containing a small amount of solvent (e.g., acetone or DMSO) and a surfactant (0.1%).
-
Prepare a solvent/surfactant control and a positive control series.
-
-
Leaf Treatment:
-
Cut cabbage leaves into discs (e.g., 5 cm diameter).
-
Using forceps, dip each leaf disc into a treatment solution for 10 seconds, ensuring complete coverage.
-
Allow the discs to air dry completely on a wire rack.
-
-
Insect Exposure:
-
Place one treated leaf disc into each ventilated container.
-
Introduce 10 larvae into each container.
-
Prepare at least three replicate containers for each concentration.
-
-
Incubation:
-
Maintain the containers in a growth chamber at 25°C with a 14-hour photoperiod.
-
-
Assessment:
-
Record larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis and Interpretation
-
Correct the observed mortality for any control mortality using Abbott's formula:
-
Corrected Mortality (%) = [ (MT - MC) / (100 - MC) ] * 100
-
Where MT = Mortality in treatment, and MC = Mortality in control.
-
-
Use probit analysis to calculate the LC₅₀ (Lethal Concentration, 50%) value and its 95% confidence intervals.
-
A lower LC₅₀ value signifies greater insecticidal activity.
Summary and Future Directions
References
- Vertex AI Search. (2024). The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link provided by search tool]
- ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link provided by search tool]
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link provided by search tool]
- ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. [Link provided by search tool]
- Semantic Scholar. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. [Link provided by search tool]
- Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals. [Link provided by search tool]
- ResearchGate. (n.d.).
- PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link provided by search tool]
- Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. [Link provided by search tool]
- SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link provided by search tool]
- ResearchGate. (n.d.).
- EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. [Link provided by search tool]
- Government of Canada. (1993). Guidelines for Efficacy Assessment of Chemical Pesticides. publications.gc.ca. [Link provided by search tool]
- PubMed. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link provided by search tool]
- ResearchGate. (2024).
- National Pesticides & Poisons Control Authority. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. [Link provided by search tool]
- Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link provided by search tool]
- Chem-Impex. (n.d.). Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)
- Chem-Impex. (n.d.).
- J&K Scientific. (n.d.). Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)
- ResearchGate. (2018). The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. [Link provided by search tool]
- Smolecule. (n.d.). Ethyl 1-(4-chlorophenyl)
- PubMed. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives... Journal of Agricultural and Food Chemistry. [Link provided by search tool]
- PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link provided by search tool]
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Application Note & Protocols: Functional Characterization of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate in G-Protein Coupled Receptor Signaling
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the pharmacological activity of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. Pyrazole derivatives represent a versatile scaffold with a wide range of biological activities.[1][2] Given their documented ability to modulate G-Protein Coupled Receptors (GPCRs), this guide focuses on establishing robust functional assays to profile the compound's effect on two primary GPCR signaling pathways: G-protein-mediated cyclic AMP (cAMP) modulation and β-arrestin recruitment.[3][4] Protocols are provided for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to quantify Gs and Gi signaling, and a Bioluminescence Resonance Energy Transfer (BRET)-based assay to monitor β-arrestin2 recruitment. These assays are fundamental in modern drug discovery for identifying novel GPCR ligands and elucidating potential signaling bias.[5][6]
Introduction: The Rationale for GPCR Profiling
This compound belongs to the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for a diverse array of biological activities.[1][7] While the specific target of this molecule may be unknown, its structural motifs suggest a potential interaction with GPCRs, which constitute the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs.[3][6][8]
GPCR activation is not a monolithic event. Upon agonist binding, the receptor undergoes a conformational change that triggers two major signaling cascades:
-
G-Protein Signaling: The receptor couples to heterotrimeric G proteins (e.g., Gs, Gi/o, Gq), leading to the production of second messengers like cAMP or the mobilization of intracellular calcium.[6][9]
-
β-Arrestin Signaling: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This process desensitizes G-protein signaling and initiates a separate wave of G-protein-independent signaling.[5][10]
A compound may preferentially activate one pathway over the other, a phenomenon known as "biased agonism." Identifying such bias is critical as it can separate the therapeutic effects of a drug from its side effects.[5][11] Therefore, a dual-assay approach provides a more complete pharmacological profile of a novel compound like this compound.
Pathway & Assay Principles
G-Protein Signaling: The cAMP Assay
The intracellular concentration of cyclic adenosine monophosphate (cAMP) is a direct readout of the activation of Gs and Gi-coupled receptors.
-
Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[9]
The HTRF cAMP assay is a competitive immunoassay in a homogeneous format.[12][13] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 tracer are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal.[14][15] The signal is inversely proportional to the intracellular cAMP concentration.[13]
Caption: Gs and Gi signaling pathways modulating cAMP levels.
β-Arrestin Recruitment: The BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in living cells.[16] To measure β-arrestin recruitment, the target GPCR is genetically fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP).[16][17] Upon agonist-induced receptor activation and phosphorylation, β-arrestin-YFP is recruited to the GPCR-Rluc at the plasma membrane. This brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer from Rluc to YFP upon addition of a substrate. The resulting BRET signal is directly proportional to the extent of β-arrestin recruitment.[17][18]
Caption: Workflow of the β-arrestin recruitment BRET assay.
Experimental Protocols
General Cell Culture and Compound Handling
-
Cell Lines: Use HEK293 or CHO cells stably expressing the GPCR of interest. For the BRET assay, cells must co-express the GPCR-Rluc and β-arrestin-YFP fusion constructs.[16][19]
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase for experiments.[10]
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration does not exceed 0.5% in the assay well, as higher concentrations can interfere with cellular processes.[20][21]
Protocol 1: HTRF cAMP Assay for Gs and Gi Signaling
This protocol is adapted from established methodologies for HTRF-based cAMP detection.[13][19]
Materials:
-
Cells expressing the target Gs- or Gi-coupled GPCR.
-
Assay Buffer: HBSS or PBS supplemented with 0.1% BSA and 5 mM HEPES.
-
PDE Inhibitor: 1 mM IBMX stock solution.
-
Forskolin (for Gi assays): 1 mM stock in DMSO.
-
HTRF cAMP Detection Kit (e.g., from Cisbio/Revvity).[12]
-
White, low-volume 384-well plates.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with Assay Buffer.
-
Resuspend the cell pellet in Assay Buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[19]
-
Determine cell density and adjust to the optimal concentration (typically 1,000-10,000 cells/well, to be optimized beforehand).[13]
-
-
Assay Plate Setup (Antagonist Mode Example):
-
Add 5 µL of cell suspension to each well of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (test compound) or vehicle (for control wells).
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a known reference agonist at its EC₈₀ concentration. For Gi assays, add Forskolin instead of a Gs agonist to stimulate cAMP production.[9][15]
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the HTRF d2-labeled cAMP solution (pre-mixed according to the manufacturer's protocol).
-
Add 5 µL of the HTRF anti-cAMP Cryptate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Calculate the 665/620 ratio and normalize the data.
-
Protocol 2: BRET Assay for β-Arrestin Recruitment
This protocol outlines the measurement of agonist-induced β-arrestin recruitment using BRET.[16][18]
Materials:
-
HEK293 cells co-expressing GPCR-Rluc and β-arrestin2-YFP.
-
Assay Buffer: HBSS or phenol red-free DMEM.
-
BRET Substrate: Coelenterazine h or similar Rluc substrate.
-
Reference agonist and test compounds.
-
White, opaque 96- or 384-well plates.
Procedure:
-
Cell Preparation:
-
Plate cells in white, opaque plates and allow them to adhere overnight. Cell density should be optimized to yield a robust signal.
-
-
Compound Addition:
-
Wash cells gently with Assay Buffer.
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of test compound (this compound) or reference agonist at 10x the final desired concentration.
-
Incubate for 5-15 minutes at 37°C.
-
-
Substrate Addition and Reading:
-
Prepare the BRET substrate solution in Assay Buffer at 10x final concentration (e.g., 50 µM for a 5 µM final concentration).
-
Add 10 µL of the substrate solution to each well.
-
Immediately read the plate on a BRET-capable plate reader, simultaneously measuring luminescence in the donor (e.g., 480 nm) and acceptor (e.g., 530 nm) channels. Readings can be taken kinetically over 30-60 minutes.
-
-
Data Calculation:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from vehicle-treated cells) to determine the net BRET signal.
-
Data Analysis and Validation
Dose-Response Curves and Potency Determination
Data should be plotted using a non-linear regression model (four-parameter logistic equation) to generate dose-response curves.[20][21] From these curves, key pharmacological parameters are determined:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response.[22]
| Parameter | Description | Assay Application |
| EC₅₀ | Potency of the compound as an agonist. | cAMP (agonist mode), β-Arrestin (agonist mode) |
| IC₅₀ | Potency of the compound as an antagonist. | cAMP (antagonist mode), β-Arrestin (antagonist mode) |
| Eₘₐₓ | Efficacy of the compound (maximal response). | cAMP (agonist mode), β-Arrestin (agonist mode) |
Table 1: Key parameters derived from dose-response curve analysis.
Assay Quality Control: The Z'-Factor
The robustness and suitability of an assay for high-throughput screening are assessed using the Z'-factor. This statistical parameter reflects the dynamic range of the assay and the variability of the data.[23][24]
Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max agonist stimulation).
-
μₙ and σₙ are the mean and standard deviation of the negative control (e.g., vehicle).
| Z'-Factor Value | Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[25][26] |
| 0 to 0.5 | A marginal assay; may require optimization.[25] |
| < 0 | The assay is not suitable for screening.[25] |
Table 2: Interpretation of Z'-Factor values.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound or similar novel compounds against GPCR targets. By quantifying effects on both G-protein (cAMP) and β-arrestin pathways, researchers can determine the compound's mode of action (agonist vs. antagonist), its potency and efficacy, and critically, any potential for biased signaling. This comprehensive profiling is an essential step in the modern drug discovery process, enabling more informed decisions for lead optimization and further development.
References
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Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]
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National Center for Biotechnology Information (2017). Principles of the HTRF cAMP Assay. Assay Guidance Manual. Available at: [Link]
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Butler, S. J. (2014). Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 and STAM-1. Honors Scholar Theses. Available at: [Link]
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Hauser, A. S., et al. (2022). Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors. Methods in Molecular Biology. Available at: [Link]
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St-Onge, G., et al. (2021). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). STAR Protocols. Available at: [Link]
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Man, S., et al. (2021). BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. Methods in Cell Biology. Available at: [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
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Cvijic, M. E., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information (2010). Schematic illustration of the assay principle of the HTRF cAMP assay. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
ResearchGate (n.d.). cAMP Measurement for Antagonists of a Gαs-Coupled Receptor. Available at: [Link]
-
Perroy, J., et al. (2013). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]
-
ResearchGate (n.d.). Principles of the HTRF cAMP Assay. Available at: [Link]
-
National Center for Biotechnology Information (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
-
St-Onge, G., & Hébert, T. E. (2023). In-cell arrestin-receptor interaction assays. Current Protocols. Available at: [Link]
-
Eurofins DiscoverX (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]
-
Insel, P. A., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]
-
Armstrong, S. P., et al. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Journal of Biomolecular Screening. Available at: [Link]
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Gómez-Cañas, M., et al. (2021). Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. Methods in Molecular Biology. Available at: [Link]
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Eyjólfsdóttir, H. S., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology. Available at: [Link]
-
Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Available at: [Link]
-
Eurofins DiscoverX (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Available at: [Link]
-
Zhou, Q., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]
-
Kumar, K. A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Schihada, H., et al. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications. Available at: [Link]
-
Moretti, M., et al. (2025). From Regression to Dose–Response: A Framework to predict Activity and EC50 for GPCRs. OpenReview. Available at: [Link]
-
Faraone, I., et al. (2020). Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate (n.d.). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
-
Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery. Available at: [Link]
-
GraphPad (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
BMG LABTECH (2025). The Z prime value (Z´). Available at: [Link]
-
Tempo Bioscience (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Available at: [Link]
-
Vempati, R., et al. (2021). Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes. Scientific Reports. Available at: [Link]
-
Asati, V., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
-
Shpakov, A. O., & Derkach, K. V. (2022). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
Nickols, H. K., & Conn, P. J. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of Disease. Available at: [Link]
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Application Notes and Protocols for the Development of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate as a Novel Antimicrobial Agent
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate as a novel antimicrobial agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary for a thorough preclinical evaluation.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural versatility of pyrazoles allows for fine-tuning of their physicochemical and biological properties, making them a promising scaffold for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.[4][5] This guide will walk you through the essential steps to characterize the antimicrobial profile of this compound.
Part 1: Initial Screening and Potency Determination
The first critical step in evaluating a new chemical entity for antimicrobial potential is to determine its spectrum of activity and potency. This is typically achieved through in vitro susceptibility testing against a panel of clinically relevant microorganisms.
Application Note: Rationale for Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[7] This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening. By testing the compound against a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, a comprehensive understanding of its spectrum of activity can be established.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Test Compound: this compound. Prepare a stock solution (e.g., 10 mg/mL) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria. Fungal strains like Candida albicans ATCC 90028 can also be included.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Procedure:
-
Bacterial Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial or fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A solvent control (microorganism with the highest concentration of DMSO used) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Expected MIC Data Summary
The results of the MIC assay should be summarized in a clear and concise table.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug (e.g., Ciprofloxacin) |
| Staphylococcus aureus | ATCC 29213 | Positive | Experimental Value | Experimental Value |
| Escherichia coli | ATCC 25922 | Negative | Experimental Value | Experimental Value |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | Experimental Value | Experimental Value |
| Candida albicans | ATCC 90028 | - | Experimental Value | Experimental Value |
Part 2: Cytotoxicity and Safety Profile Assessment
A crucial aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.
Application Note: Importance of Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the safety profile of a potential therapeutic agent.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][8] This assay helps to determine the concentration at which the compound becomes toxic to mammalian cells, allowing for the calculation of a selectivity index.
Experimental Protocol: MTT Cell Viability Assay
1. Preparation of Materials:
-
Test Compound: this compound.
-
Mammalian Cell Line: A representative human cell line such as HEK-293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).
-
Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO.
-
Equipment: 96-well cell culture plates, CO₂ incubator, microplate reader.
2. Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.
Selectivity Index (SI): The selectivity index is a crucial parameter to evaluate the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the CC₅₀ of a mammalian cell line to the MIC of the target microorganism. A higher SI value indicates greater selectivity.
SI = CC₅₀ / MIC
Part 3: Exploring the Mechanism of Action
Understanding how a novel antimicrobial agent kills or inhibits the growth of microorganisms is vital for its development. For pyrazole derivatives, a common mechanism of action is the inhibition of DNA gyrase.[1][4]
Application Note: DNA Gyrase Inhibition as a Potential Mechanism
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[1] It is a validated target for many antibacterial drugs, including fluoroquinolones. Investigating the inhibitory effect of this compound on DNA gyrase can provide valuable insights into its mechanism of action.
Experimental Workflow: DNA Gyrase Inhibition Assay
This can be performed using a commercially available DNA gyrase supercoiling assay kit.
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Application Note & Protocols: A Framework for Investigating the Anticancer Potential of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] These compounds can modulate various cellular targets, such as critical kinases (EGFR, VEGFR-2), tubulin, and cell cycle proteins, leading to cytotoxicity and apoptosis in cancer cells.[1][3] This guide provides a comprehensive experimental framework for the initial investigation of a novel pyrazole derivative, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (herein referred to as ECPC), in cancer cell lines. We present a logical workflow, from initial cytotoxicity screening to mechanistic assays, including detailed, field-proven protocols for cell viability, apoptosis, and cell cycle analysis.
Introduction to ECPC and the Pyrazole Scaffold
Pyrazole derivatives are five-membered heterocyclic compounds that have garnered substantial interest in oncology for their ability to induce cell cycle arrest and apoptosis.[4][5] The structural versatility of the pyrazole ring allows for substitutions that can enhance potency and selectivity against various cancer cell lines.[1] While the specific biological activities of the 5-propyl variant ECPC are yet to be fully characterized, related analogs with different substitutions have shown promise. For instance, derivatives with a 4-chlorophenyl group are common in compounds designed to target apoptotic pathways or specific kinases.[6][7]
This document outlines a systematic approach to characterize the in vitro anticancer effects of ECPC, providing researchers with the necessary protocols to generate robust and reproducible data.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently evaluate the anticancer potential of ECPC. The workflow begins with broad screening to determine cytotoxicity and progresses to more focused mechanistic studies to understand how the compound elicits its effects.
Caption: Recommended workflow for ECPC evaluation.
Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells, making this a reliable method for determining the cytotoxic effect of a compound.[9][10]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HepG2) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of ECPC in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.1% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective ECPC dilutions.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT powder in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | ECPC IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| MCF-7 (Breast) | 8.5 ± 1.2 | 0.9 ± 0.2 |
| A549 (Lung) | 15.2 ± 2.5 | 1.5 ± 0.4 |
| HepG2 (Liver) | 11.8 ± 1.9 | 1.1 ± 0.3 |
| Hypothetical data for illustrative purposes. Doxorubicin is used as a positive control. |
Tier 2 Protocols: Mechanistic Assays
Based on the IC₅₀ values, select one or two sensitive cell lines for further investigation. Use concentrations around the IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for these experiments.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Scientific Rationale: Apoptosis is a programmed cell death process. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[13]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with ECPC (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours. Include a vehicle control. A known apoptosis inducer like staurosporine can be used as a positive control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Combine all cells from each well, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL solution).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Collect data for at least 10,000 events per sample. Analyze the distribution of cells in the four quadrants as depicted in the diagram above.
-
Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[14] PI is a stoichiometric DNA dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cell cycle phases: G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount.[15]
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with ECPC as described for the apoptosis assay.
-
Harvest cells (both floating and adherent) and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation permeabilizes the membrane and preserves DNA integrity.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Causality Insight: RNase A is critical to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Caption: Correlation between cell cycle phases and DNA content.
Tier 3: Investigating Signaling Pathways
Scientific Rationale: Should ECPC induce significant apoptosis or cell cycle arrest, a Western blot analysis can provide insights into the molecular pathways involved.[17] Many pyrazole derivatives are known to affect kinase signaling pathways like PI3K/Akt/mTOR or MAPK, which are central to cell growth and survival.[5][18][19]
Protocol: Western Blotting for Key Apoptotic and Cell Cycle Proteins
-
Protein Extraction:
-
Treat cells with ECPC for the desired time point (e.g., 24 hours).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested targets:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell Cycle: Cyclin D1, CDK4, p21, p27.
-
Signaling: p-Akt, Akt, p-ERK, ERK.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[19]
-
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(9), 2479. Available at: [Link]
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Dube, Z. F., Soremekun, O. S., Mabasa, L., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(23), 2139-2160. Available at: [Link]
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Kwon, M., & Lee, S. J. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 46(1), e54. Available at: [Link]
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Semantic Scholar. (n.d.). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Retrieved from [Link]
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SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
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MedScien. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]
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Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140. Available at: [Link]
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ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNPs. Retrieved from [Link]
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eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Retrieved from [Link]
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Price, P., McMillan, T. J., & Parkins, C. S. (1999). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line. Radiation Oncology Investigations, 7(2), 77-85. Available at: [Link]
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Science.gov. (n.d.). cytotoxicity mtt assay: Topics. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Gamal, K. M., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2368123. Available at: [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available at: [Link]
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Application and Protocol Guide: Evaluating Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate as a Potential Anti-inflammatory Agent
Senior Application Scientist Note: This document provides a comprehensive framework for the investigation of novel pyrazole-based compounds, using "Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate" as a representative candidate. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its anti-inflammatory properties, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Prominent non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a pyrazole core, highlighting the therapeutic potential of this heterocyclic motif.[1] The protocols and rationale outlined herein are based on established methodologies for evaluating similar pyrazole derivatives and are intended to guide researchers in the systematic assessment of this specific compound's anti-inflammatory and cytotoxic profile.
Part 1: Scientific Rationale and Mechanistic Hypothesis
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1] Selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The core hypothesis for investigating this compound is that its structural features—specifically the 1,5-diaryl-like substitution pattern—may confer selective inhibitory activity against the COX-2 enzyme. The 4-chlorophenyl group at the N1 position and the propyl group at the C5 position are critical moieties whose influence on potency and selectivity warrants detailed investigation.
Proposed Mechanism of Action: COX-2 Inhibition
The anticipated mechanism involves the compound binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. This targeted inhibition is expected to reduce the cardinal signs of inflammation.
Caption: Proposed inhibitory action on the COX-2 pathway.
Part 2: Preclinical Evaluation Workflow
A structured, multi-stage approach is essential to characterize the compound's efficacy and safety. This involves a sequence of in vitro assays to determine cytotoxicity and enzyme inhibition, followed by in vivo models to confirm anti-inflammatory activity in a biological system.
Caption: Staged workflow for preclinical evaluation.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compound is not toxic to cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][4][5][6]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (solubilized in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free DMEM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability).
Protocol 2: In Vivo Acute Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Rationale: The carrageenan-induced paw edema model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins, making it suitable for assessing potential COX inhibitors.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Reference Drug (e.g., Diclofenac Sodium or Celecoxib)
-
1% (w/v) Lambda Carrageenan solution in sterile saline
-
Digital Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Reference Drug (e.g., Diclofenac, 25 mg/kg, p.o.)
-
Group III-V: Test Compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Part 4: Data Interpretation and Expected Outcomes
Data Presentation: All quantitative results should be summarized in tables for clear comparison between the test compound and the reference drug.
Table 1: Hypothetical In Vitro Cytotoxicity and COX Inhibition Data
| Compound | Cytotoxicity IC₅₀ (µM) (RAW 264.7 cells) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Test Compound | >100 | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | ~148 | ~3.0 | ~0.22 | ~13.6 |
| Diclofenac | Varies | ~0.9 | ~0.15 | ~6.0 |
Note: Data for reference drugs are representative values from the literature.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity Data
| Treatment Group (Dose, mg/kg) | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | Data to be determined | 0% |
| Test Compound (10) | Data to be determined | Data to be determined |
| Test Compound (20) | Data to be determined | Data to be determined |
| Test Compound (40) | Data to be determined | Data to be determined |
| Diclofenac (25) | Data to be determined | ~50-70% |
Interpretation:
-
A high IC₅₀ value in the MTT assay (>100 µM) would suggest a favorable safety profile at the cellular level.
-
A low IC₅₀ value for COX-2 and a high COX-2 Selectivity Index (ideally >10) would indicate potent and selective inhibition, which is the desired characteristic for a modern anti-inflammatory agent.
-
A dose-dependent reduction in paw edema in the in vivo model would confirm the compound's anti-inflammatory efficacy. Potency can be compared to the reference drug.
Successful outcomes from this evaluation workflow would establish this compound as a viable lead candidate for further development, warranting more extensive studies into its mechanism of action, pharmacokinetic profile, and chronic inflammatory models.
References
-
Abdel-Aziz, M., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. Available from: [Link]
-
Li, X., et al. (2017). New arylpyrazoline-coumarins: Synthesis and anti-inflammatory activity. European Journal of Medicinal Chemistry. Available from: [Link]
-
Gomha, S. M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Heliyon. Available from: [Link]
-
Tzeng, T., et al. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
J&K Scientific. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4-dichlorophenyl)-, ethyl ester. Available from: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
-
Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]
-
Lin, H., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy Magazine. Available from: [Link]
-
Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Available from: [Link]
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Formulation of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate for In Vivo Preclinical Studies
Abstract
This document provides a comprehensive guide for the formulation of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, a pyrazole derivative with physicochemical properties indicative of poor aqueous solubility. Addressing this biopharmaceutical challenge is critical for achieving meaningful and reproducible results in preclinical in vivo studies. This guide details a systematic approach, beginning with an analysis of the compound's characteristics, followed by a logical formulation strategy, and culminating in detailed, step-by-step protocols for the preparation and quality control of an aqueous suspension suitable for oral administration in rodent models.
Introduction: The Challenge of Poor Solubility
A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble.[1][2] This characteristic poses a major hurdle for preclinical development, as insufficient dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, complicating the assessment of a compound's true pharmacological and toxicological profile.[3][4] this compound, as a member of the pyrazole carboxylate class, is predicted to have high lipophilicity and low aqueous solubility, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[3]
Therefore, a robust formulation strategy is not merely a preparatory step but a critical component of the experimental design. The primary goal is to create a physically and chemically stable dosage form that allows for uniform, consistent, and accurate administration, thereby ensuring reliable exposure in animal models.[4] This note focuses on the development of a simple, widely applicable aqueous suspension, a common and effective approach for early-stage preclinical studies.[5]
Physicochemical Properties & Formulation Rationale
While specific experimental data for this compound is not publicly available, its structure allows for the prediction of key physicochemical properties based on related pyrazole derivatives.[6][7][8]
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~322.8 g/mol | Standard for a small molecule. |
| LogP (Lipophilicity) | High (>3) | Indicates poor aqueous solubility ("grease-ball" type).[9] |
| Aqueous Solubility | Very Low (<10 µg/mL) | Direct dosing in an aqueous solution is not feasible. |
| Physical State | Likely a crystalline solid ("brick-dust" type).[9] | Particle size reduction may be necessary to improve dissolution rate.[2] |
| Chemical Stability | Ester group may be susceptible to pH-dependent hydrolysis. | Formulation pH should be controlled, ideally near neutral. |
Given these properties, a simple solution is unlikely to achieve the necessary concentration for preclinical dosing without aggressive, potentially toxic, co-solvents.[4] Therefore, a micronized aqueous suspension is the most logical and pragmatic formulation strategy. This approach aims to enhance the dissolution rate by increasing the drug's surface area while ensuring dose uniformity through a stable, suspended medium.[1][3]
Formulation Strategy Workflow
The selection of an appropriate formulation path should follow a logical progression. The diagram below outlines a decision-making workflow for a poorly soluble compound like the one .
Caption: Decision workflow for selecting a preclinical formulation strategy.
Detailed Protocols
This section provides step-by-step protocols for the preparation and characterization of a 10 mg/mL aqueous suspension of this compound.
Protocol 1: Preparation of 0.5% (w/v) Methylcellulose / 0.2% (v/v) Tween® 80 Vehicle
Rationale: This vehicle is a standard and widely accepted choice for preclinical oral suspensions.[10]
-
Methylcellulose (MC): A suspending agent that increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring dose uniformity.[11][12]
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, facilitating uniform dispersion and preventing aggregation.[2][11]
Materials & Equipment:
-
Methylcellulose (400 cP viscosity grade)
-
Tween® 80
-
Purified Water (e.g., Milli-Q®)
-
Glass beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Hot plate
-
Calibrated balance
-
Spatulas
Procedure (for 100 mL):
-
Heat Water: Heat approximately 30-40 mL of purified water in a beaker to 70-80°C on a hot plate with stirring.
-
Disperse Methylcellulose: Weigh 0.5 g of methylcellulose. Slowly sprinkle the powder into the vortex of the hot, stirring water. Continue stirring for 10-15 minutes. The mixture will appear cloudy and clumpy, which is expected.[10][13]
-
Cool and Hydrate: Remove the beaker from the heat. Add approximately 60 mL of cold purified water (or the remaining volume to approach 100 mL) to the hot dispersion. Place the beaker in an ice bath and continue stirring.
-
Overnight Hydration: As the mixture cools, the methylcellulose will dissolve and the solution will become clear and viscous. For complete hydration, cover the beaker and continue stirring at 4°C overnight.
-
Add Wetting Agent: The next day, allow the solution to return to room temperature. Add 0.2 mL of Tween® 80 to the clear methylcellulose solution.
-
Final Mixing: Stir for an additional 30 minutes until the Tween® 80 is fully incorporated.
-
Storage: Store the final vehicle in a sealed, labeled container at 4°C. It is stable for up to one month.
Protocol 2: Preparation of Drug Suspension (10 mg/mL)
Rationale: This protocol uses the pre-prepared vehicle to create a homogeneous suspension of the active pharmaceutical ingredient (API). A trituration or "wetting" step is crucial to ensure each particle is coated with the vehicle before final dilution, preventing clumping.
Materials & Equipment:
-
This compound (API)
-
Prepared 0.5% MC / 0.2% Tween® 80 vehicle
-
Mortar and pestle (glass or ceramic)
-
Calibrated balance
-
Spatulas
-
Volumetric flask or graduated cylinder
-
Magnetic stirrer and stir bar
Procedure (for 10 mL):
-
Weigh API: Accurately weigh 100 mg of the API. If the API is not micronized, gently grind it in a mortar and pestle to a fine, consistent powder. This increases surface area.[2]
-
Trituration (Wetting): Transfer the API powder to the mortar. Add a small volume of the vehicle (approx. 0.5-1.0 mL) dropwise. Gently triturate the powder with the pestle to form a smooth, uniform paste. Ensure no dry clumps of powder remain. This is the most critical step for achieving a good suspension.
-
Progressive Dilution: Gradually add more vehicle in small aliquots (e.g., 1-2 mL at a time), mixing thoroughly with the pestle or a spatula after each addition to maintain a smooth consistency.
-
Transfer to Final Volume: Once the suspension is easily pourable, transfer it to a 10 mL graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle multiple times, adding the rinsate to the cylinder to ensure a complete quantitative transfer of the API.
-
QS to Volume: Add vehicle to bring the final volume to 10 mL.
-
Homogenization: Transfer the suspension to a vial containing a magnetic stir bar. Stir for at least 30-60 minutes to ensure complete homogeneity before use.
-
Storage: Store in a tightly sealed, light-protected container at 4°C. Note the preparation date and time. Most preclinical suspensions should be used within 24-48 hours unless stability data proves otherwise.
Protocol 3: Quality Control (QC) of the Final Suspension
Rationale: QC checks are essential to validate the formulation before administration, ensuring animal welfare and data integrity.
| QC Test | Method | Acceptance Criteria |
| Visual Appearance | Inspect against a black and white background. | A uniform, milky-white suspension. No large aggregates, clumps, or visible foreign matter. |
| pH Measurement | Use a calibrated pH meter. | pH should be within a physiologically acceptable range (typically 5.0-8.0).[14] |
| Resuspendability | After settling, gently invert the container 5-10 times. | The sediment should readily and uniformly redisperse with no caking or clumping at the bottom. |
| Dose Withdrawal | Use the same syringe/needle intended for dosing. | The suspension should be easily and consistently drawn into the syringe without clogging the needle. |
In Vivo Administration Considerations
-
Route of Administration: This formulation is designed for oral gavage (PO) in rodents.
-
Dose Volume: The dosing volume should be minimized and adhere to institutional guidelines (e.g., typically ≤10 mL/kg for rats and mice).[15][16]
-
Pre-Dosing Preparation: The suspension must be mixed thoroughly (e.g., by vortexing or inversion) immediately before drawing each dose to ensure uniformity. If dosing multiple animals from one vial, the suspension should be kept under continuous gentle stirring.
-
Stability: The short-term stability of the suspension should be confirmed. It is best practice to prepare the formulation fresh on the day of the study.
Experimental Workflow Summary
The following diagram illustrates the complete workflow from preparation to administration.
Caption: End-to-end workflow for suspension preparation and administration.
References
-
WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?Link
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.Link
-
ResearchGate. (2021). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?Link
-
Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Link
-
Kuentz, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Link
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Link
-
Scribd. (n.d.). Pharmaceutical Excipients of Oral Suspension Formulations.Link
-
Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Link
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.Link
-
ResearchGate. (2019). Oral gavage with methylcellulose?Link
-
Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents.Link
-
ResearchGate. (2025). Novel technology to prepare oral formulations for preclinical safety studies.Link
-
ONdrugDelivery. (2022). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE.Link
-
Protocol Online. (2009). Preparing Methyl Cellulose.Link
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Link
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.Link
-
ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.Link
-
Pharma Excipients. (n.d.). Excipients Used in the Formulation of Pharmaceutical Suspensions.Link
-
Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.Link
-
ResearchGate. (2018). How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80?Link
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.Link
-
Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.Link
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.Link
Sources
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ntnu.edu [ntnu.edu]
- 15. researchgate.net [researchgate.net]
- 16. az.research.umich.edu [az.research.umich.edu]
Application Note: Analytical Methodologies for the Quantification of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate in Biological Matrices
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate in biological samples such as plasma and urine. Pyrazole derivatives are a significant class of compounds in pharmaceutical and agrochemical research, making robust bioanalysis critical for pharmacokinetic, toxicokinetic, and exposure studies.[1][2] This guide details two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the industry gold standard, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Introduction and Analytical Considerations
This compound is a heterocyclic compound featuring a pyrazole core, a structure known for a wide spectrum of biological activities.[7][8][9] Accurate determination of its concentration in biological fluids is paramount for assessing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties Guiding Method Development:
-
Structure: The molecule contains a relatively non-polar chlorophenyl group and a propyl chain, balanced by the polar pyrazole ring and carboxylate ester group. This amphiphilic nature makes it suitable for reversed-phase chromatography.
-
Ionization: The pyrazole ring contains nitrogen atoms that can be protonated under acidic conditions, making it an excellent candidate for positive mode Electrospray Ionization (ESI) in LC-MS/MS.
-
Volatility and Thermal Stability: The compound's molecular weight and structure suggest it is sufficiently volatile and thermally stable for GC analysis without derivatization, although this must be experimentally verified.
Bioanalytical Method Validation Framework
To ensure the reliability and reproducibility of bioanalytical data, methods must be rigorously validated. This process demonstrates that an analytical procedure is fit for its intended purpose.[5] All protocols described herein are built upon the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[3][4][10][11]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy: The closeness of determined values to the nominal concentration.
-
Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).
-
Calibration Curve: The response-concentration relationship, defining the range of reliable quantification.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred technique for quantifying low-concentration analytes in complex biological matrices.[12][13][14] The method relies on chromatographic separation followed by mass analysis of the parent ion and a specific fragment ion (Multiple Reaction Monitoring, MRM), which provides two levels of specificity.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow from sample preparation to final report generation.
Detailed Protocol: Quantification in Human Plasma
Rationale: Protein precipitation is chosen as the initial sample preparation method due to its speed, simplicity, and effectiveness for moderately polar compounds, making it ideal for high-throughput analysis.[12]
1. Materials and Reagents:
-
Reference standards of this compound and a suitable internal standard (ISTD), preferably a stable isotope-labeled version.
-
HPLC or ULC/MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Control human plasma (K2-EDTA anticoagulant).
2. Preparation of Standards:
-
Prepare primary stock solutions of the analyte and ISTD in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spike working solutions into control plasma to prepare CS and QC samples at desired concentrations. A typical calibration range might be 1-1000 ng/mL.
3. Sample Preparation Protocol:
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of ISTD working solution (e.g., 100 ng/mL) to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
4. Proposed Instrumental Conditions:
| LC Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, return to 20% B and equilibrate 1 min | Ensures elution of the analyte and washes out late-eluting matrix components. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Pyrazole nitrogens are readily protonated. |
| MRM Transitions (Hypothetical) | Analyte: Q1 307.1 -> Q3 261.1; ISTD: Q1 313.1 -> Q3 267.1 (for a +6 Da ISTD) | Q1 is the protonated parent [M+H]+. Q3 is a stable fragment (e.g., loss of ethoxy group). |
| Dwell Time | 100 ms | Sufficient time to acquire data points across the chromatographic peak. |
| Gas Temperatures/Flows | Optimized for specific instrument | Essential for efficient desolvation and ionization. |
Method Validation Acceptance Criteria Summary
The following table summarizes typical acceptance criteria based on EMA and FDA guidelines.[10][15][16]
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and ISTD in blank matrix from at least 6 different sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet criteria. |
| Accuracy & Precision | For QC samples (Low, Mid, High), the mean accuracy should be within 85-115% of nominal. The coefficient of variation (CV%) for precision should not exceed 15%. (LLOQ: 80-120% and ≤20% CV). |
| Matrix Effect | CV% of the matrix factor across at least 6 lots of matrix should be ≤15%. |
| Recovery | Should be consistent and reproducible, though not required to be 100%. |
| Stability (various conditions) | Mean concentration of stability samples must be within ±15% of the nominal concentration of fresh samples. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. It often involves more rigorous sample cleanup, like liquid-liquid extraction (LLE), to remove non-volatile matrix components that could contaminate the GC system.
Experimental Workflow: GC-MS
Caption: GC-MS workflow highlighting the liquid-liquid extraction sample preparation.
Detailed Protocol: Quantification in Urine
Rationale: LLE is selected for the urine matrix to efficiently extract the moderately non-polar analyte from the aqueous environment while leaving behind salts and other non-volatile interferences.[17]
1. Sample Preparation Protocol:
-
Aliquot 500 µL of urine sample into a glass screw-cap tube.
-
Add 20 µL of ISTD working solution.
-
Add 50 µL of 1 M potassium carbonate buffer (pH 10) to deprotonate any acidic matrix components and ensure the analyte is in its neutral form.
-
Add 2 mL of ethyl acetate.
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
2. Proposed Instrumental Conditions:
| GC Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization without thermal degradation. |
| Oven Program | Start at 150°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min. | Separates the analyte from solvent and matrix components. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns.[18] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |
| Monitored Ions (Hypothetical) | Quantifier Ion: e.g., m/z 306 (M+•). Qualifier Ions: e.g., m/z 139 (chlorophenyl fragment), m/z 277 (loss of ethyl). | The molecular ion is often visible for pyrazoles. Other ions confirm identity.[18] |
| Transfer Line Temp | 290°C | Prevents condensation of the analyte between the GC and MS. |
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. [Link]
-
National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PubChem. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]
-
ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
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- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a crucial process in the development of various pharmaceutical and agrochemical compounds. The Knorr pyrazole synthesis and its variations are the most common and efficient methods for constructing the pyrazole ring system.[1] This reaction involves the condensation of a β-keto ester with a hydrazine derivative. While seemingly straightforward, this synthesis can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will provide a comprehensive overview of the synthesis, address common issues, and offer practical solutions to optimize your experimental outcomes.
Reaction Principle: The Knorr Pyrazole Synthesis
The fundamental reaction for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of ethyl 2-propylacetoacetate with 4-chlorophenylhydrazine. The reaction typically proceeds under acidic conditions, which catalyze the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: 4-chlorophenylhydrazine is sensitive to air and light. 3. Incorrect stoichiometry: Molar ratios of reactants are not optimal. 4. Ineffective catalyst: The acid catalyst is absent, or the wrong type/concentration is used. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Use fresh reagents: Ensure the 4-chlorophenylhydrazine is of high purity and has been stored properly. Consider using freshly prepared or recently purchased material. 3. Optimize stoichiometry: A slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. 4. Catalyst optimization: A catalytic amount of a protic acid like acetic acid or hydrochloric acid is typically required. Start with a small amount and optimize as needed. |
| Formation of Regioisomers | The reaction of an unsymmetrical β-keto ester with a substituted hydrazine can lead to the formation of two regioisomers. This occurs because the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons. | 1. Control reaction temperature: Lowering the reaction temperature may favor the formation of one isomer over the other. 2. Solvent effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents (e.g., ethanol, acetic acid, toluene) to find the optimal conditions for the desired isomer. 3. pH control: The acidity of the reaction medium can significantly impact the regiochemical outcome. Conducting the reaction under neutral, acidic, or basic conditions can favor the formation of a specific isomer. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[2] |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials: Incomplete reaction. 2. Side-products: Formation of byproducts from side reactions. 3. Decomposition of product: The product may be unstable under the reaction or work-up conditions. | 1. Ensure complete reaction: Monitor the reaction by TLC until the starting materials are fully consumed. 2. Purification: The crude product should be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is often effective for separating the desired product from impurities.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can further enhance purity. 3. Mild work-up: Use a mild work-up procedure to avoid product degradation. This may involve quenching the reaction with a saturated sodium bicarbonate solution to neutralize the acid catalyst before extraction. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging. | 1. Induce crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, purification by column chromatography is necessary. 2. Optimize chromatography: If co-elution is an issue, try a different solvent system for column chromatography. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial. High-Performance Liquid Chromatography (HPLC) may be required for very difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for achieving a high yield in this synthesis?
A1: The most critical parameter is often the quality and stoichiometry of the reactants, particularly the 4-chlorophenylhydrazine, and ensuring the reaction goes to completion. Careful monitoring of the reaction progress by TLC is highly recommended to determine the optimal reaction time and temperature.
Q2: How can I be sure which regioisomer I have synthesized?
A2: The definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D (¹H and ¹³C) and 2D (such as HMBC and NOESY) NMR experiments can unambiguously determine the connectivity and spatial relationship of the atoms in the molecule, thus confirming the isomeric structure.
Q3: Is it necessary to use an acid catalyst?
A3: While the reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, is generally recommended to accelerate the reaction and improve the yield.[4] The acid catalyzes both the formation of the hydrazone intermediate and the subsequent cyclization step.
Q4: What is a suitable solvent for this reaction?
A4: Ethanol is a commonly used solvent for the Knorr pyrazole synthesis as it is a good solvent for both reactants and is relatively easy to remove after the reaction is complete.[3] However, other solvents like acetic acid or toluene can also be used and may influence the reaction rate and regioselectivity.
Q5: The product is a thick oil that is difficult to handle. What can I do?
A5: If the purified product is an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly adding a solvent in which it is insoluble (e.g., water or hexane) until the solution becomes cloudy. Allowing this mixture to cool slowly may yield crystalline product. Alternatively, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure for obtaining pure oily products.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the synthesis of analogous 1,5-disubstituted pyrazole-4-carboxylates.
Materials:
-
Ethyl 2-propylacetoacetate
-
4-Chlorophenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of 4-chlorophenylhydrazine free base (if starting from the hydrochloride salt): In a flask, dissolve 4-chlorophenylhydrazine hydrochloride in water. Add a saturated solution of sodium bicarbonate or sodium acetate until the solution is basic (pH > 8). The free hydrazine will precipitate. Extract the free base with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine. Use immediately.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-propylacetoacetate (1.0 eq) in ethanol. Add 4-chlorophenylhydrazine (1.0-1.2 eq) to the solution.
-
Catalyst Addition and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture. Heat the mixture to reflux and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting materials are no longer visible. This may take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is recommended to isolate the pure this compound.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
References
- Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. 2008, 73 (6), 2412–2415.
- Knorr Pyrazole Synthesis.
- ETHYL 1-(4-CHLOROPHENYL)
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis.
- Ethyl pyrazole-4-carboxyl
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)
- Raw, S. A.; Turner, N. J. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024, 20, 1113–1143.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
Sources
Technical Support Center: Navigating Solubility Challenges with Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during in vitro experiments. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting strategies to ensure the successful application of this compound in your research.
Understanding the Challenge: Why Solubility Matters
Many novel chemical entities, including pyrazole derivatives like this compound, exhibit low aqueous solubility.[1] This characteristic can lead to several challenges in in vitro assays, such as compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[2] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the general physicochemical properties of this compound?
Q2: What is the recommended solvent for creating a stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds.[1][5] It is crucial to create a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The final concentration of DMSO in your in vitro experiment should be kept as low as possible to avoid solvent-induced toxicity to cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary significantly between different cell lines. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your test conditions) in your experiments to account for any solvent effects.
Q4: How should I store the stock solution?
Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[5] Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6][7] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Addressing In Vitro Solubility Issues
This section provides a step-by-step approach to diagnosing and resolving common solubility problems encountered during your experiments.
Issue 1: My compound precipitates when I add it to the aqueous cell culture medium.
This is a very common issue with poorly soluble compounds.[2] The drastic change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out of solution.
Root Causes and Solutions:
-
High Final Concentration: The desired final concentration of your compound may exceed its aqueous solubility limit.
-
Solution: Determine the kinetic solubility of your compound in the specific assay medium. This can be done by preparing a series of dilutions and observing for precipitation, or by using a nephelometer to measure light scattering.[2] Your experimental concentrations should remain below this solubility limit.
-
Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can lead to localized high concentrations and immediate precipitation.
-
Solution: Employ a serial dilution method. First, dilute the DMSO stock in a small volume of media, and then add this intermediate dilution to the final volume. Gentle vortexing or mixing after each addition can also help.[5]
Experimental Protocol: Determining Kinetic Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of 2-fold serial dilutions of this stock in DMSO.
-
Add a small, consistent volume of each dilution to your cell culture medium (e.g., 2 µL into 198 µL of media) to achieve the desired final concentrations.
-
Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength of 500 nm or higher.[2] The highest concentration that remains clear is your approximate kinetic solubility limit.
Issue 2: I am observing inconsistent or non-reproducible results in my bioassays.
Poor solubility can be a major contributor to experimental variability. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.
Troubleshooting Workflow:
Below is a decision-making workflow to systematically troubleshoot inconsistent assay results stemming from solubility issues.
Caption: Decision-making workflow for troubleshooting inconsistent assay results.
Issue 3: How can I improve the solubility of this compound in my assay medium?
If lowering the final concentration is not feasible for your experimental design, several formulation strategies can be employed to enhance solubility.[8]
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be used in combination with DMSO to increase the solubility of nonpolar compounds.[9] A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG400, and Tween-80.[5] | The concentration of co-solvents should be optimized to avoid cellular toxicity. Always include a vehicle control with the same co-solvent concentrations. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used.[10] | Surfactants can interfere with certain assays and may be toxic to cells at higher concentrations. The concentration should be kept below the critical micelle concentration (CMC) for cell-based assays.[11] |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[8] | The pKa of the compound must be known, and the chosen pH must be compatible with the biological system being studied.[10] |
| Inclusion Complexes | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[5][8] | The choice of cyclodextrin and the stoichiometry of the complex need to be optimized. |
Hypothetical Solubility Data:
The following table illustrates how solubility data for this compound in different solvent systems might be presented. Note: This data is for illustrative purposes only and should be experimentally determined.
| Solvent System | Estimated Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | < 1 |
| 0.5% DMSO in PBS | ~5-10 |
| 5% DMSO / 10% PEG400 in PBS | ~20-50 |
| 1% Tween-80 in PBS | ~15-30 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol outlines the preparation of a stock solution using a co-solvent system to enhance solubility.
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create an initial high-concentration stock (e.g., 50 mM). Gentle warming or sonication may aid dissolution.[2][5]
-
In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 5% DMSO, 10% PEG400, and 85% aqueous buffer, you would mix the appropriate volumes of each component.
-
Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to achieve the desired final stock concentration.
-
This final stock can then be diluted in the assay medium.
Diagram of Co-solvent Formulation Workflow:
Caption: Workflow for preparing a co-solvent-based formulation.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
YouTube. (2020, December 9). Cell Culture Troubleshooting Tips and Tricks. [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?[Link]
-
National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
PubChem. (n.d.). Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. [Link]
-
Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]
-
Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PubChem. (n.d.). Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Buy Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | 126067-52-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Welcome to the technical support resource for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges related to the stability and degradation of this compound.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds widely utilized as core motifs in medicinal chemistry and agrochemicals.[1][2] The pyrazole nucleus is often associated with metabolic stability, a desirable trait in drug discovery.[3] However, like any complex organic molecule, its stability is not absolute. Understanding the potential degradation pathways is critical for ensuring accurate experimental results, defining appropriate storage conditions, and predicting shelf-life and metabolic fate.
This guide provides a framework for identifying and mitigating degradation, based on the chemical functionalities present in the molecule: an ethyl ester, a substituted pyrazole ring, and a chlorophenyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on this molecule that are susceptible to degradation?
A1: The molecule possesses three main areas of potential reactivity:
-
Ethyl Carboxylate (Ester): This is the most likely site for hydrolytic degradation, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Pyrazole Ring: While generally stable, the heterocyclic ring can be susceptible to oxidative stress and certain photochemical reactions.[4][5]
-
N-Aryl Bond and Propyl Chain: These sites are potential targets for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which can hydroxylate the aromatic ring or the alkyl chain.[6]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at 2-8°C is ideal. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, use aprotic solvents (e.g., anhydrous DMSO, acetonitrile), aliquot into single-use vials, and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: Is this compound sensitive to light?
A3: Yes, pyrazole derivatives can be photosensitive.[7] Exposure to UV or even high-intensity visible light may initiate photochemical transformations, potentially leading to isomerization or ring cleavage.[5][8] It is crucial to conduct all experiments under subdued lighting and store the compound and its solutions in amber vials or containers wrapped in aluminum foil.
Q4: What analytical techniques are best for monitoring the stability of this compound and detecting its degradants?
A4: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for stability studies. It can separate the parent compound from its degradation products and quantify their relative amounts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the mass of unknown degradation products, which provides critical clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of significant degradants, isolation followed by ¹H and ¹³C NMR is necessary.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity in aqueous buffer solutions.
-
Possible Cause: Hydrolysis of the ethyl ester group. The ester is susceptible to cleavage, forming the less active or inactive carboxylic acid analogue, especially if the buffer pH is not neutral.
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your experimental buffer. Hydrolysis is significantly accelerated at pH > 8 (base-catalyzed) and to a lesser extent at pH < 4 (acid-catalyzed).
-
Perform a Control Experiment: Incubate the compound in your buffer system without any other biological components (cells, enzymes, etc.). Analyze samples by HPLC at time zero and after several hours to check for the appearance of a more polar peak corresponding to the carboxylic acid degradant.
-
Optimize Buffer Conditions: If hydrolysis is confirmed, work at a neutral pH (6.5-7.5) and maintain the lowest effective temperature for your experiment. Minimize the incubation time in aqueous media.
-
Protocol: Monitoring Ester Hydrolysis via HPLC
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Prepare buffers at pH 4.0, 7.0, and 9.0.
-
Incubation: Dilute the stock solution to a final concentration of 10 µg/mL in each buffer.
-
Time Points: Immediately inject a t=0 sample for each pH. Incubate the remaining solutions at room temperature.
-
Analysis: Inject samples at 1, 4, 8, and 24 hours onto a C18 reverse-phase HPLC column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak area of the new, more polar degradant.
Issue 2: A new, unexpected peak appears in my LC-MS analysis after incubation with liver microsomes or other metabolic systems.
-
Possible Cause: Metabolic degradation, likely oxidative metabolism mediated by CYP enzymes.[6] Common metabolic pathways for such compounds include hydroxylation of the aromatic ring or the propyl chain.
-
Troubleshooting Steps:
-
Analyze the Mass Shift: Determine the mass-to-charge ratio (m/z) of the new peak.
-
A +16 Da shift suggests the addition of an oxygen atom (hydroxylation).
-
A -28 Da shift (loss of C₂H₄) following a +16 Da shift could indicate dealkylation of the propyl group after initial hydroxylation.
-
-
Use CYP Inhibitors: Repeat the experiment in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole). A significant reduction in the formation of the new peak confirms CYP-mediated metabolism.
-
Confirm Cofactor Dependence: Run a control experiment without the NADPH regenerating system. Since most CYP enzymes require NADPH as a cofactor, its absence should prevent the formation of the metabolite.
-
Issue 3: My solid compound has changed color (e.g., turned slightly yellow or brown) over time.
-
Possible Cause: This often indicates slow oxidative or photodegradation upon exposure to air and/or light. Even small amounts of degradation can cause discoloration.
-
Troubleshooting Steps:
-
Check Purity: Dissolve a small amount of the discolored material and analyze it by HPLC. Compare the chromatogram to that of a fresh or properly stored sample. The presence of multiple small peaks or a shoulder on the main peak indicates degradation.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-protected container, preferably under an inert atmosphere and refrigerated.
-
Re-purification: If the purity has dropped significantly, the compound may need to be re-purified by column chromatography or recrystallization before use in sensitive experiments.
-
Predicted Degradation Pathways & Workflows
The following diagrams illustrate the most probable degradation routes for this compound and a standard workflow for investigating them.
Caption: Predicted major degradation pathways.
Caption: Workflow for a forced degradation study.
Data Summary: Hypothetical Stability Profile
The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is illustrative and should be confirmed experimentally.
| Condition | Time (24h) | Temperature | % Parent Remaining | Major Degradant |
| 0.1 M HCl | 24h | 60°C | ~85% | Carboxylic Acid |
| 0.1 M NaOH | 24h | 25°C | <10% | Carboxylic Acid |
| 3% H₂O₂ | 24h | 25°C | ~70% | Oxidized Products (+16 Da) |
| UV Light (254 nm) | 24h | 25°C | ~65% | Multiple Photoproducts |
| Heat (Dry Solid) | 24h | 80°C | >98% | None Detected |
| Aqueous Buffer (pH 7.4) | 24h | 37°C | >95% | Minor Hydrolysis |
References
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (N.D.). NIH. Available at: [Link]
-
Perspective: The potential of pyrazole-based compounds in medicine. (2020). ResearchGate. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. (N.D.). ResearchGate. Available at: [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (2021). Physical Chemistry Chemical Physics. Available at: [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. (2021). Organic Letters. Available at: [Link]
-
Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (2021). ChemRxiv. Available at: [Link]
-
A Short Review on Pyrazole Derivatives and their Applications. (2014). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Esterification
Welcome to the Technical Support Center for Pyrazole Esterification. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazole esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction conditions. This center is structured to provide direct answers to specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding pyrazole esterification, providing a foundational understanding of the key variables at play.
Q1: What are the most common methods for pyrazoline esterification?
The most prevalent method for synthesizing pyrazole esters is through the esterification of a pyrazole carboxylic acid. The Fischer-Speier esterification is a widely used technique, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other methods include the reaction of pyrazole acyl chlorides with alcohols or using coupling agents to facilitate the ester formation.
Q2: Which acid catalysts are most effective for Fischer-Speier esterification of pyrazole carboxylic acids?
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed. The choice of catalyst can depend on the specific substrates and the desired reaction conditions. For sensitive substrates, milder catalysts may be necessary to prevent side reactions.
Q3: How does the choice of alcohol affect the reaction?
Primary and secondary alcohols are generally suitable for Fischer esterification. Tertiary alcohols are more prone to elimination side reactions under acidic conditions and may require alternative esterification methods. The steric bulk of the alcohol can also impact the reaction rate, with less hindered alcohols typically reacting faster.
Q4: What are typical reaction temperatures and times?
Reaction temperatures for Fischer esterification typically range from 60–110 °C, often under reflux conditions. Reaction times can vary from 1 to 10 hours, depending on the reactivity of the substrates and the efficiency of water removal. Microwave-assisted synthesis can significantly reduce reaction times to minutes.
Q5: How can I monitor the progress of my pyrazole esterification reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting pyrazole carboxylic acid and the appearance of the pyrazole ester product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during pyrazole esterification experiments.
Low or No Product Yield
Q: I'm not getting any, or very little, of my desired pyrazole ester. What could be the problem?
A: Low or no yield can stem from several factors. Let's break down the possibilities:
-
Ineffective Catalysis:
-
Is your acid catalyst active? Ensure your acid catalyst has not degraded. For example, concentrated sulfuric acid is hygroscopic and can absorb moisture, reducing its effectiveness.
-
Is the catalyst loading sufficient? Catalytic amounts are required, but for sluggish reactions, a higher loading might be necessary. However, be cautious as excessive acid can lead to side reactions.
-
-
Equilibrium Issues:
-
Are you effectively removing water? Fischer esterification is a reversible reaction. The water produced must be removed to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus, molecular sieves, or a large excess of the alcohol.
-
-
Substrate Reactivity:
-
Is your pyrazole carboxylic acid sterically hindered? Substituents near the carboxylic acid group can hinder the approach of the alcohol. In such cases, longer reaction times, higher temperatures, or a more potent esterification method (e.g., conversion to the acyl chloride) may be required.
-
-
Reaction Conditions:
-
Is the temperature high enough? Many esterifications require reflux to proceed at a reasonable rate. Ensure your reaction is reaching the appropriate temperature.
-
Is the reaction time sufficient? Monitor the reaction by TLC to determine if it has gone to completion. Some reactions may require extended periods.
-
Formation of Side Products
Q: I'm seeing unexpected spots on my TLC plate. What are these side products and how can I avoid them?
A: The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Dehydration of Alcohols:
-
Are you using a secondary or tertiary alcohol at high temperatures? Strong acid catalysts can promote the dehydration of these alcohols to form alkenes.
-
Solution: Use a milder catalyst or lower the reaction temperature if possible. Alternatively, consider a different esterification method that does not require strong acid catalysis.
-
-
Ring Opening or Rearrangement:
-
Is your pyrazole ring sensitive to strong acid? While generally stable, some substituted pyrazoles might undergo side reactions under harsh acidic conditions.
-
Solution: Employ milder conditions or protect sensitive functional groups on the pyrazole ring.
-
-
By-products from Impurities:
-
Are your starting materials pure? Impurities in the pyrazole carboxylic acid or the alcohol can lead to the formation of unexpected products.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.
-
Difficulty in Product Purification
Q: I'm having trouble isolating a pure sample of my pyrazole ester. What purification strategies do you recommend?
A: Purification can be challenging, especially if the product has similar properties to the starting materials or by-products.
-
Standard Purification Techniques:
-
Column Chromatography: This is a very effective method for separating the ester from unreacted carboxylic acid and other impurities. A silica gel column with a gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Recrystallization: If your pyrazole ester is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Acid-Base Extraction: To remove unreacted pyrazole carboxylic acid, you can wash the organic layer containing your product with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
-
Purification as an Acid Addition Salt:
-
In some cases, pyrazoles can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.
-
Optimizing Reaction Conditions
This section provides a more detailed look at key parameters and offers a general protocol for pyrazole esterification.
Key Parameter Summary
| Parameter | Typical Range/Options | Considerations |
| Catalyst | H₂SO₄, p-TsOH, Lewis Acids, Amberlyst-70 | Catalyst strength can influence side reactions. Heterogeneous catalysts like Amberly-70 can simplify workup. |
| Solvent | Excess alcohol, Toluene, Xylene, Dichloromethane | Using the alcohol as the solvent can help drive the equilibrium. An inert solvent like toluene allows for azeotropic removal of water with a Dean-Stark trap. |
| Temperature | 60 - 140 °C (Reflux) | Higher temperatures increase reaction rate but may also promote side reactions. Microwave irradiation can offer rapid heating. |
| Water Removal | Dean-Stark trap, Molecular sieves, Excess alcohol | Crucial for driving the reaction to completion. |
| Workup | Aqueous wash (NaHCO₃), Extraction, Drying (Na₂SO₄ or MgSO₄) | Neutralization of the acid catalyst and removal of unreacted carboxylic acid are key steps. |
| Purification | Column chromatography, Recrystallization, Distillation | Choice depends on the physical properties of the pyrazole ester. |
Experimental Protocols
Protocol 1: Classical Fischer-Speier Esterification
This protocol describes a standard procedure for the esterification of a pyrazole carboxylic acid using an acid catalyst and reflux.
Materials:
-
Pyrazole carboxylic acid
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a solution of the pyrazole carboxylic acid in the desired alcohol (can be used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazole ester.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Esterification
This protocol offers a rapid alternative to conventional heating.
Materials:
-
Pyrazole carboxylic acid
-
Alcohol
-
Acid catalyst (e.g., H₂SO₄)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the pyrazole carboxylic acid, the alcohol, and a catalytic amount of acid.
-
Seal the vial and place it in the microwave synthesizer.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 4-8).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Caption: General workflow for pyrazole esterification.
Troubleshooting Decision Tree
This diagram provides a logical path to follow when encountering common issues.
Caption: Troubleshooting decision tree for pyrazole esterification.
References
- Kumar, A., & Aggarwal, N. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 1(1), 1-10.
- Lee, S. H., & Kim, S. H. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Martín, R., & Buchwald, S. L. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8432-8435.
-
Request PDF | Esterification of pyrazole-3- and 4-carboxylic acids | ortho-Disubstituted benzoic acids are known to form esters with alcohols in the presence of hydrochloric acid very slowly or not at all.... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]
- CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
- CN1119335C - Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents. (n.d.).
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
-
Request PDF | Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling | This paper describes the direct synthesis of pyrazoles from esters that comprises two sequential reactions: tert-butoxide-assisted C-C(=O)... | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved from [Link]
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publisher.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).
- Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148).
- Request PDF | Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids | A series of convenient synthetic procedures are reported for pyrazole derivatives with carbonyl or ester groups in the 3- and 5-positions and variable substitution pattern at C4 and at the functional side arms. All compounds have been characterized by (1)H and (13)C NMR spectroscopy, elemental analyses, and mass spectrometry. In addition, the structures of several pyrazole derivatives have been determined by single crystal X-ray diffraction, which provides insight
"stability testing of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate under experimental conditions"
Technical Support Center: Stability Testing of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals undertaking stability testing of this compound. It is designed as a central resource, offering practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and success of your stability studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability testing of this compound, grounding the answers in established regulatory guidelines and chemical principles.
Q1: Why is stability testing for this specific molecule necessary?
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For this compound, this process is crucial to:
-
Identify Degradation Pathways: The molecule possesses several functional groups susceptible to degradation: an ethyl ester, which is prone to hydrolysis, and a pyrazole ring, which, while generally stable, can be susceptible to oxidation and photolytic cleavage.[2][3]
-
Determine Shelf-Life and Storage Conditions: Data from stability studies are used to establish a re-test period for the drug substance and recommend appropriate storage conditions.[4][5]
-
Develop and Validate Stability-Indicating Analytical Methods: Forced degradation studies are essential to generate potential degradation products, which are then used to prove that the analytical method (typically HPLC) can separate these impurities from the parent compound.[1][6]
Q2: What are "forced degradation" or "stress testing" studies, and why are they performed?
Forced degradation involves intentionally degrading the compound under conditions more severe than accelerated stability testing.[1] The primary objectives are not to determine shelf-life but to:
-
Elucidate Degradation Mechanisms: By exposing the molecule to harsh conditions (e.g., strong acids, bases, oxidants, high heat, and intense light), we can rapidly identify the likely degradation products and pathways.[1][6]
-
Demonstrate Method Specificity: A key requirement of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) from any degradation products. Stress testing provides these degradation products to prove the method's specificity.[7]
-
Understand Molecular Stability: It helps to determine the intrinsic stability of the molecule and reveals its susceptibility to various types of stress.
Q3: What are the primary degradation pathways I should anticipate for this pyrazole derivative?
Based on its structure, the following degradation pathways are most probable:
-
Hydrolysis: The ethyl ester group is the most likely point of initial degradation. Under acidic or basic conditions, it will hydrolyze to form the corresponding carboxylic acid, 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid , and ethanol. This is often a primary degradation pathway for ester-containing pharmaceuticals.[2]
-
Oxidation: The pyrazole ring, while aromatic and relatively stable, can be susceptible to oxidation, potentially leading to ring-opened impurities or N-oxides.[3][8] The propyl side chain could also undergo oxidation at benzylic-like positions if applicable.
-
Photodegradation: The presence of the chlorophenyl group and the heterocyclic pyrazole ring suggests a potential for degradation upon exposure to UV or visible light. Photolytic reactions can be complex, sometimes leading to cleavage or rearrangement.
-
Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For pyrazole structures, this can involve complex processes including N-N bond cleavage or side-chain reactions.[9][10][11]
Q4: How do I ensure my analytical method is "stability-indicating"?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. Key validation aspects include:
-
Specificity: The method must be able to produce a clear separation between the parent peak and peaks of all potential degradation products and impurities. Peak purity analysis using a photodiode array (PDA) detector is crucial here.
-
Accuracy and Precision: The method must be accurate and precise for the quantification of the parent compound.
-
Mass Balance: A critical concept in stability studies. The sum of the assay of the parent compound and the levels of all degradation products should remain constant (ideally close to 100%) throughout the study. A significant deviation from 100% may indicate that some degradants are not being detected or are non-chromophoric.
Part 2: Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for stability testing.[12] This guide addresses common issues encountered during the analysis of this compound and its degradants.
// Problems peak_tailing [label="Peak Tailing?"]; rt_shift [label="Retention Time Shift?"]; poor_resolution [label="Poor Resolution?"]; baseline_noise [label="Baseline Noise/Drift?"];
// Causes cause_tailing1 [label="Cause: Silanol Interaction|Your compound has a basic nitrogen on the pyrazole ring that can interact with acidic silanols on the column packing."]; cause_tailing2 [label="Cause: Column Overload|Injecting too much sample."]; cause_rt1 [label="Cause: Mobile Phase Change|Inconsistent composition, pH drift of buffer, or degradation of mobile phase."]; cause_rt2 [label="Cause: Temperature Fluctuation|Column temperature is not stable."]; cause_res1 [label="Cause: Inadequate Mobile Phase|Organic/aqueous ratio or pH is not optimal for separation."]; cause_res2 [label="Cause: Column Degradation|Loss of stationary phase, especially at high pH."]; cause_noise1 [label="Cause: Air Bubbles in Pump|Improperly degassed mobile phase."]; cause_noise2 [label="Cause: Contaminated Mobile Phase|Particulates or bacterial growth in the solvent."];
// Solutions sol_tailing1 [label="Solution: Adjust Mobile Phase|Add a competitor (e.g., 0.1% Triethylamine) or lower the pH (e.g., to pH 3 with phosphoric acid) to protonate silanols.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing2 [label="Solution: Reduce Injection Mass|Lower the concentration of your sample.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_rt1 [label="Solution: Prepare Fresh Mobile Phase|Ensure accurate measurements and use high-purity solvents. Filter and degas thoroughly.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_rt2 [label="Solution: Use a Column Oven|Maintain a constant, controlled temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res1 [label="Solution: Optimize Method|Perform a gradient optimization or adjust the isocratic mobile phase composition. Check pH.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_res2 [label="Solution: Replace Column|If performance does not improve after washing, replace the column.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noise1 [label="Solution: Degas Mobile Phase|Purge the pump and degas solvents using an online degasser, sparging, or sonication.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noise2 [label="Solution: Filter Solvents|Filter all mobile phase components through a 0.45 µm filter.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> peak_tailing; start -> rt_shift; start -> poor_resolution; start -> baseline_noise;
peak_tailing -> cause_tailing1 [label="Yes"]; peak_tailing -> cause_tailing2 [label="Yes"]; cause_tailing1 -> sol_tailing1; cause_tailing2 -> sol_tailing2;
rt_shift -> cause_rt1 [label="Yes"]; rt_shift -> cause_rt2 [label="Yes"]; cause_rt1 -> sol_rt1; cause_rt2 -> sol_rt2;
poor_resolution -> cause_res1 [label="Yes"]; poor_resolution -> cause_res2 [label="Yes"]; cause_res1 -> sol_res1; cause_res2 -> sol_res2;
baseline_noise -> cause_noise1 [label="Yes"]; baseline_noise -> cause_noise2 [label="Yes"]; cause_noise1 -> sol_noise1; cause_noise2 -> sol_noise2; } Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your stability studies. Always ensure that all procedures are performed in accordance with your internal SOPs and relevant safety guidelines.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing to generate potential degradation products and establish degradation pathways. The goal is to achieve 5-20% degradation of the active substance.[7]
Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | 2 - 24 hours | Targets the ethyl ester for hydrolysis. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 30 mins - 8 hours | Targets the ethyl ester; typically faster than acid hydrolysis. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 2 - 24 hours | Investigates susceptibility to oxidative degradation of the pyrazole ring. |
| Thermal Stress | Dry Heat (Solid & Solution) | 60°C - 105°C | 1 - 7 days | Assesses the intrinsic thermal stability of the molecule.[9][10] |
| Photostability | ICH Q1B Option 2 | Ambient | As per guideline | Evaluates degradation due to light exposure. |
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).
-
Stress Application: For each condition, mix the stock solution with the stressor in a suitable ratio (e.g., 1:1). For thermal solid-state stress, place the powder in a vial. For photostability, expose the solution and solid material to a calibrated light source as per ICH Q1B guidelines.
-
Sampling: At appropriate time points, withdraw an aliquot of the stressed solution.
-
Quenching: For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid. For oxidation, the reaction can often be stopped by dilution.
-
Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using the validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.
Suggested HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and resolution for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses silanol interactions, improving peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and efficiency. |
| Gradient | 50% B to 90% B over 20 min | A gradient is recommended to ensure elution of both polar (hydrolysis product) and non-polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for column overload. |
| Detector | PDA/UV at 254 nm | A common wavelength for aromatic compounds; PDA allows for peak purity analysis. |
System Suitability Criteria
Before sample analysis, perform at least five replicate injections of a standard solution to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]
-
Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology Institutional Repository. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. BazTech. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. JETIR. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
HPLC Troubleshooting Guide. Chrom-Tech. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
-
New 1H-pyrazole-4-carboxamides with antiplatelet activity. PubMed. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. ResearchGate. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]
-
Stability indicating method development and validation of Dexlansoprazole delayed-release capsules by using RP-HPLC. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]
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- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 1,4,5-Substituted Pyrazoles
Welcome to the technical support guide for the synthesis of 1,4,5-substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone scaffold in modern drug discovery, appearing in blockbuster drugs like Celecoxib and Rimonabant. However, their synthesis, particularly for creating specific substitution patterns, is often plagued by side reactions that can complicate purification and reduce yields.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing 1,4,5-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls?
A1: The most prevalent and challenging side reaction is the formation of regioisomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[3] This leads to a mixture of two different pyrazole regioisomers (e.g., 1,3,5- and 1,4,5-trisubstituted products), which often have very similar physical properties, making their separation by chromatography or crystallization exceptionally difficult.[2][4]
Q2: My reaction mixture has turned dark yellow or red. Is this normal, and what causes it?
A2: The appearance of color, typically yellow or red, is a common observation and often indicates side reactions involving the hydrazine starting material.[1] Hydrazines can be sensitive to air oxidation and can form colored impurities. Additionally, incomplete cyclization or the formation of various condensation byproducts can contribute to the coloration of the reaction mixture. While not always indicative of complete reaction failure, it signals the presence of impurities that will require removal during workup and purification.
Q3: I've identified a pyrazoline intermediate in my crude product mixture. Why did it form and how can I convert it to the desired pyrazole?
A3: Pyrazoline intermediates are common byproducts resulting from incomplete aromatization.[1][5] The synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones with hydrazines, for example, proceeds through a pyrazoline intermediate which must be oxidized to form the final aromatic pyrazole.[6] If this oxidation step is inefficient or omitted, the pyrazoline will be a major impurity. To convert it, an in-situ oxidation step can be added, or the isolated pyrazoline can be treated with a suitable oxidizing agent like bromine, manganese dioxide (MnO2), or simply heated in DMSO under an oxygen atmosphere.[5]
Q4: Can multicomponent reactions (MCRs) help avoid some of these side reactions?
A4: Yes, multicomponent reactions can be an elegant solution to control regioselectivity and improve efficiency.[7][8] For instance, some MCRs construct the 1,3-dicarbonyl equivalent in situ, which can then react in a controlled manner with the hydrazine.[7] However, MCRs can have their own set of challenges. For example, when using reactive hydrazines like methylhydrazine, it may need to be added dropwise to the other components to prevent the formation of regioisomers.[8]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Formation of a Regioisomeric Mixture
-
Symptom: Your NMR spectrum shows duplicate sets of peaks for the desired product. TLC analysis reveals multiple spots with very close Rf values. Mass spectrometry confirms the presence of two or more isomers with the same mass.[1]
-
Probable Cause: The reaction of your unsymmetrical 1,3-dicarbonyl with a substituted hydrazine lacks regiocontrol. The outcome is governed by a delicate balance of steric hindrance, electronic effects at the two carbonyl centers, and the reaction conditions (pH, solvent, temperature).[2][3]
-
Solution & Scientific Rationale:
-
Modify Reaction Conditions: This is the most critical factor to investigate.[2]
-
pH Control: The regioselectivity of the Knorr pyrazole synthesis is highly pH-dependent.[3] Acidic conditions can protonate a carbonyl oxygen, activating it for attack, and can also alter the nucleophilicity of the two nitrogen atoms in the hydrazine.[2][9] Conversely, neutral or basic conditions can favor attack at the other carbonyl. A systematic screen of pH is recommended.
-
Solvent Selection: The solvent can dramatically influence which isomer is favored. Standard solvents like ethanol often give equimolar mixtures.[6] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[4] These solvents can modulate the reactivity of the reactants through hydrogen bonding.
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, often leading to the thermodynamically preferred product.
-
Steric and Electronic Tuning: If possible, modify the substituents on your starting materials. A bulkier substituent on either the dicarbonyl or the hydrazine will sterically direct the initial attack to the less hindered carbonyl group.[2] Similarly, a strong electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[2]
-
The following table illustrates the powerful effect of solvent choice on the ratio of regioisomers formed from the reaction of a 1,3-diketone with methylhydrazine.
| 1,3-Diketone Substituents (R1, R2) | Solvent | Regioisomer Ratio (2:3) | Yield (%) | Reference |
| Furyl, CF3 | EtOH | 65:35 | 75 | [4] |
| Furyl, CF3 | TFE | 90:10 | 82 | [4] |
| Furyl, CF3 | HFIP | >98:2 | 85 | [4] |
| Phenyl, CF3 | EtOH | 70:30 | 78 | [4] |
| Phenyl, CF3 | HFIP | >98:2 | 88 | [4] |
Data synthesized from J. Org. Chem. publication for illustrative purposes.
Issue 2: Low Yield with Significant Starting Material Recovered
-
Symptom: The reaction appears sluggish or stalls, with TLC/LCMS analysis showing a large amount of unreacted 1,3-dicarbonyl compound even after extended reaction times.
-
Probable Cause: The reaction conditions are not optimal for the rate-determining step. In the Knorr synthesis under neutral pH, the dehydration of the hydroxylpyrazolidine intermediate to form the final aromatic pyrazole is often the rate-limiting step.[3] Insufficient activation of the carbonyls or low reactivity of the hydrazine can also be a cause.
-
Solution & Scientific Rationale:
-
Introduce an Acid Catalyst: The Knorr synthesis is typically acid-catalyzed.[10][11] Adding a catalytic amount of an acid like acetic acid or HCl can significantly accelerate the reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[9]
-
Increase Temperature: For many pyrazole syntheses, heating is required to drive the reaction, particularly the final dehydration/aromatization step. Refluxing in a suitable solvent like ethanol or propanol is common.[12]
-
Check Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or purify the hydrazine before use.
-
Issue 3: Formation of Unexpected Byproducts
-
Symptom: NMR and MS analysis reveal masses that do not correspond to the starting materials, desired product, or regioisomers.
-
Probable Cause:
-
Di-addition Product: A di-addition intermediate, where two molecules of hydrazine have reacted with one molecule of the dicarbonyl, can sometimes be observed.[3]
-
Ring Opening: Under strongly basic conditions, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening side reactions.[13]
-
Side Reactions of Functional Groups: Substituents on your starting materials may not be stable to the reaction conditions, leading to decomposition or unwanted transformations.
-
-
Solution & Scientific Rationale:
-
Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents), to minimize di-addition products.
-
Optimize pH: Avoid excessively strong basic conditions unless specifically required for a particular synthetic route to prevent potential ring-opening.[13]
-
Protect Sensitive Groups: If your starting materials contain functional groups that are sensitive to acid or base, consider using protecting groups that can be removed after the pyrazole core is formed.
-
Visual Diagrams of Reaction Pathways
A clear understanding of the reaction mechanism is crucial for troubleshooting. The following diagrams illustrate the key pathways in pyrazole synthesis.
Caption: Knorr Synthesis: Desired vs. Side Product Pathways.
Caption: Formation of Pyrazoline and Di-addition Byproducts.
Caption: Troubleshooting Workflow for Pyrazole Synthesis.
Experimental Protocol
General Method to Optimize Regioselectivity in Knorr Pyrazole Synthesis
This protocol provides a starting point for systematically optimizing reaction conditions to favor the formation of a single regioisomer.
-
Setup: In parallel, set up three small-scale reactions (e.g., 0.5 mmol) in sealed vials equipped with stir bars.
-
Reactant Addition: To each vial, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq, 0.5 mmol).
-
Solvent Variation:
-
Vial 1 (Control): Add 2 mL of ethanol.
-
Vial 2 (Fluorinated Alcohol): Add 2 mL of 2,2,2-trifluoroethanol (TFE).
-
Vial 3 (Highly Fluorinated Alcohol): Add 2 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
-
-
Catalyst Addition (Optional but Recommended): To each vial, add one drop of glacial acetic acid to ensure catalysis.[12]
-
Hydrazine Addition: Add the substituted hydrazine (1.1 eq, 0.55 mmol) to each vial at room temperature.
-
Reaction: Seal the vials and heat them to a consistent temperature (e.g., 80 °C) with stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LCMS after 2 hours, 6 hours, and 24 hours. Pay close attention to the ratio of the two product spots/peaks.
-
Analysis: Once the reaction with the best selectivity has reached completion, perform a workup (e.g., dilute with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate). Analyze the crude product by ¹H NMR to determine the precise regioisomeric ratio.
-
Scale-Up: Use the optimized solvent and conditions for your larger-scale synthesis.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances.
- Journal of Organic Chemistry. (Date unavailable). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Pharmaguideline. (Date unavailable). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Chemistry Portal. (Date unavailable). Synthesis of pyrazoles.
- El-Malah, A. A., et al. (Date unavailable).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- NIH. (Date unavailable). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- NIH. (Date unavailable). Click-Triggered Bioorthogonal Bond-Cleavage Reactions.
- Chem Help Asap. (Date unavailable). Knorr Pyrazole Synthesis.
- Google Patents. (Date unavailable). WO2011076194A1 - Method for purifying pyrazoles.
- Journal of Chemical and Pharmaceutical Research. (Date unavailable). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- RSC Publishing. (Date unavailable). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (Date unavailable). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- MDPI. (Date unavailable). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- NIH. (Date unavailable). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Slideshare. (Date unavailable). knorr pyrazole synthesis.
- ResearchGate. (Date unavailable). Knorr Pyrazole Synthesis.
- El-Sayed, M. A.-M., et al. (Date unavailable). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation.
- ResearchGate. (Date unavailable). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate.
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
- MDPI. (Date unavailable). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Selectivity of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during synthesis, optimization, and selectivity profiling of this class of compounds. Our goal is to empower you with the scientific rationale and practical steps to enhance the selectivity and overall success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Question: My synthesis of this compound is resulting in a consistently low yield, or TLC/LC-MS analysis indicates a significant amount of unreacted starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in pyrazole synthesis are a common challenge that can stem from several factors. A systematic evaluation of your reaction components and conditions is crucial for identifying and resolving the issue.[1][2]
Potential Causes & Troubleshooting Steps:
-
Reagent Quality: The purity and reactivity of your starting materials, particularly the hydrazine and 1,3-dicarbonyl compounds, are paramount.[1]
-
Troubleshooting:
-
Use freshly opened or purified reagents. Hydrazine derivatives can be particularly sensitive to air and moisture.
-
Verify the concentration of solutions, especially if using organometallic reagents in preceding steps.
-
Ensure catalysts, if any, are stored under appropriate inert conditions and have not expired.[1]
-
-
-
Solvent Purity: The presence of impurities, especially water, in solvents can be detrimental to many organic reactions, including pyrazole synthesis.[1]
-
Troubleshooting:
-
For moisture-sensitive steps, use anhydrous solvents.
-
Consider distilling solvents to remove water and other impurities.
-
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or mixing can significantly impact the reaction outcome.
-
Troubleshooting:
-
Ensure accurate temperature control. Use a calibrated thermometer and an appropriate heating/cooling bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
For heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of reactants.[3]
-
-
-
Product Loss During Workup: A significant amount of product can be lost during the extraction and purification phases.[1]
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during liquid-liquid extraction, add brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or filter the mixture through Celite.
-
Incorrect pH: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.
-
Aqueous Solubility: Minimize the number of aqueous washes. If your product has some water solubility, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[1]
-
-
-
Purification Losses: Column chromatography is a common source of yield reduction.
-
Troubleshooting:
-
Improper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Compound Instability: Some compounds can decompose on the acidic surface of silica gel. Consider using deactivated silica or an alternative purification method.[1]
-
-
Issue 2: Poor Regioselectivity in Pyrazole Formation
Question: My synthesis is producing a mixture of regioisomers, with the undesired isomer being a significant component. How can I improve the regioselectivity to favor the formation of this compound?
Answer: Controlling regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The reaction conditions can be manipulated to favor the desired isomer.[3]
Strategies to Enhance Regioselectivity:
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the condensation reaction.
-
Insight: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to improve regioselectivity in pyrazole formation.[4] These solvents can modulate the reactivity of the carbonyl groups in the 1,3-dicarbonyl intermediate.
-
Protocol:
-
Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
Dissolve the 1,3-dicarbonyl precursor in HFIP.
-
Add the (4-chlorophenyl)hydrazine dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS to determine completion and assess the isomeric ratio.
-
-
-
Catalyst Selection: The use of a catalyst can direct the reaction towards a specific regioisomer.
-
Insight: While many pyrazole syntheses are acid-catalyzed, exploring different catalysts can be beneficial. For certain substrates, base-mediated reactions can also influence regioselectivity.[5]
-
Protocol:
-
Screen a variety of acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and base catalysts (e.g., piperidine, triethylamine).
-
Run small-scale parallel reactions with different catalysts under identical conditions.
-
Analyze the product mixture from each reaction by ¹H NMR or HPLC to determine the isomeric ratio.
-
-
-
Protecting Group Strategy: In some cases, a protecting group can be used to block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry. The protecting group is then removed in a subsequent step. This adds steps to the synthesis but can be highly effective.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties, handling, and experimental design related to this compound.
Q1: What are the primary drivers of off-target effects for pyrazole-based inhibitors, and how can I begin to address them?
A1: Off-target effects are a major concern in drug development and can arise from several factors. For pyrazole-based inhibitors, these often stem from a lack of specificity for the intended biological target.[6]
-
Structural Similarity of Binding Sites: The inhibitor may bind to other proteins with binding sites similar to the primary target. This is particularly common with kinase inhibitors, where the ATP-binding pocket is conserved across many kinases.[7]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6]
-
Chemical Reactivity: The compound itself may be chemically reactive, leading to non-specific covalent modification of proteins.
Initial Steps to Address Off-Target Effects:
-
Confirm Target Engagement in a Cellular Context: It is crucial to verify that the inhibitor interacts with its intended target within a living cell. Techniques like the NanoBRET™ Intracellular Target Engagement Assay can be employed.[8]
-
Dose-Response Analysis: Perform careful dose-response studies to determine the IC50 or EC50 of your compound. A steep dose-response curve is often indicative of a specific interaction, while a shallow curve may suggest non-specific effects.
-
Counter-Screening: Test your compound against a panel of related and unrelated targets to identify potential off-target interactions. For kinase inhibitors, numerous commercial services offer selectivity profiling against large panels of kinases.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of your lead compound.[10] Modifications to the pyrazole core, the N-1 substituent (the 4-chlorophenyl group), and the C-5 substituent (the propyl group) can provide valuable information on the structural requirements for both on-target and off-target activity.[11][12]
Q2: How can I rationally design modifications to this compound to enhance its selectivity?
A2: Enhancing selectivity is a key objective in drug design. Several rational approaches can be employed to modify your lead compound.[13][14]
-
Exploit Shape Complementarity: Subtle differences in the shape and flexibility of the binding pockets between the target and off-target proteins can be exploited.[14][15]
-
Strategy: Introduce bulkier or conformationally restricted substituents to create steric clashes with off-target proteins while maintaining or improving binding to the intended target. For example, replacing the propyl group at the C-5 position with a cyclopropyl or a branched alkyl group could be explored.
-
-
Optimize Electrostatic Interactions: The electrostatic properties of the binding pocket can vary significantly between proteins.[13][14]
-
Strategy: Introduce or modify polar groups on your compound to form specific hydrogen bonds or electrostatic interactions with the target protein that are not possible with off-target proteins. The ester at the C-4 position is a key site for such modifications.
-
-
Target Allosteric Sites: Instead of targeting the highly conserved active site, consider designing inhibitors that bind to a less conserved allosteric site.[14] This can lead to highly selective inhibitors.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to visualize the binding mode of your inhibitor in the target and off-target proteins. These computational tools can help guide the design of new analogs with improved selectivity.[16]
Q3: What are the best practices for setting up and interpreting in vitro assays to measure the selectivity of my pyrazole derivative?
A3: Robust and well-designed in vitro assays are essential for accurately determining the selectivity of your inhibitor.
-
Biochemical vs. Cell-Based Assays:
-
Biochemical assays (e.g., enzyme inhibition assays) are useful for determining the direct interaction of your compound with its purified target protein.[9] They are often used for initial screening and determining IC50 values.
-
Cell-based assays are crucial for confirming that your compound is active in a more physiologically relevant environment.[8] They can provide insights into cell permeability, target engagement, and downstream functional effects.
-
-
Key Considerations for Assay Design:
-
Appropriate Controls: Always include positive and negative controls in your assays.
-
ATP Concentration (for kinase assays): When testing ATP-competitive inhibitors, it is important to use an ATP concentration that is close to the Michaelis-Menten constant (Km) of the kinase.[6][7]
-
Detergent Concentration: Some detergents can interfere with compound activity, so their concentration should be optimized.
-
-
Quantifying Selectivity:
-
Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 for the off-target to the IC50 for the on-target. A higher selectivity score indicates greater selectivity.
-
Profiling Panels: For a more comprehensive assessment, test your compound against a large panel of targets.[7][9] The results can be visualized as a heatmap or a dendrogram to provide a clear picture of the selectivity profile.
-
Section 3: Experimental Protocols & Data Presentation
Protocol: General Procedure for the Synthesis of this compound
This protocol is a general guideline based on the Knorr pyrazole synthesis.[17] Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester (e.g., ethyl 2-butyryl-3-oxobutanoate) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add (4-chlorophenyl)hydrazine hydrochloride (1.1 equivalents) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1.2 equivalents) to neutralize the acid.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Presentation: Example Selectivity Profile
The following table provides a hypothetical example of how to present selectivity data for a pyrazole inhibitor.
| Target | IC50 (nM) | Assay Type |
| Target X | 15 | Biochemical |
| Off-target A | 350 | Biochemical |
| Off-target B | >10,000 | Biochemical |
| Off-target C | 850 | Cell-based |
Section 4: Visualizations
Diagram 1: General Workflow for Enhancing Inhibitor Selectivity
Caption: Key modification sites on the pyrazole scaffold.
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angew Chem Int Ed Engl. 2021;60(1):1-7. Available from: [Link]
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MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Manag Sci. 2024;80(9):4178-4187. Available from: [Link]
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Validation & Comparative
Comparative Efficacy Analysis: Confirming the Anti-Inflammatory Activity of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide provides a comprehensive framework for confirming the biological activity of a specific pyrazole derivative, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (referred to herein as ECPPC), with a focus on its potential as an anti-inflammatory agent. We will objectively compare its performance with established alternatives and provide the supporting experimental rationale and detailed protocols necessary for its validation.
The structural features of ECPPC, particularly the 1,5-diarylpyrazole core, are reminiscent of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[1][2][3] This structural similarity provides a strong rationale for hypothesizing that ECPPC may exert its anti-inflammatory effects through the inhibition of COX-2 and potentially by modulating key inflammatory signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][5]
This guide will therefore focus on a logical, stepwise approach to first assess the compound's safety profile and then to elucidate its specific anti-inflammatory mechanism of action.
Experimental Workflow: A Stepwise Approach to Validation
A robust validation of a novel compound's biological activity begins with ensuring that the observed effects are not a consequence of general toxicity. Therefore, our experimental workflow is designed to first establish a non-toxic concentration range for ECPPC, followed by a series of in vitro and cell-based assays to probe its anti-inflammatory efficacy and mechanism of action.
Caption: Experimental workflow for validating the anti-inflammatory activity of ECPPC.
Part 1: Foundational Safety Assessment - Cytotoxicity Profiling
Before investigating the specific anti-inflammatory effects of ECPPC, it is imperative to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a direct result of the compound's specific biological activity and not a secondary effect of cell death. We will employ two complementary assays to assess cell viability and membrane integrity.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of ECPPC concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[6] A loss of cell membrane integrity results in the release of this stable cytosolic enzyme.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).[7]
Table 1: Hypothetical Cytotoxicity Data for ECPPC
| Concentration (µM) | Cell Viability (MTT) (%) | Cytotoxicity (LDH) (%) |
| 0.1 | 100 ± 5 | 2 ± 1 |
| 1 | 98 ± 4 | 3 ± 2 |
| 10 | 95 ± 6 | 5 ± 2 |
| 25 | 92 ± 5 | 8 ± 3 |
| 50 | 60 ± 7 | 45 ± 6 |
| 100 | 25 ± 4 | 80 ± 5 |
Data are presented as mean ± SD. Non-toxic concentrations are determined as those that maintain >90% cell viability and <10% cytotoxicity.
Part 2: Elucidating the Anti-Inflammatory Mechanism
Having established a non-toxic concentration range (e.g., up to 25 µM based on the hypothetical data), we can proceed to investigate the anti-inflammatory properties of ECPPC.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Given the structural similarities of ECPPC to known COX-2 inhibitors, a direct assessment of its ability to inhibit COX-1 and COX-2 enzymes is a logical first step.[1][8] Commercially available colorimetric or fluorometric COX inhibitor screening assay kits can be utilized for this purpose.
Protocol:
-
Reagent Preparation: Prepare the reagents as per the manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid, COX-1 and COX-2 enzymes).
-
Compound Incubation: In a 96-well plate, add the appropriate COX enzyme, ECPPC at various concentrations, and the vehicle control. For comparison, include a non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of ECPPC and the control compounds. Determine the IC50 values.
Table 2: Comparative COX Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| ECPPC | >100 | 5.2 | >19.2 |
| Indomethacin | 0.5 | 5.0 | 0.1 |
| Celecoxib | 50 | 0.1 | 500 |
Cell-Based Assays in LPS-Stimulated Macrophages
To evaluate the anti-inflammatory effects of ECPPC in a cellular context, we will use a well-established model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. NO levels in the culture supernatant can be measured using the Griess reagent.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of ECPPC for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.[11][12] Their levels in the culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs).
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition by ECPPC.
Table 3: Hypothetical Inhibition of Pro-inflammatory Mediators by ECPPC
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15 ± 3 | 10 ± 2 | 12 ± 4 |
| 5 | 45 ± 5 | 38 ± 4 | 42 ± 6 |
| 10 | 70 ± 6 | 65 ± 5 | 68 ± 7 |
| 25 | 90 ± 4 | 85 ± 3 | 88 ± 5 |
| EC50 (µM) | 6.8 | 8.1 | 7.5 |
Investigation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[4][13] The activation of this pathway involves the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Caption: The NF-κB signaling pathway and the potential inhibitory point of ECPPC.
Immunofluorescence Staining for p65 Nuclear Translocation:
-
Cell Culture: Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with ECPPC for 1 hour, followed by LPS stimulation for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 5% BSA and then incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. An effective inhibitor like ECPPC will prevent this translocation.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to confirm the biological activity of this compound as a potential anti-inflammatory agent. By first establishing a safe therapeutic window and then dissecting its mechanism of action through a series of in vitro and cell-based assays, researchers can generate a comprehensive data package.
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A Comparative Analysis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate and Other Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold as a Pillar in Anti-Inflammatory Drug Discovery
This guide provides an in-depth comparative analysis of a specific pyrazole derivative, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate , against established pyrazole-based anti-inflammatory drugs. Due to the limited publicly available experimental data on this specific molecule, this analysis will leverage established structure-activity relationship (SAR) principles to predict its potential performance, drawing direct comparisons with the well-characterized profiles of Celecoxib and the dual COX/5-lipoxygenase (5-LOX) inhibitor, Tepoxalin.[5][7] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationships between chemical structure and biological function within this important class of compounds.
Compound Profiles
Target Compound: this compound
-
Structure: This molecule features a central pyrazole ring substituted at the N1 position with a 4-chlorophenyl group, at the C5 position with a propyl group, and at the C4 position with an ethyl carboxylate group.
-
Predicted Mechanism of Action: Based on its structural similarity to known anti-inflammatory pyrazoles, its primary mechanism of action is predicted to be the inhibition of cyclooxygenase (COX) enzymes. The 1,5-diarylpyrazole scaffold is a classic template for COX inhibitors.[5][8] The specific nature and selectivity of this inhibition (i.e., COX-1 vs. COX-2) would be dictated by the nature and orientation of its substituents, which will be explored in the Structure-Activity Relationship section. While direct experimental evidence is not available, related structures with a 1-(4-chlorophenyl)pyrazole core have shown potential anti-inflammatory properties.[9]
Comparator 1: Celecoxib (SC-58635)
-
Structure: A diaryl-substituted pyrazole carrying a 4-sulfonamidophenyl group at the N1 position and a 4-methylphenyl group at the C5 position. A trifluoromethyl group is present at the C3 position.[5]
-
Mechanism of Action: Celecoxib is a highly selective inhibitor of the COX-2 isoenzyme.[10][11][12] The COX-2 enzyme is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10] Celecoxib's sulfonamide moiety is crucial for its selectivity, as it can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[5] By selectively inhibiting COX-2, Celecoxib reduces inflammation while sparing the gastroprotective functions of COX-1.[10]
Comparator 2: Tepoxalin
-
Structure: A phenylpyrazole derivative featuring a 4-methoxyphenyl group at N1, a 4-chlorophenyl group at C5, and a hydroxamic acid-containing side chain at the C3 position.[7]
-
Mechanism of Action: Tepoxalin is a dual inhibitor, targeting both COX (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[7][13] This dual action allows it to block two major pathways of the arachidonic acid cascade, thereby inhibiting the production of both prostaglandins (via COX) and leukotrienes (via 5-LOX), both of which are potent inflammatory mediators.[14] While it inhibits both COX isoforms, some data suggests greater potency against COX-1.[7]
Comparative Performance: A Data-Driven Overview
The following tables summarize quantitative data for the comparator compounds. This data provides a benchmark against which the potential performance of this compound can be hypothetically positioned based on structural analysis.
Table 1: In Vitro Enzyme Inhibitory Activity (IC₅₀)
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | 5-LOX IC₅₀ | COX-2 Selectivity Index (COX-1/COX-2) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Not Applicable | - |
| Celecoxib | 2.8 µM | 0.04 µM (40 nM) | Not Active | ~70 | [10][12] |
| Tepoxalin | Data varies; potent | 2.84 µM | 0.15 µM | Not Selective | [13] |
Note: IC₅₀ values can vary based on assay conditions. The data presented are representative values from cited literature.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Efficacy | Source(s) |
| This compound | Data Not Available | Data Not Available | - |
| Celecoxib | Carrageenan-induced rat paw edema | ED₃₀ = 0.81 mg/kg | [10] |
| Tepoxalin | Adjuvant-induced arthritis in rats | ED₅₀ = 3.5 mg/kg | [13] |
Visualizing the Mechanism: The Arachidonic Acid Cascade
The anti-inflammatory action of these pyrazole derivatives is best understood by visualizing their points of intervention in the arachidonic acid inflammatory cascade.
Caption: The Arachidonic Acid Cascade and points of inhibition.
Structure-Activity Relationship (SAR) and Performance Prediction
The subtle yet critical differences in the substituents on the pyrazole core dictate the potency and selectivity of these compounds.
-
N1-Phenyl Group: All three compounds possess a phenyl group at the N1 position. For COX-2 selectivity, a para-substituent on this ring is critical. Celecoxib's para-sulfonamide group is the key to its high COX-2 selectivity, fitting into a specific side pocket of the enzyme.[5] The para-chloro group on the target compound and the para-methoxy group on Tepoxalin are also common features in COX inhibitors, contributing to binding affinity. The electron-withdrawing nature of the chlorine on the target compound likely enhances its binding interactions within the active site.
-
C5-Substituent: The C5 position substituent also plays a role in orienting the molecule within the COX active site. Celecoxib's p-tolyl (4-methylphenyl) group and Tepoxalin's 4-chlorophenyl group are known to provide favorable hydrophobic interactions. The n-propyl group on the target compound is a smaller, more flexible aliphatic chain. While it can still occupy the hydrophobic channel of the COX enzyme, it may result in a different binding affinity and potentially lower potency compared to the larger, more rigid aryl groups of the comparators.
-
C3-Substituent: The C3 position is a major point of differentiation. Celecoxib's trifluoromethyl (CF₃) group contributes to its potent inhibition.[5] Tepoxalin's propanoic acid-derived side chain is essential for its dual COX/LOX inhibitory activity. The target compound is unsubstituted at C3. This lack of a C3 substituent is a significant structural deviation from many potent diarylpyrazole COX-2 inhibitors and may negatively impact its overall inhibitory potency.
-
C4-Substituent: The ethyl carboxylate group at C4 on the target molecule is another key feature. While some pyrazole-4-carboxylate derivatives have shown anti-inflammatory activity, this group's size and electronic properties will influence the molecule's overall conformation and ability to fit optimally within the enzyme's active site.[3]
Prediction for this compound: Based on this SAR analysis, the target compound possesses the core 1,5-disubstituted pyrazole scaffold known for COX inhibition. However, the combination of a smaller aliphatic C5-substituent (propyl) and the lack of a C3-substituent suggests that it is likely to be a less potent COX inhibitor than Celecoxib. Its COX-2 selectivity is difficult to predict without experimental data but is unlikely to match the high selectivity of Celecoxib, which is driven by the specific sulfonamide group.
Experimental Methodologies
To empirically determine the performance of a novel pyrazole derivative, standardized in vitro and in vivo assays are essential.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This activity is monitored by observing the oxidation of a chromogenic substrate.[15][16]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme[17]
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the COX enzyme (COX-1 or COX-2) to each well.[15]
-
Add 10 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.
-
Immediately add 10 µL of the colorimetric substrate.
-
Read the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5 minutes to determine the reaction rate.[16]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[18]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model.
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[19][20] The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[21][22]
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound, vehicle control, and positive control (e.g., Celecoxib)
-
1% Carrageenan solution in saline
-
Plethysmometer (for measuring paw volume) or calipers
-
Administration needles and syringes
Procedure:
-
Acclimatize animals and fast them overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement.
-
Administer the test compound, vehicle, or positive control to different groups of rats via the desired route (e.g., oral gavage, p.o.). The dosage is typically determined from preliminary studies.
-
After a set period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[21]
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[19][23]
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating This compound . While it shares a core scaffold with highly successful anti-inflammatory drugs like Celecoxib and Tepoxalin, a detailed analysis of its structure-activity relationship suggests it may possess modest potency as a COX inhibitor. The absence of a C3 substituent and the presence of a flexible C5-alkyl chain are key differentiators from the highly optimized, potent, and selective inhibitors used as comparators.
The true performance profile of this compound can only be determined through empirical testing. The experimental protocols detailed herein provide a clear roadmap for such an evaluation. Future research should focus on synthesizing and subjecting this molecule to in vitro COX-1/COX-2 enzyme assays to determine its potency and selectivity. Positive results would warrant progression to in vivo models of inflammation, such as the carrageenan-induced paw edema assay, to confirm its therapeutic potential. These crucial experiments would definitively place its performance within the landscape of known pyrazole derivatives and determine its viability as a lead compound for further drug development.
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The Tale of Two Alkyls: A Comparative Guide to Propyl vs. Methyl Substituted Pyrazoles in Drug Discovery
In the intricate world of medicinal chemistry, the humble pyrazole ring stands as a privileged scaffold, a versatile building block for a vast array of therapeutic agents. Its unique electronic properties and synthetic accessibility have made it a cornerstone in the design of drugs targeting a spectrum of diseases, from inflammation and cancer to infectious and neurological disorders.[1][2][3] However, the true pharmacological potential of a pyrazole-based compound is often unlocked not by the core itself, but by the subtle art of substitution. The choice of substituents appended to the pyrazole ring can dramatically influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide delves into a fundamental, yet critical, aspect of pyrazole functionalization: the comparative effects of methyl versus propyl substitution. While seemingly a minor variation—a mere two-carbon extension—the switch from a methyl to a propyl group can cascade into significant differences in a compound's journey through the body and its interaction with biological targets. Through a synthesis of experimental data and mechanistic reasoning, we will explore the nuances of these two simple alkyl substituents, providing researchers, scientists, and drug development professionals with a comprehensive framework for informed decision-making in their quest for novel therapeutics.
I. The Synthetic Landscape: Crafting the Building Blocks
The synthesis of substituted pyrazoles is a well-trodden path in organic chemistry, with several robust methods at the disposal of the medicinal chemist.[4][5] The choice between introducing a methyl or a propyl group often begins with the selection of appropriate starting materials.
A cornerstone of pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] The alkyl substituent can be incorporated into either of these precursors. For instance, to synthesize a 3-methylpyrazole, one might employ acetylacetone, whereas for a 3-propylpyrazole, 1,3-hexanedione would be the corresponding diketone.
Representative Synthetic Workflow:
Below is a generalized workflow for the synthesis of N-substituted 3-alkylpyrazoles, illustrating the key steps and reagents involved.
Caption: Generalized workflow for the synthesis of substituted pyrazoles.
II. A Tale of Two Physicochemical Profiles: Methyl vs. Propyl
The seemingly minor difference in size between a methyl and a propyl group can have a profound impact on a molecule's physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.
| Property | Methyl-Substituted Pyrazole | Propyl-Substituted Pyrazole | Rationale & Implications |
| Lipophilicity (LogP) | Lower | Higher | The addition of two methylene units in the propyl group significantly increases its nonpolar surface area, leading to a higher partition coefficient (LogP). This can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility. |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity of the propyl group generally leads to a decrease in aqueous solubility. This can pose challenges for formulation and bioavailability. |
| Molecular Weight | Lower | Higher | While a small difference, the increase in molecular weight with the propyl group can be a consideration in fragment-based drug design and for maintaining "drug-likeness." |
| Steric Hindrance | Lower | Higher | The larger propyl group can introduce greater steric bulk, which may influence binding to a target protein either favorably or unfavorably, depending on the topology of the binding site. |
| pKa | Generally similar | Generally similar | For substitutions on a carbon atom of the pyrazole ring, the difference in the inductive effect between a methyl and a propyl group is minimal and is unlikely to cause a significant change in the pKa of the pyrazole ring nitrogens.[6] |
III. The Ripple Effect on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice between a methyl and a propyl substituent is a critical decision in optimizing the biological activity of a pyrazole-based drug candidate. The differing physicochemical properties of these groups can lead to distinct structure-activity relationships (SAR).
Hypothetical Signaling Pathway Interaction:
Consider a scenario where a pyrazole derivative is designed to inhibit a protein kinase. The choice of the alkyl substituent can influence its binding affinity and selectivity.
Caption: Hypothetical interaction of alkyl-pyrazoles with a kinase binding pocket.
-
Methyl Substitution: A smaller methyl group may be optimal for binding pockets with limited space. It can provide a crucial hydrophobic interaction without introducing steric clashes. In some cases, a methyl group can be metabolically more stable than a longer alkyl chain.[7]
-
Propyl Substitution: The larger and more lipophilic propyl group can be advantageous when a deeper hydrophobic pocket needs to be engaged for potent inhibition.[8] This can lead to a significant increase in binding affinity. However, the increased lipophilicity might also lead to off-target effects or increased metabolic clearance through cytochrome P450 enzymes.
IV. Experimental Protocols for Comparative Analysis
To empirically determine the impact of methyl versus propyl substitution, a series of standardized experiments are essential.
A. Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To quantify the difference in lipophilicity between a methyl- and a propyl-substituted pyrazole.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a separatory funnel, add a precise volume of n-octanol and a phosphate buffer (pH 7.4) to create a biphasic system.
-
Addition of Compound: Add a small, known amount of the pyrazole stock solution to the separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect both the n-octanol and the aqueous phase. Determine the concentration of the pyrazole in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
B. In Vitro Metabolic Stability Assay
Objective: To assess the relative metabolic stability of a methyl- versus a propyl-substituted pyrazole.
Methodology:
-
Preparation of Microsomes: Use liver microsomes (human, rat, or mouse) as a source of metabolic enzymes.
-
Incubation Mixture: Prepare an incubation mixture containing the pyrazole compound, liver microsomes, and a NADPH-regenerating system in a phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
V. Decision Framework: Choosing the Right Alkyl Group
The selection of a methyl or propyl substituent is not a one-size-fits-all decision. It requires a careful consideration of the project's goals and the specific biological target.
Caption: Decision tree for selecting between methyl and propyl substitution.
Conclusion
The journey from a promising pyrazole hit to a viable drug candidate is paved with meticulous optimization. The choice between a methyl and a propyl substituent, while seemingly minor, is a powerful tool in the medicinal chemist's arsenal. The increased lipophilicity and steric bulk of the propyl group can be leveraged to enhance binding affinity, but this must be balanced against potential liabilities in solubility and metabolic stability. Conversely, the smaller, less lipophilic methyl group may offer a more favorable ADME profile and can be ideal for constrained binding pockets. Ultimately, a data-driven approach, employing the comparative experimental strategies outlined in this guide, will illuminate the optimal path forward in the rational design of next-generation pyrazole-based therapeutics.
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A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. (2018). PubMed. [Link]
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A Comparative Guide to Validating the Mechanism of Action for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Executive Summary
The 1,5-diarylpyrazole scaffold is a cornerstone in the development of cannabinoid receptor type 1 (CB1) modulators, exemplified by the first-in-class antagonist, Rimonabant.[1][2][3] This guide presents a comprehensive, multi-phase strategy for validating the mechanism of action (MoA) of a novel pyrazole derivative, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate (herein referred to as Compound X). Our central hypothesis is that Compound X acts as a selective CB1 receptor antagonist or inverse agonist.
This document provides a logical, experimentally-driven framework designed for researchers in drug development. We will outline a series of assays to definitively characterize the molecular target, quantify functional activity, and assess the selectivity profile of Compound X. Each experimental phase is designed to build upon the last, creating a self-validating workflow from initial binding to cellular signaling. Crucially, we will compare the anticipated profile of Compound X with that of Rimonabant, a compound known for its efficacy in metabolic syndrome treatment but also for its withdrawal due to adverse psychiatric effects.[4][5] This comparative approach is essential for contextualizing the therapeutic potential and potential liabilities of this new chemical entity.
Introduction: The Pyrazole Scaffold and the CB1 Receptor Target
The endocannabinoid system, primarily through the CB1 receptor, is a critical regulator of appetite, energy metabolism, and reward pathways.[6][7] The CB1 receptor, a class A G-protein coupled receptor (GPCR), is predominantly coupled to Gi/o proteins.[8][9][10] Agonist activation of CB1 inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates various ion channels, ultimately impacting neurotransmitter release.[8][9][11]
The structure of Compound X, featuring a 1-(4-chlorophenyl) group and a pyrazole-4-carboxylate core, shares key pharmacophoric elements with known CB1 antagonists like Rimonabant.[12] Rimonabant demonstrated that antagonizing or inverse agonism at the CB1 receptor can lead to significant weight loss and improved metabolic profiles.[4][7] However, its central nervous system (CNS) activity also led to depression and anxiety, highlighting the need for next-generation modulators with improved selectivity or differentiated signaling properties.[5]
Our validation strategy for Compound X is therefore twofold: first, to confirm its hypothesized interaction with the CB1 receptor, and second, to build a comparative profile against Rimonabant to identify potential advantages.
The Validation Workflow: A Phased Approach
A robust MoA validation follows a logical progression from target binding to functional consequence. Our proposed workflow is designed to de-risk development by addressing critical questions at each stage.
Caption: A phased experimental workflow for MoA validation.
Phase 1: Target Engagement and Affinity
The foundational question is whether Compound X physically interacts with the CB1 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.
Key Experiment: Radioligand Displacement Assay
-
Objective: To determine the binding affinity (Ki) of Compound X for the human CB1 and CB2 receptors.
-
Rationale: This experiment directly measures the interaction between the compound and its putative target. Including the CB2 receptor in this initial screen provides the first indication of selectivity, a key parameter for differentiating from less selective cannabinoids.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A for CB1).
-
Add increasing concentrations of Compound X (and Rimonabant as a comparator) across a wide range (e.g., 10 pM to 100 µM).
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Data are plotted as percent specific binding versus log concentration of the competitor. The IC50 (concentration of competitor that displaces 50% of the radioligand) is determined using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Comparative Data (Hypothetical):
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| Compound X | 5.2 | >10,000 | >1900-fold |
| Rimonabant | 2.0[3] | >1000[2] | >500-fold |
-
Interpretation: A low nanomolar Ki at CB1 would confirm Compound X as a high-affinity ligand. A high Ki at CB2, yielding a selectivity ratio >1000-fold, would be a significant and desirable feature, suggesting a lower potential for modulating immune responses via CB2.
Phase 2: Functional Activity Characterization
Binding alone is insufficient; we must determine the functional consequence of that binding. Does Compound X activate the receptor (agonist), block activation (antagonist), or reduce basal receptor activity (inverse agonist)?
G-Protein Activation
Key Experiment: [35S]GTPγS Binding Assay
-
Objective: To measure the effect of Compound X on G-protein activation downstream of the CB1 receptor.[13][14]
-
Rationale: This functional assay directly measures the GDP-to-GTP exchange on the Gα subunit, the first step in the signaling cascade.[15] It is highly effective for distinguishing between agonists, antagonists, and inverse agonists.[14][15] An inverse agonist will decrease the basal level of [35S]GTPγS binding.
-
Methodology:
-
Use the same CB1-expressing membrane preparations as in the binding assay.
-
Incubate membranes with GDP and varying concentrations of Compound X. To test for inverse agonism, measure the effect on basal binding. To test for antagonism, pre-incubate with Compound X, then add a known CB1 agonist (e.g., CP-55,940) and measure the inhibition of agonist-stimulated binding.
-
Initiate the reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog).[15]
-
Incubate to allow for nucleotide exchange.
-
Terminate the reaction and separate bound [35S]GTPγS via filtration.
-
Quantify radioactivity by scintillation counting.
-
Data are plotted as % stimulation over basal vs. log concentration.
-
Second Messenger Modulation
Key Experiment: cAMP Accumulation Assay
-
Objective: To confirm the functional activity of Compound X by measuring its effect on the downstream second messenger, cAMP.
-
Rationale: Since CB1 is primarily Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[10] An inverse agonist is expected to increase cAMP levels from the basal state by reducing the constitutive activity of the receptor.[1] This provides orthogonal validation to the GTPγS assay.[16]
-
Methodology:
-
Use whole cells (e.g., CHO-hCB1) for the assay.
-
To measure inverse agonism, incubate cells with increasing concentrations of Compound X and measure cAMP levels. The sensitivity of modern assays often allows for detection without forskolin stimulation.[17]
-
To measure antagonism, pre-incubate cells with Compound X, then stimulate with a CB1 agonist (e.g., CP-55,940) in the presence of a phosphodiesterase inhibitor (like IBMX) and forskolin (to amplify the signal window).[18][19]
-
Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or a luciferase-based biosensor.[16][20]
-
Data are analyzed to determine EC50 (for inverse agonism) or IC50 (for antagonism).
-
Caption: Hypothesized inverse agonist mechanism at the CB1 receptor.
Comparative Data (Hypothetical):
| Compound | Assay | Parameter | Value |
| Compound X | [35S]GTPγS | % Basal Activity | -40% (Emax) |
| EC50 | 15 nM | ||
| cAMP Accumulation | % Increase over Basal | +150% (Emax) | |
| EC50 | 25 nM | ||
| Rimonabant | [35S]GTPγS | % Basal Activity | -35% (Emax) |
| EC50 | 8 nM | ||
| cAMP Accumulation | % Increase over Basal | +130% (Emax) | |
| EC50 | 12 nM |
-
Interpretation: These results would classify Compound X as a CB1 inverse agonist, similar in efficacy but perhaps slightly less potent than Rimonabant. This profile is consistent with the desired therapeutic mechanism for metabolic disorders.[21][22]
Phase 3: Selectivity and Safety Profiling
A critical differentiator for a next-generation therapeutic is an improved safety profile. This requires assessing interactions with other potential targets.
Broad Target Selectivity
Key Experiment: Off-Target Panel Screening
-
Objective: To assess the promiscuity of Compound X by screening it against a broad panel of GPCRs, ion channels, and kinases.
-
Rationale: Unforeseen interactions with other receptors (e.g., opioid, serotonergic) could lead to adverse effects similar to those seen with Rimonabant. A "clean" profile from a commercially available panel (e.g., Eurofins SafetyScreen44™ or similar) at a high concentration (e.g., 10 µM) provides strong evidence of selectivity.
-
Interpretation: Significant inhibition (>50%) of any target would trigger follow-up concentration-response studies to determine the IC50 and assess the potential for in vivo effects at therapeutic concentrations.
Cardiovascular Safety
Key Experiment: hERG Potassium Channel Assay
-
Objective: To evaluate the potential for Compound X to block the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Rationale: Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[23] This assay is a mandatory component of preclinical safety assessment required by regulatory agencies like the FDA.[24][25][26]
-
Methodology:
-
Utilize whole-cell patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Record hERG currents in response to a specific voltage-step protocol designed to elicit the characteristic tail current.[24][27]
-
Apply vehicle control followed by several concentrations of Compound X until a steady-state block is achieved.
-
A known hERG blocker (e.g., dofetilide) should be used as a positive control to validate assay sensitivity.[25]
-
Calculate the percent inhibition at each concentration and fit the data to a Hill equation to determine the IC50.
-
Comparative Data (Hypothetical):
| Compound | hERG IC50 (µM) | Therapeutic Cmax (µM) (Projected) | Safety Margin (IC50/Cmax) |
| Compound X | > 30 | 0.1 | > 300x |
| Rimonabant | ~10 | 0.5 | ~20x |
-
Interpretation: A hERG IC50 >30 µM, representing a safety margin of >300-fold over the projected maximum therapeutic plasma concentration, would strongly suggest a low risk of cardiac liability for Compound X, potentially offering a significant advantage over first-generation compounds.
Conclusion and Comparative Summary
This guide outlines a rigorous, phased approach to validating the mechanism of action for this compound. By following this workflow, researchers can build a comprehensive data package that:
-
Confirms Target Engagement: Demonstrates high-affinity binding to the CB1 receptor.
-
Defines Functional Activity: Classifies the compound as a CB1 inverse agonist.
-
Establishes a Comparative Profile: Quantifies its potency and efficacy relative to the benchmark compound, Rimonabant.
-
De-risks Safety Concerns: Provides critical data on selectivity and cardiovascular safety, highlighting potential advantages.
The hypothetical data presented suggest that Compound X is a potent and highly selective CB1 inverse agonist with a potentially superior cardiovascular safety profile compared to Rimonabant. This validated mechanism of action, combined with a strong safety profile, would provide a compelling rationale for advancing this compound into further preclinical and clinical development for metabolic disorders.
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Routh, V. H. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of Clinical Pharmacy and Therapeutics, 32(3), 209-231. [Link]
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Wiley, J. L., O'Connell, T. N., & Martin, B. R. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. The Journal of pharmacology and experimental therapeutics, 341(1), 224-233. [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
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Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 215-236. [Link]
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Navigating Target Selectivity: A Comparative Guide to the Cross-Reactivity of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly concerning inflammatory and pain pathways, the specificity of a chemical entity to its intended target is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class of molecules. Given its structural similarity to known cyclooxygenase (COX) inhibitors, we will use the well-characterized selective COX-1 inhibitor, SC-560, as a primary reference point for discussing its potential biological activity and off-target effects.
This guide will delve into the critical importance of evaluating cross-reactivity and present a framework for comparing this pyrazole derivative against other key COX inhibitors with varying selectivity profiles. We will also provide detailed experimental protocols for assessing compound specificity, empowering researchers to make informed decisions in their drug development endeavors.
The Significance of Cyclooxygenase (COX) Inhibition and the Cross-Reactivity Imperative
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are lipid compounds that mediate a wide array of physiological and pathological processes.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for maintaining the protective lining of the stomach and supporting kidney function and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs.[3]
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain, fever, and inflammation, and their therapeutic and adverse effects are largely dependent on their inhibition of COX enzymes.[2] The lack of selectivity of traditional NSAIDs, such as ibuprofen and naproxen, which inhibit both COX-1 and COX-2, can lead to gastrointestinal side effects, including ulcers and bleeding, due to the inhibition of the protective functions of COX-1.[4][5] This has driven the development of selective COX-2 inhibitors, like celecoxib, to minimize these risks.[2]
Therefore, understanding the cross-reactivity profile of a potential COX inhibitor is not merely an academic exercise; it is a critical step in predicting its therapeutic window and potential side effect profile. A compound designed to selectively target one isoform may interact with others, leading to unforeseen biological consequences.
Comparative Analysis of COX Inhibitor Selectivity
To contextualize the potential cross-reactivity of this compound, we will compare it with established COX inhibitors exhibiting different selectivity profiles. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Primary Target | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-2/COX-1) | Key Characteristics |
| This compound (Hypothesized) | COX-1 | - | - | - | Putative selective COX-1 inhibitor based on structural similarity to SC-560. |
| SC-560 | COX-1 | 9 nM[6][7] | 6.3 µM[6][7] | ~700[7][8] | A highly selective and potent experimental COX-1 inhibitor.[8] |
| Celecoxib | COX-2 | 15 µM[9] | 0.04 µM[9] | ~0.0027 | A selective COX-2 inhibitor widely used for treating inflammatory conditions.[3][10] |
| Ibuprofen | Non-selective | 13 µM[11] | 370 µM[11] | ~28.5 | A common non-selective NSAID with anti-inflammatory, analgesic, and antipyretic properties.[1] |
| Naproxen | Non-selective | 8.7 µM[11] | 5.2 µM[11] | ~0.6 | A non-selective NSAID used for pain, fever, and inflammation.[1] |
Note: The data for this compound is hypothesized and would require experimental validation.
Experimental Workflows for Assessing Cross-Reactivity
A thorough evaluation of a compound's cross-reactivity requires a multi-faceted approach, employing a battery of in vitro and cell-based assays. Below are detailed protocols for key experiments to determine the selectivity and potential off-target effects of this compound.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or enzyme.[12][13] This technique involves competing the test compound against a radiolabeled ligand known to bind to the target of interest.
Objective: To determine the inhibitory constant (Ki) of the test compound for COX-1 and COX-2.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing either human COX-1 or COX-2.[14]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arachidonic Acid), and varying concentrations of the test compound.[14]
-
Incubation: Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]
Caption: Workflow for Radioligand Binding Assay.
Kinase Panel Profiling
To assess broader cross-reactivity against other enzyme families, profiling the compound against a panel of kinases is a crucial step.[15][16] Many signaling pathways are regulated by kinases, and off-target kinase inhibition can lead to significant side effects.
Objective: To identify any potential off-target interactions with a broad range of kinases.
Methodology:
-
Compound Submission: Submit the test compound to a specialized contract research organization (CRO) offering kinase profiling services.[17]
-
Assay Formats: These services typically employ various assay formats, such as TR-FRET or ADP-Glo, to measure kinase activity.[17]
-
Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (often over 300).[15]
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as "hits."
-
Dose-Response Analysis: For any identified hits, a dose-response curve is generated to determine the IC50 value, quantifying the potency of the off-target interaction.
Caption: Kinase Panel Profiling Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[18][19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20]
Objective: To confirm that the test compound binds to its intended target (e.g., COX-1) within intact cells and to assess potential off-target engagement.
Methodology:
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control.[18]
-
Heating: Heat the cell suspensions to a range of temperatures.[19]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[21]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[21]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For a compound like this compound, which likely acts as a COX inhibitor, a comprehensive understanding of its selectivity profile is essential for predicting its therapeutic potential and safety. By employing a combination of robust experimental techniques such as radioligand binding assays, broad kinase panel profiling, and cellular thermal shift assays, researchers can build a detailed picture of the compound's interactions with its intended target and potential off-targets. This systematic approach to characterizing cross-reactivity is indispensable for guiding lead optimization and advancing promising candidates toward clinical development.
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A Comparative Analysis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate Against Known Cannabinoid Receptor 1 (CB1) Inhibitors
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Within this class, derivatives of 1,5-diarylpyrazole have demonstrated significant biological activities, most notably as modulators of the cannabinoid receptor 1 (CB1).[1][3] The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key component of the endocannabinoid system and plays a crucial role in regulating a multitude of physiological processes, including appetite, pain perception, and mood.[4][5] Consequently, the CB1 receptor has emerged as a significant therapeutic target for a range of disorders.
This guide provides a comprehensive benchmark analysis of a novel pyrazole derivative, Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate , against a panel of well-established CB1 receptor inhibitors. We will delve into its putative mechanism of action and compare its in vitro pharmacological profile with that of known antagonists/inverse agonists, including Rimonabant, AM251, and Taranabant. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development efforts.
The Compound in Focus: this compound
This compound is a novel synthetic compound featuring the characteristic 1,5-diarylpyrazole core. Its structural similarity to known CB1 receptor modulators, such as the archetypal inhibitor Rimonabant, suggests a potential interaction with this receptor. The presence of a 4-chlorophenyl group at the N1 position and a propyl group at the C5 position of the pyrazole ring are key structural motifs that are anticipated to influence its binding affinity and functional activity at the CB1 receptor.
Benchmarking Against Known CB1 Inhibitors: A Comparative Overview
To contextualize the potential of this compound, a direct comparison with established CB1 receptor inhibitors is essential. The selected benchmarks—Rimonabant, AM251, and Taranabant—are all well-characterized pyrazole derivatives that have been extensively studied for their potent and selective inhibition of the CB1 receptor.[6][7][8]
| Compound | Structure | Target | Reported Ki (nM) for human CB1 | Functional Activity |
| This compound | [Structure to be determined experimentally] | Putative CB1 Receptor | To be determined | To be determined |
| Rimonabant | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | CB1 Receptor | ~1.8 - 2[6][9] | Antagonist/Inverse Agonist[6][10] |
| AM251 | N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | CB1 Receptor | ~7.5[7][11] | Antagonist/Inverse Agonist[7] |
| Taranabant | N-(3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanamide | CB1 Receptor | ~0.13 | Inverse Agonist[8][12] |
Table 1: Comparative Profile of this compound and Benchmark CB1 Inhibitors. This table summarizes the key characteristics of the test compound and the established inhibitors. The binding affinity (Ki) and functional activity for the test compound are yet to be determined through the experimental protocols outlined below.
Experimental Protocols for Comparative Benchmarking
To objectively assess the pharmacological profile of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating by including the benchmark inhibitors as positive controls.
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of the test compound for the human CB1 receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the CB1 Receptor Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK-293 or CHO-K1 cells).[13]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]CP55,940 (a potent CB1 agonist), and varying concentrations of the unlabeled test compound or benchmark inhibitors.
-
Incubation: Incubate the mixture at 37°C to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand) from the resulting sigmoidal curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay determines whether the test compound acts as an agonist, antagonist, or inverse agonist at the CB1 receptor by measuring its effect on G-protein activation.
Signaling Pathway Diagram:
Caption: CB1 Receptor G-protein Signaling.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from cells expressing the human CB1 receptor as in the binding assay.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound or benchmark inhibitors.
-
Agonist/Antagonist Mode:
-
Agonist Mode: To test for agonist activity, add [³⁵S]GTPγS and incubate. An increase in [³⁵S]GTPγS binding indicates agonism.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the membranes with the test compound, then add a known CB1 agonist (e.g., CP55,940) followed by [³⁵S]GTPγS. A reduction in agonist-stimulated [³⁵S]GTPγS binding indicates antagonism.
-
-
Inverse Agonist Mode: To test for inverse agonist activity, measure the basal [³⁵S]GTPγS binding in the presence of the test compound. A decrease in basal binding suggests inverse agonism.[7]
-
Incubation: Incubate the reaction mixture at 30°C.
-
Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.[14]
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
cAMP Accumulation Assay (Functional Assay)
This assay measures the functional consequence of CB1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Workflow Diagram:
Caption: Workflow for the cAMP Accumulation Assay.
Step-by-Step Methodology:
-
Cell Culture: Use a whole-cell-based assay with a cell line stably expressing the human CB1 receptor.[4][15]
-
Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin to increase basal cAMP levels. Concurrently, treat the cells with varying concentrations of the test compound or benchmark inhibitors.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).[15][16]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration to determine the IC50 value.
Expected Outcomes and Interpretation
By performing these assays, we anticipate to:
-
Determine the Binding Affinity: The radioligand binding assay will yield a Ki value for this compound, allowing for a direct comparison of its potency with Rimonabant, AM251, and Taranabant.
-
Elucidate Functional Activity: The GTPγS binding and cAMP accumulation assays will reveal whether the compound acts as a neutral antagonist (blocks agonist effects without affecting basal activity) or an inverse agonist (reduces basal receptor activity). This is a critical distinction, as inverse agonism has been linked to some of the adverse effects observed with earlier generations of CB1 inhibitors.[7]
Conclusion
This guide outlines a rigorous and comprehensive framework for the preclinical evaluation of this compound. By benchmarking its performance against well-characterized inhibitors of the CB1 receptor using validated in vitro assays, we can ascertain its potential as a novel modulator of the endocannabinoid system. The detailed experimental protocols and comparative data will provide a solid foundation for further investigation and development of this and other novel pyrazole derivatives.
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A Researcher's Guide to Ensuring Reproducibility in the Synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
In the landscape of drug discovery and development, the pyrazole scaffold is a cornerstone, appearing in numerous pharmacologically active agents.[1][2] The molecule Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate represents a classic example of this heterocyclic family, holding potential as an intermediate for more complex therapeutic candidates.[3][4] However, the path from starting materials to a pure, well-characterized final product is fraught with potential for variability. The reproducibility of synthetic chemistry is paramount; inconsistent results can derail research timelines, invalidate biological data, and erode confidence in scientific findings.[5][6][7]
This guide provides an in-depth comparison of synthetic methodologies and analytical workflows for this compound. Moving beyond a simple recitation of steps, we will dissect the critical parameters that govern experimental outcomes, offering field-proven insights to empower researchers to achieve consistent and reliable results.
The Synthetic Challenge: A Comparative Look at Pyrazole Formation
The synthesis of 1,4,5-trisubstituted pyrazoles is a well-trodden path in organic chemistry, yet subtle variations in protocol can lead to significant differences in yield, purity, and even the formation of regioisomers.[1][8] The most common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Alternative Synthetic Pathways
While the classical Knorr synthesis and its variations are workhorses, other methods exist for constructing the pyrazole ring, each with its own reproducibility profile.
-
Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single pot, offer efficiency. For instance, a one-pot reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate can yield pyrazole-4-carboxylate derivatives. While elegant, MCRs can be sensitive to the stoichiometry and purity of all components, making reproducibility a challenge without strict controls.
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions of nitrilimines (generated in situ from hydrazones) with alkynes or alkenes provide a regiocontrolled route to pyrazoles.[8][9] This method often requires more specialized starting materials and conditions, but can offer higher predictability.
-
Vilsmeier-Haack Reaction: This reaction can be used to formylate a pre-existing pyrazole ring or to construct the ring itself, leading to pyrazole-4-carboxaldehydes which can then be oxidized.[1][10] The highly reactive nature of the Vilsmeier reagent (POCl₃-DMF) necessitates careful temperature control and moisture exclusion to ensure reproducible outcomes.
For the purpose of this guide, we will focus on the most accessible and widely used method: the condensation of a β-ketoester with a hydrazine, followed by cyclization.
Workflow for Reproducible Synthesis
The following diagram illustrates a robust workflow designed to maximize reproducibility, from reactant qualification to final product validation.
Caption: A validated workflow for reproducible organic synthesis.
Protocol Comparison: Standard vs. Optimized Synthesis
To illustrate the impact of methodology on reproducibility, we compare two protocols. "Protocol A" represents a common, less detailed method found in older literature. "Protocol B" is an optimized, self-validating protocol designed for high fidelity. The target molecule is synthesized from Ethyl 2-(1-oxopentyl)acetoacetate and 4-chlorophenylhydrazine.
| Parameter | Protocol A: Standard Method | Protocol B: Optimized Method for Reproducibility | Rationale for Optimization (E-E-A-T) |
| Starting Materials | Reagents used as received from supplier. | 4-chlorophenylhydrazine HCl recrystallized; Ethyl 2-(1-oxopentyl)acetoacetate checked for purity by ¹H NMR. | Trustworthiness: Impurities in commercial hydrazines (e.g., aniline) or hydrolysis of the β-ketoester are common sources of side reactions and low yields. Pre-analysis ensures a clean starting point. |
| Solvent | Glacial acetic acid. | Degassed absolute ethanol. | Expertise: Acetic acid can promote side reactions and is harder to remove. Degassed ethanol under an inert atmosphere prevents unwanted oxidation of the hydrazine, a known failure mode. |
| Temperature Control | "Heated to reflux." | Oil bath set to 78 °C (reflux temp of ethanol) with overhead stirring. | Experience: Inconsistent heating (e.g., heating mantle hotspots) can lead to variable reaction rates and decomposition. A stable oil bath and consistent stirring ensure uniform energy input.[6] |
| Reaction Monitoring | Refluxed for 4 hours. | Monitored by Thin Layer Chromatography (TLC) every hour until starting material is consumed (typically 3-5 hours). | Trustworthiness: Fixed reaction times are arbitrary. Monitoring ensures the reaction is stopped at completion, preventing the formation of degradation products from prolonged heating. |
| Work-up | Poured into water, solid filtered. | Cooled to RT, solvent removed in vacuo. Residue dissolved in EtOAc, washed with sat. NaHCO₃, brine. | Expertise: Pouring into water can cause oils to form, complicating isolation. A standard liquid-liquid extraction removes acidic residues and ensures a cleaner crude product, simplifying purification. |
| Purification | Recrystallization from ethanol. | Flash column chromatography (Silica gel, 10-20% EtOAc/Hexane gradient) followed by recrystallization. | Experience: Recrystallization alone may not remove closely-related impurities. Chromatography provides high purity, and subsequent recrystallization yields a highly crystalline, stable final product. |
| Typical Yield/Purity | 55-70% yield, 90-95% purity. | >80% yield, >99% purity by HPLC. | Authoritative Grounding: The combination of controlled conditions and robust purification consistently delivers a superior outcome, essential for generating reliable data in subsequent biological assays. |
Detailed Experimental Protocol (Optimized Method)
This protocol for the synthesis of this compound is designed to be a self-validating system.
Materials:
-
4-chlorophenylhydrazine hydrochloride (recrystallized)
-
Ethyl 2-(1-oxopentyl)acetoacetate (>98% purity)
-
Absolute Ethanol (degassed)
-
Triethylamine (Et₃N)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylhydrazine hydrochloride (5.37 g, 30 mmol).
-
Reaction Setup: Add absolute ethanol (100 mL) and triethylamine (4.2 mL, 30 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes to ensure complete dissolution and neutralization.
-
Addition of Ketoester: Add Ethyl 2-(1-oxopentyl)acetoacetate (6.43 g, 30 mmol) to the flask.
-
Controlled Reflux: Equip the flask with a reflux condenser under a nitrogen atmosphere. Place the flask in a pre-heated oil bath at 78 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC (20% EtOAc/Hexanes), checking for the disappearance of the starting ketoester.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 20% ethyl acetate in hexanes. Combine the pure fractions and remove the solvent in vacuo.
-
Final Crystalline Product: Recrystallize the resulting solid from a minimal amount of hot ethanol to yield this compound as a white crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and assess purity (>99% by HPLC).
Analytical Characterization: The Arbiter of Success
Reproducibility is meaningless without definitive confirmation of the product's identity and purity.[11][12]
Expected Analytical Data:
| Technique | Expected Data for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H, pyrazole-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.80 (t, J=7.5 Hz, 2H, CH₂CH₂CH₃), 1.70 (sext, J=7.5 Hz, 2H, CH₂CH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5 (C=O), 149.0, 142.0, 137.5, 134.0, 129.5, 126.0, 115.0, 60.0 (OCH₂), 28.0 (CH₂), 22.5 (CH₂), 14.0 (CH₃), 13.8 (CH₃). |
| HRMS (ESI) | Calculated for C₁₅H₁₇ClN₂O₂ [M+H]⁺: 293.1000; Found: 293.1002. |
Troubleshooting Common Reproducibility Issues
Even with a robust protocol, challenges can arise. The following logic tree and table provide a guide to diagnosing and resolving common problems.
Caption: A troubleshooting decision tree for synthesis problems.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion | 1. Inactive hydrazine (oxidized).2. Insufficient temperature or reaction time.3. Poor quality solvent (contains water). | 1. Use freshly recrystallized or new hydrazine.2. Ensure accurate temperature control and monitor by TLC until completion.3. Use anhydrous, degassed solvent. |
| Multiple spots on TLC plate | 1. Impure starting materials.2. Formation of regioisomers.3. Product degradation from excessive heat/time. | 1. Verify purity of starting materials via NMR.2. While less common with this substitution pattern, confirm structure by 2D NMR (NOESY).3. Stop the reaction as soon as the starting material is consumed. |
| Low Yield after Purification | 1. Inefficient extraction; product loss to aqueous layer.2. Product loss during column chromatography.3. Incomplete reaction. | 1. Perform back-extraction of the aqueous layers with fresh EtOAc.2. Ensure proper column packing and solvent polarity; do not overload the column.3. See "Reaction does not go to completion" above. |
| Product is an oil, not a solid | 1. Residual solvent.2. Presence of impurities disrupting crystallization. | 1. Dry thoroughly under high vacuum.2. Re-purify via column chromatography. Attempt recrystallization with different solvent systems (e.g., Ethanol/water, Dichloromethane/hexanes). |
By implementing these rigorous, self-validating protocols and analytical checks, researchers can move beyond the frustration of inconsistent results. Achieving high reproducibility in the synthesis of this compound and related molecules is not a matter of chance, but a direct result of meticulous planning, controlled execution, and thorough validation.
References
- Vertex AI Search. (2015). Reproducibility In Organic Chemistry.
- ResearchGate. (2024). Reproducibility in Chemical Research.
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- Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Perspective
Disclaimer: Publicly available data on "Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate" is limited. This guide leverages data from the structurally analogous and extensively studied selective COX-1 inhibitor, SC-560 [5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole], to provide a robust and scientifically grounded framework for comparison. The principles, experimental designs, and data interpretation illustrated here are directly applicable to the evaluation of novel pyrazole carboxylate derivatives.
Introduction: The Rationale for Comparing In Vitro and In Vivo Performance
In drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A compound's initial success in a controlled, isolated in vitro environment often fails to translate to the complex, dynamic setting of a living organism (in vivo). This guide provides a comparative analysis of the preclinical evaluation process, focusing on pyrazole carboxylate derivatives, a class of compounds known for their anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] We will dissect the critical transition from in vitro potency to in vivo efficacy, highlighting the causal links between experimental choices and the data they yield. A thorough understanding of this in vitro-in vivo correlation (IVIVC) is paramount for researchers, as it governs formulation development, predicts clinical outcomes, and can significantly reduce the time and resources spent on non-viable candidates.[4][5][6]
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[7] While non-selective inhibition is effective, it can lead to gastrointestinal side effects. Selective inhibitors, therefore, represent a more targeted therapeutic strategy.[7][8] Our focus compound's scaffold is characteristic of diarylheterocycles, which includes both selective COX-1 and COX-2 inhibitors.[9][10]
In Vitro Efficacy Profile: Establishing Target Engagement and Cellular Activity
The primary goal of in vitro testing is to answer two fundamental questions: Does the compound interact with its intended molecular target? And does this interaction produce a desired biological effect in a cellular context? This hierarchical approach ensures a logical and cost-effective screening cascade.
Biochemical Assays: Quantifying Target Inhibition
The first step is to measure the direct inhibitory effect on the purified target enzyme. For a suspected COX inhibitor, this involves quantifying its ability to block the conversion of arachidonic acid to prostaglandin H2 (PGH2).[7]
Key Parameters:
-
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.
Comparative Data: COX-1 vs. COX-2 Inhibition
| Compound | Target | IC50 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) |
| SC-560 (Analogue) | COX-1 | 9 nM[7][9] | ~700-fold[7][9] |
| COX-2 | 6.3 µM[7][9] | ||
| Celecoxib (Comparator) | COX-1 | 2.9 µM | ~0.014 (COX-1 selective) |
| COX-2 | 0.04 µM |
The causality behind this initial screen is clear: if a compound fails to demonstrate potent and selective inhibition of the target enzyme, it is unlikely to succeed in more complex and expensive cell-based or in vivo models.
Cell-Based Assays: Confirming Activity in a Biological System
Demonstrating enzyme inhibition is crucial, but it's essential to confirm that the compound can penetrate a cell membrane and exert its effect in the intricate intracellular environment. A common method is to measure the downstream products of COX activity, such as prostaglandin E2 (PGE2), in cultured cells.[11][12]
The workflow for this stage is a self-validating system. By stimulating cells with an inflammatory agent (like lipopolysaccharide, LPS) and then treating with the compound, we can directly measure the reduction in PGE2 production, confirming that the biochemical activity translates to a cellular response.[3][12]
Protocol: In Vitro COX-1 Inhibition Assay
-
Preparation: Reconstitute purified human COX-1 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
-
Incubation: Add the enzyme, a heme cofactor, and the test compound to a 96-well plate. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Quenching: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
In Vivo Efficacy Profile: Assessing Performance in a Living System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models introduces the complexities of absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK).[8]
Pharmacokinetic (PK) Studies: Can the Compound Reach its Target?
Before testing for efficacy, it is critical to understand the compound's PK profile. A compound with nanomolar in vitro potency is therapeutically useless if it is poorly absorbed, rapidly metabolized, or fails to distribute to the target tissue. Oral bioavailability is a particularly important parameter.[8][11]
Key PK Parameters for SC-560 (Analogue) in Rats
| Parameter | Value (Oral, 10 mg/kg in 1% Methylcellulose) | Value (Oral, 10 mg/kg in PEG 600) |
| Bioavailability | ~5%[8] | ~15%[8] |
| t1/2 (half-life) | 2.7 ± 1.7 h[9] | 3.7 ± 1.6 h[9] |
This data for the analogue SC-560 reveals a significant challenge: low and formulation-dependent oral bioavailability.[8][11] This insight is crucial, as it explains why high doses might be required in efficacy models and underscores the importance of formulation science.[13]
Pharmacodynamic (PD) / Efficacy Models: Does the Compound Work?
The most common and reproducible model for acute inflammation is the carrageenan-induced paw edema assay in rodents.[14][15][16] Injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins, making it an excellent model for testing COX inhibitors.[14][17]
Comparative Data: Inhibition of Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time Point | % Inhibition of Edema |
| Indomethacin (Control) | 10 | 3 hours | ~50-60%[14] |
| SC-560 (Analogue) | 10-30 | 1 hour | Complete inhibition of thromboxane B2 (a COX-1 product)[11] |
| Celecoxib (Comparator) | 3-30 | 3-5 hours | Dose-dependent inhibition |
The choice of this model is justified by its high reproducibility and clear, quantifiable endpoint (paw volume).[14][18] The results directly demonstrate the anti-inflammatory activity of the compound in a living organism.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Acclimatize male Wistar rats for one week. Randomly assign them to groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test Compound at various doses.[14]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[14]
-
Compound Administration: Administer the respective compounds orally (p.o.) one hour before inducing inflammation.[11][14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[14][15]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14][17]
-
Data Analysis:
-
Calculate the edema volume for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.
-
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcome.[19] For our analogue, SC-560, we see a compound with potent in vitro COX-1 inhibition (IC50 = 9 nM).[7][9] In vivo, it effectively blocks the production of COX-1 derived products. However, its therapeutic application as an oral anti-inflammatory is hampered by poor bioavailability.[8]
This discrepancy is a classic example of an IVIVC challenge.[13] The in vitro potency is high, but the pharmacokinetic reality limits the in vivo efficacy. This demonstrates that while in vitro assays are essential for identifying active compounds, they cannot, in isolation, predict clinical success. Pharmacokinetic and efficacy models are both required to build a complete picture of a compound's therapeutic potential.
Conclusion
The evaluation of this compound, or any novel compound, requires a disciplined, multi-faceted approach. By systematically progressing from biochemical assays to cell-based models and finally to in vivo pharmacokinetic and efficacy studies, researchers can build a comprehensive data package. The analysis of the structurally similar compound SC-560 highlights a critical lesson: potent in vitro activity is a necessary, but not sufficient, condition for in vivo success. Poor pharmacokinetics can serve as an insurmountable barrier, underscoring the importance of an integrated and logical approach to preclinical drug development. The insights gained from this comparative workflow are essential for making informed decisions, optimizing lead candidates, and ultimately increasing the probability of translating a laboratory discovery into a clinical reality.
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A Comparative Analysis of Herbicidal Activity in Pyrazole Carboxylates: A Guide for Researchers
The relentless pursuit of effective and selective weed management solutions has positioned pyrazole-containing compounds at the forefront of herbicide discovery.[1][2] Their inherent biological activity and synthetic tractability make them a fertile ground for developing novel herbicidal candidates. This guide provides an in-depth comparison of the herbicidal activity of various pyrazole carboxylate derivatives, offering researchers a comprehensive understanding of their structure-activity relationships, modes of action, and the experimental methodologies used for their evaluation.
The Chemical Landscape of Pyrazole Carboxylate Herbicides
The pyrazole scaffold serves as a versatile platform for the development of herbicides with diverse modes of action.[1] Modifications to the pyrazole ring and the nature of the carboxylate moiety have led to the discovery of several classes of potent herbicides. This guide will focus on a comparative analysis of key structural classes, including pyrazole-4-carboxamides, propionamide-pyrazole-carboxylates, and picolinic acid derivatives incorporating a pyrazole ring.
A critical aspect influencing herbicidal activity is the nature and position of substituents on the pyrazole ring and associated aromatic systems. For instance, in a series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, the herbicidal efficacy was significantly influenced by the substituent at the 3-position of the pyrazole ring.[3][4][5] Specifically, a benzyloxy group with an electron-withdrawing substituent, such as a trifluoromethyl group, in the meta-position, was found to greatly enhance the bleaching activity of the compounds.[3][4][5]
Unraveling the Mechanisms: Diverse Modes of Action
The herbicidal activity of pyrazole carboxylates stems from their ability to inhibit crucial enzymatic pathways in plants. Understanding these modes of action is paramount for the rational design of new and effective herbicides.
-
p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant number of pyrazole-based herbicides target HPPD, a key enzyme in the tyrosine degradation pathway.[1][6][7] HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a precursor for the biosynthesis of plastoquinone and tocopherols.[1] Inhibition of HPPD leads to a depletion of these essential molecules, which are vital for photosynthetic electron transport, ultimately causing bleaching of the plant tissues.[8] Notably, some pyrazole herbicides like pyrazolate and pyrazoxyfen are metabolized in plants to a common active metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent HPPD inhibitor.[6][7]
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1] As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to plant death.[1] The pyrazole ring has been instrumental in the development of sulfonylurea herbicides that act as ALS inhibitors.[1]
-
Transketolase (TKL) Inhibition: More recently, transketolase has emerged as a promising target for herbicides. A series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues have been designed and synthesized as TKL inhibitors, demonstrating potent herbicidal activities.[9]
-
Synthetic Auxins: Certain picolinic acid derivatives incorporating a pyrazole moiety at the 6-position of the pyridine ring function as synthetic auxin herbicides.[1][10] These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[8]
The following diagram illustrates the HPPD inhibition pathway, a common mode of action for many pyrazole carboxylate herbicides.
Caption: A generalized workflow for the evaluation of herbicidal activity.
Detailed Step-by-Step Methodology: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and crop species in pots containing a suitable growth medium under controlled greenhouse conditions (e.g., 25±2°C, 60-70% relative humidity, 14h/10h light/dark cycle).
-
Herbicide Application: When the weed seedlings have reached the 2-3 leaf stage, apply the test compounds, formulated as an emulsifiable concentrate or a wettable powder, using a laboratory sprayer. Include a positive control (a commercial herbicide with a known mode of action) and a negative control (formulation blank).
-
Treatment Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal effect as a percentage of inhibition or injury compared to the negative control. Evaluate crop safety in a similar manner.
-
Data Analysis: Calculate the mean and standard deviation of the inhibition rates for each treatment. Dose-response curves can be generated to determine the GR50 (the dose required for 50% growth reduction).
Conclusion and Future Perspectives
Pyrazole carboxylates continue to be a highly promising class of herbicides. The diverse modes of action and the potential for chemical modification offer ample opportunities for the discovery of novel compounds with improved efficacy, selectivity, and environmental profiles. Future research should focus on exploring new enzymatic targets, leveraging computational tools for rational design, and conducting thorough toxicological and environmental impact assessments. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for innovative weed management solutions.
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A Comparative Guide to the Structural Analogs of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate and Their Biological Activities
This guide provides a comprehensive comparison of structural analogs of ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). Drawing upon established research in the field of medicinal chemistry, this document is intended for researchers, scientists, and drug development professionals engaged in the design and exploration of novel pyrazole-based compounds.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its five-membered aromatic structure with two adjacent nitrogen atoms provides a unique electronic and steric environment, enabling interactions with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and herbicidal properties.[1][2][3][4]
The subject of this guide, this compound, represents a specific substitution pattern on this versatile core. Understanding the impact of structural modifications to this parent compound is crucial for the rational design of new chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide will delve into the known activities of closely related analogs, providing a framework for predicting the biological potential of the title compound and guiding future research endeavors.
Structural Analogs and Comparative Biological Activity
While direct experimental data on this compound is not extensively available in the public domain, a wealth of information exists for its structural analogs. A significant body of research has focused on pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists, with the notable example of Rimonabant (SR141716A).[5][6][7] The structural features of our target compound align with the general pharmacophore for this class of molecules, suggesting its potential activity in this area.
Cannabinoid Receptor (CB1) Antagonism: A Primary Target
The general structure for potent and selective brain cannabinoid CB1 receptor antagonists derived from the pyrazole scaffold often includes:
-
A carboxamide or ester group at the 4-position.
Our target compound, with its 4-chlorophenyl group at N1, a propyl group at C5, and an ethyl carboxylate at C4, fits this profile. The following table compares the structural features of our target compound with known active CB1 antagonists.
| Compound/Analog Class | N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Reported Activity |
| Target Compound | 4-Chlorophenyl | H | Ethyl carboxylate | Propyl | Predicted CB1 Antagonist |
| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamide | Methyl | 4-Chlorophenyl | Potent and selective CB1 antagonist[5][6][7] |
| Analogs by Lan et al. | 2,4-Dichlorophenyl | Piperidinyl carboxamide | H | p-Iodophenyl | Highly potent CB1 antagonist[5][6] |
| Tricyclic Pyrazole Analogs | 2',4'-Dichlorophenyl | N-piperidin-1-yl-carboxamide | Fused Ring | Fused Ring with Cl | Potent and selective CB1 binders[8][9] |
Key Insights from SAR Studies:
-
N1-Substituent: The presence of a dichlorophenyl group at the N1 position, as seen in Rimonabant and its analogs, is a common feature for high CB1 affinity.[5][7] The 4-chlorophenyl group in our target compound is a less bulky but still electron-withdrawing substituent, which could influence binding affinity.
-
C5-Substituent: A para-substituted phenyl ring at the C5 position is crucial for potent CB1 antagonistic activity.[5][7] The substitution of the aryl group with an alkyl group (propyl) in our target compound represents a significant deviation. This change would likely alter the binding mode and could lead to a different pharmacological profile, potentially with reduced CB1 affinity or altered selectivity.
-
C4-Substituent: The ethyl carboxylate group at the C4 position is a common feature in many pyrazole-based bioactive molecules. This group can participate in hydrogen bonding and influence the overall electronic properties of the ring.
Other Potential Biological Activities
The versatility of the pyrazole scaffold suggests that analogs of this compound could exhibit a range of other biological activities.
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have been reported to show activity against various bacterial and fungal strains.[2][10] The specific combination of substituents in our target compound could confer antimicrobial properties.
-
Anti-inflammatory Properties: Several pyrazole derivatives have demonstrated anti-inflammatory effects.[4][10]
-
Anticancer Activity: A number of pyrazole analogs have been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines.[11][12][13]
-
Herbicidal and Insecticidal Activity: The pyrazole-4-carboxamide scaffold is the basis for several commercial herbicides and insecticides.[3][14]
Experimental Methodologies
The synthesis and biological evaluation of pyrazole derivatives typically follow established protocols in medicinal chemistry.
General Synthesis of 1,5-Disubstituted-1H-pyrazole-4-carboxylates
A common synthetic route to this class of compounds involves the cyclocondensation of a hydrazine with a β-ketoester.
Caption: General synthetic workflow for 1,5-disubstituted-1H-pyrazole-4-carboxylates.
Step-by-Step Protocol:
-
Hydrazone Formation: Equimolar amounts of 4-chlorophenylhydrazine and the appropriate β-ketoester (in this case, ethyl 2-propyl-3-oxobutanoate) are dissolved in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The reaction mixture is heated under reflux, often with a catalytic amount of acid (e.g., HCl) or base (e.g., piperidine), to promote cyclization and dehydration, leading to the formation of the pyrazole ring.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.
Biological Evaluation: Cannabinoid Receptor Binding Assay
To assess the potential CB1 antagonistic activity of the synthesized analogs, a competitive radioligand binding assay is a standard method.
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CB1 receptor.
-
Binding Reaction: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural motifs and their general influence on the biological activity of pyrazole-4-carboxylate analogs, based on the available literature.
Caption: Key structural features influencing the activity of pyrazole-4-carboxylate analogs.
Conclusion and Future Directions
While direct experimental data for this compound is limited, analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The pyrazole core, substituted with a 4-chlorophenyl group at N1 and an ethyl carboxylate at C4, aligns with the pharmacophore of CB1 receptor antagonists. However, the presence of a propyl group at C5, in place of the more common aryl substituent, is a significant structural modification that warrants further investigation to determine its impact on potency and selectivity.
Future research should focus on the synthesis of this compound and its analogs with varying alkyl chain lengths at the C5 position. Comprehensive biological screening, including CB1 and CB2 receptor binding assays, as well as functional assays, will be essential to elucidate the complete pharmacological profile. Furthermore, exploring other potential therapeutic applications, such as antimicrobial and anticancer activities, could reveal novel utilities for this class of pyrazole derivatives. The insights gained from such studies will contribute to the broader understanding of pyrazole chemistry and its application in drug discovery.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
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Murineddu, G., Ruiu, S., Loriga, G., Manca, I., Lazzari, P., Reali, R., Pani, L., Toma, L., & Pinna, G. A. (2005). Tricyclic Pyrazoles. 3. Synthesis, Biological Evaluation, and Molecular Modeling of Analogues of the Cannabinoid Antagonist 8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[7][11]cyclohepta[1,2-c]pyrazole-3-carboxamide. Journal of Medicinal Chemistry, 48(22), 7025–7038. [Link]
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Murineddu, G., Ruiu, S., Loriga, G., Manca, I., Lazzari, P., Reali, R., Pani, L., Toma, L., & Pinna, G. A. (2005). Tricyclic pyrazoles. 3. Synthesis, biological evaluation, and molecular modeling of analogues of the cannabinoid antagonist 8-chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[7][11]cyclohepta[1,2-c]pyrazole-3-carboxamide. PubMed. [Link]
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ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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PubMed. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]
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Lan, R. X., Liu, Q., Fan, P. S., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Dzedulionytė, K., Fuxreiter, N., Schreiber-Brynzak, E., Žukauskaitė, A., Šačkus, A., Pichler, V., & Arbačiauskienė, E. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]
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RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
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ResearchGate. (2020). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. [Link]
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Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]
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National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
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National Center for Biotechnology Information. (2012). Current status of pyrazole and its biological activities. PMC. [Link]
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MDPI. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
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National Institutes of Health. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. [Link]
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PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
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Safety Operating Guide
Definitive Disposal Protocol for Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. As a substituted pyrazole, this compound belongs to a class of molecules known for diverse pharmacological activities, and its chlorophenyl group designates it as a halogenated organic compound.[1][2][3] This classification is paramount, dictating a disposal pathway that prioritizes environmental protection and regulatory adherence. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the integrity of your institution's waste management program.
Part 1: Core Hazard Profile & Disposal Implications
The disposal strategy for any chemical is fundamentally linked to its structural characteristics and resulting hazard profile. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a conservative approach based on its constituent functional groups.[1]
| Structural Component | Chemical Class | Primary Disposal Implication & Rationale |
| 1-(4-chlorophenyl) | Halogenated Aromatic | Must be segregated into a HALOGENATED ORGANIC WASTE stream. [4][5][6] Combustion of chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas and dioxins if not performed in a specialized high-temperature incinerator.[7] Mixing with non-halogenated waste significantly increases disposal costs and complexity.[5][8] |
| Pyrazole Core | Nitrogen-containing Heterocycle | Treat as potentially biologically active and environmentally persistent. Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals, implying a risk of ecotoxicity.[2][3][9][10] Under no circumstances should this compound or its solutions enter aquatic systems via drain disposal.[1][11] |
| Ethyl Carboxylate | Ester | While the ester group itself is common, it does not mitigate the hazards of the halogenated pyrazole core. The compound should be handled as a solid with low volatility, but dust formation must be avoided.[7][11] |
Based on analogous compounds, this substance should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[12] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that all waste streams—solid compound, solutions, and contaminated labware—are managed safely and compliantly.
Step 1: Personal Protective Equipment (PPE) & Initial Handling
Before handling the compound, ensure a comprehensive PPE ensemble is in use. This is your primary defense against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
-
Body Protection: A standard lab coat is required.
-
Ventilation: All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood to prevent inhalation.[7][12]
Step 2: Critical Waste Stream Segregation
This is the most crucial decision point in the disposal process. This compound must be treated as halogenated waste.
Caption: Waste segregation decision for the target compound.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental mixing and ensure compliant pickup.
-
Container Selection:
-
Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition.[1][4]
-
Liquid Waste (Solutions): Use a designated "Halogenated Organic Liquid Waste" container, often a safety can or a chemically compatible bottle provided by your institution's Environmental Health & Safety (EHS) department.[5][6]
-
-
Labeling:
-
The container must be labeled before the first drop of waste is added.[4]
-
The label must be fully completed and legible. Use indelible ink.
-
Required Information:
-
Step 4: Management of Contaminated Materials
-
Empty Reagent Bottles: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as halogenated liquid hazardous waste.[1] Subsequent rinses can also be collected. Once decontaminated, the bottle can be managed for recycling or disposal according to institutional policy.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound must be placed in a designated, sealed bag or container labeled "Contaminated Solid Waste" and managed as hazardous waste.
-
Sharps: Needles or contaminated glassware must be disposed of in a designated sharps container.
Step 5: Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials.[4]
-
Disposal: Do not allow waste to accumulate.[4] Follow your institution's specific procedures to request a waste pickup from your EHS department or their licensed hazardous waste contractor. You are responsible for the waste from "cradle to grave," making proper handover to a licensed professional essential.[8]
Part 3: Emergency Procedures: Spills and Decontamination
Immediate and correct response to a spill is critical for safety.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[7]
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated waste.
-
Seal and label the container as hazardous waste.[4]
-
-
Major Spill or Spill in a Public Area:
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms if necessary.
-
Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean a large spill yourself.
-
Part 4: Comprehensive Disposal Workflow
The following diagram visualizes the complete lifecycle for the proper disposal of this compound and associated materials.
Caption: Complete workflow for compliant chemical disposal.
By adhering to this structured protocol, researchers and laboratory professionals can ensure that this compound is managed in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
- Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
- ResearchGate. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
- Pestova, A., et al. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Research Square.
- ChemicalBook. (2025). ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate.
- Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
- Environmental Health and Safety. (2018). Hazardous Waste Reduction.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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Navigating the Handling of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate: A Guide to Safe Laboratory Practices
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate. The following procedures are grounded in established safety protocols for related chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.
Core Safety Directives and Personal Protective Equipment (PPE)
Given the anticipated hazard profile, the following personal protective equipment is mandatory when handling this compound. Adherence to these guidelines is the first and most critical line of defense against potential exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. This is the minimum requirement to protect against splashes and airborne particles. |
| Face Shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing, such as during bulk handling or reaction quenching. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or punctures before each use. Contaminated gloves should be disposed of immediately as hazardous waste.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required for all procedures to protect against minor spills and contamination of personal clothing. |
| Impervious Clothing | Fire/flame resistant and impervious clothing is recommended, particularly when handling larger quantities, to prevent skin contact.[1] | |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Full-Face Respirator | If exposure limits are exceeded or if symptoms of respiratory irritation occur, a full-face respirator with appropriate cartridges should be used.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow should be adopted for all procedures involving this compound.
Caption: Safe Handling and Disposal Workflow.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a laboratory coat.
-
Don the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
Review the Safety Data Sheet for a structurally similar compound, such as "ETHYL 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE", to reinforce awareness of potential hazards.[1]
-
-
Handling:
-
Handle the solid compound exclusively within the fume hood to prevent the generation of dust in the open laboratory.
-
When weighing, use a draft shield or a dedicated weighing enclosure inside the fume hood.
-
For reactions, add the compound to the reaction vessel within the fume hood. If the reaction is to be performed outside the hood, ensure it is in a completely sealed apparatus.
-
When transferring solutions, use appropriate tools such as a pipette or a funnel to avoid spills.
-
-
Cleanup:
-
All glassware that has come into contact with the compound should be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) should be collected as hazardous waste.
-
Wipe down the work surfaces within the fume hood with a suitable solvent and absorbent material. Dispose of the cleaning materials as hazardous waste.
-
Remove contaminated PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Compliant Waste Management
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: All waste containing this compound, including neat material, solutions, and contaminated consumables (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound or its solutions down the drain.
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.
References
-
European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Materials. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
